molecular formula C19H32N2O8 B15547816 Mal-PEG4-NH-Boc

Mal-PEG4-NH-Boc

Cat. No.: B15547816
M. Wt: 416.5 g/mol
InChI Key: UEPNBMXPNMFODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-NH-Boc is a useful research compound. Its molecular formula is C19H32N2O8 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H32N2O8

Molecular Weight

416.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O8/c1-19(2,3)29-18(24)20-6-8-25-10-12-27-14-15-28-13-11-26-9-7-21-16(22)4-5-17(21)23/h4-5H,6-15H2,1-3H3,(H,20,24)

InChI Key

UEPNBMXPNMFODO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mal-PEG4-NH-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG4-NH-Boc. We will delve into its core structure, physicochemical properties, and its critical role in the field of bioconjugation, with a particular focus on its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document will serve as a valuable resource, offering detailed experimental protocols and a summary of its quantitative data to aid in the design and execution of your research.

Core Structure and Functional Components

This compound is a versatile crosslinker molecule meticulously designed with three key functional components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. Each of these components plays a distinct and crucial role in its functionality.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond. This specific reactivity allows for the targeted conjugation of this compound to specific sites on a biomolecule.

  • Polyethylene Glycol (PEG) Spacer (PEG4): The linker incorporates a short chain of four repeating ethylene (B1197577) glycol units. This hydrophilic PEG spacer imparts several advantageous properties to the molecule and the resulting conjugate. It significantly increases the aqueous solubility of the crosslinker and the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[1][2] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules with their targets.

  • Boc-Protected Amine (NH-Boc): The primary amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation.[3] The Boc group can be readily removed under acidic conditions to expose the primary amine.[4][5] This "de-protection" step allows for a subsequent conjugation reaction, enabling the attachment of a second molecule of interest, such as a cytotoxic drug, a fluorescent dye, or an imaging agent.

The strategic combination of these three components makes this compound an ideal tool for two-step sequential crosslinking reactions, providing researchers with precise control over the assembly of complex biomolecular architectures.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes the key quantitative data for this crosslinker.

PropertyValueSource
Chemical Formula C₁₉H₃₂N₂O₈[1]
Molecular Weight 416.47 g/mol [1]
CAS Number 2517592-97-9[1]
Appearance White to off-white solid or liquidGeneric
Purity ≥95%[5][6]
Solubility Soluble in DMSO, DMF, DCM[7]
Storage Conditions -20°C, protected from light and moisture[1][7]

Experimental Protocols

The utility of this compound is best illustrated through its application in bioconjugation. Below are detailed protocols for the two key reactions involving this crosslinker: maleimide-thiol conjugation and Boc deprotection. These protocols are based on established methodologies for similar linkers and provide a solid foundation for developing your specific experimental procedures.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free sulfhydryl group (e.g., a monoclonal antibody with reduced interchain disulfides)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed to remove oxygen.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • If the protein's target sulfhydryl groups are involved in disulfide bonds, they must first be reduced. Dissolve the protein in the conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column or dialysis against the conjugation buffer.

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-2 mM. This will react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess this compound and other small molecule reagents by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The successful conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate from the previous step

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralization Buffer: e.g., 0.1 M sodium bicarbonate or PBS pH 7.4

  • Purification system: Desalting column or dialysis cassettes

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in a minimal amount of a suitable organic solvent like DCM.

    • Prepare a deprotection solution, typically a mixture of TFA and DCM (e.g., 20-50% TFA in DCM).

  • Deprotection Reaction:

    • Add the deprotection solution to the dissolved conjugate.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal and Neutralization:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

    • Re-dissolve the residue in a small amount of a suitable buffer and immediately neutralize the solution by adding a neutralization buffer to bring the pH to a neutral range.

  • Purification:

    • Purify the deprotected conjugate using a desalting column or dialysis to remove any remaining salts and byproducts.

  • Characterization:

    • Confirm the removal of the Boc group by mass spectrometry, which will show a corresponding decrease in the molecular weight of the conjugate.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. This process involves the sequential conjugation of the linker to the antibody, followed by deprotection and attachment of the drug molecule.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_deprotection_drug_attachment Deprotection & Drug Attachment Antibody Monoclonal Antibody (with interchain disulfides) Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Maleimide-Thiol Conjugation (pH 6.5-7.5) Reduced_Ab->Conjugation Linker This compound Linker->Conjugation Boc_ADC Boc-Protected Antibody-Linker Conjugate Conjugation->Boc_ADC Deprotection Boc Deprotection (Acidic conditions, e.g., TFA) Boc_ADC->Deprotection Amine_ADC Antibody-Linker Conjugate (with free amine) Deprotection->Amine_ADC Drug_Conjugation Amine Coupling (e.g., NHS ester reaction) Amine_ADC->Drug_Conjugation Drug Amine-Reactive Drug (e.g., NHS-ester) Drug->Drug_Conjugation Final_ADC Final Antibody-Drug Conjugate (ADC) Drug_Conjugation->Final_ADC

Workflow for ADC synthesis using this compound.

Conclusion

This compound is a highly valuable and versatile heterobifunctional crosslinker for researchers in drug development and various fields of life sciences. Its well-defined structure, incorporating a thiol-reactive maleimide, a solubilizing PEG spacer, and a protected amine, allows for controlled and sequential bioconjugation reactions. The information and protocols provided in this technical guide are intended to facilitate the successful application of this compound in the synthesis of novel bioconjugates for a wide range of research and therapeutic applications. As with any chemical reagent, it is recommended to perform small-scale pilot experiments to optimize the reaction conditions for your specific molecules of interest.

References

An In-depth Technical Guide to Mal-PEG4-NH-Boc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Mal-PEG4-NH-Boc, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its core attributes and provides structured data and methodologies to facilitate its effective use in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one terminus and a Boc-protected amine at the other.[1][2][3][4] The tetra-ethylene glycol (PEG4) spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][5]

The key functional groups of this compound define its utility:

  • Maleimide Group: This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[1][5][6] This reaction is most efficient at a pH range of 6.5-7.5.[7]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under mild acidic conditions to reveal a primary amine.[1][2][8] This primary amine can then be used for subsequent conjugation reactions.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference
Chemical Formula C19H32N2O8[1]
Molecular Weight 416.5 g/mol [1][5]
CAS Number 2517592-97-9[1]
Purity Typically ≥95% - 98%[1][5]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, DCM[9]
Storage Conditions -20°C, protected from moisture[1][10]

Key Applications

The bifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the maleimide group can be used to attach the linker to cysteine residues on an antibody. Following deprotection of the Boc group, a cytotoxic drug can be conjugated to the exposed amine, linking the drug to the antibody for targeted delivery to cancer cells.[]

  • PROTACs: this compound serves as a flexible linker in the synthesis of PROTACs.[12] PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The maleimide and amine functionalities allow for the connection of a target-protein-binding ligand and an E3-ligase-binding ligand.[12]

  • Peptide and Protein Modification: This linker can be used to modify peptides and proteins to introduce new functionalities, such as fluorescent dyes or other reporter molecules.[13]

  • Surface Modification: The hydrophilic PEG spacer can be used to modify surfaces to reduce non-specific binding and improve biocompatibility.

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with this compound via its maleimide group.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed[14][15]

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[13]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[15] It is not necessary to remove excess TCEP before proceeding with the maleimide conjugation.[15]

  • Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[14] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[14][15] Protect the reaction from light if any components are light-sensitive.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any other small molecules by size-exclusion chromatography (gel filtration) or dialysis.

    • The purified protein conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation.[14]

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Neutralizing buffer (e.g., saturated sodium bicarbonate)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane.

    • Add a solution of trifluoroacetic acid (typically 20-50% in DCM) to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Work-up:

    • Once the deprotection is complete, carefully neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.

    • Extract the deprotected product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

The following diagrams illustrate the key reaction of this compound and its application in forming a conjugate.

G Protein Protein SH Conjugate Protein-S-Mal-PEG4-NH-Boc Conjugate Protein:thiol->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) Mal_PEG_Boc This compound Maleimide-PEG4-NH-Boc Mal_PEG_Boc->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

G start Start protein_prep Prepare Thiol-Containing Protein (1-10 mg/mL) start->protein_prep disulfide_reduction Optional: Reduce Disulfides with TCEP protein_prep->disulfide_reduction mal_prep Prepare 10 mM This compound Stock protein_prep->mal_prep No disulfide_reduction->mal_prep Yes conjugation Conjugation Reaction (10-20x molar excess of Maleimide) RT for 2h or 4°C overnight mal_prep->conjugation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purification end End purification->end

Caption: Experimental Workflow for Protein Conjugation.

G Molecule_A Molecule A (e.g., Protein Ligand) Mal_PEG_Boc This compound Molecule_A->Mal_PEG_Boc Thiol Reaction PROTAC Molecule A - Linker - Molecule B PROTAC Mal_PEG_Boc->PROTAC Molecule_B Molecule B (e.g., E3 Ligase Ligand) Molecule_B->Mal_PEG_Boc Amine Reaction (after Boc deprotection)

Caption: Role of this compound in PROTAC Assembly.

References

In-Depth Technical Guide: Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG4-NH-Boc. It is designed to furnish researchers, scientists, and drug development professionals with essential data and methodologies related to this reagent, particularly focusing on its application in bioconjugation and the development of antibody-drug conjugates (ADCs).

Core Compound Data

This compound is a polyethylene (B3416737) glycol (PEG) linker that possesses two distinct reactive moieties: a maleimide (B117702) group and a tert-butyloxycarbonyl (Boc) protected primary amine. The maleimide group exhibits high reactivity towards thiol groups, forming a stable thioether bond. The Boc-protected amine can be deprotected under acidic conditions to yield a primary amine, which is available for subsequent conjugation. The PEG4 spacer is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous environments.[1]

PropertyValueSource
Molecular Weight 416.5 g/mol [1]
Chemical Formula C₁₉H₃₂N₂O₈[1]
Purity Typically ≥95%
CAS Number 2517592-97-9[1]
Storage Conditions -20°C[1]

Experimental Protocols

The utility of this compound is centered on two primary chemical reactions: the thiol-maleimide conjugation and the deprotection of the Boc group. The following sections provide detailed, generalized protocols for these procedures.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating this compound to a thiol-containing molecule, such as a protein or peptide with cysteine residues.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[2][3]

    • If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds and liberate free thiol groups.[2][4][5]

    • Remove the excess reducing agent via dialysis or a desalting column.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.[4]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the solution of the thiol-containing molecule.[3][4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification:

    • Purify the conjugate to remove unreacted this compound and other byproducts. This can be achieved using size-exclusion chromatography, dialysis, or other suitable protein purification methods.[2][3]

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)[6][7]

  • Anhydrous organic solvent (e.g., dichloromethane (B109758) (DCM), dioxane, or methanol)

  • (Optional) Scavenger (e.g., anisole (B1667542) or thioanisole) to prevent side reactions from the liberated tert-butyl cation[7][8]

  • Neutralizing base (e.g., a solution of sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as DCM or dioxane.[6][9]

    • Cool the solution to 0°C in an ice bath.

  • Acidic Treatment:

    • Slowly add the strong acid to the solution. Common conditions include using a mixture of TFA and DCM (e.g., 1:1 v/v) or a 4M solution of HCl in dioxane.[6][7]

    • If using a scavenger, it should be added to the reaction mixture prior to the acid.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

  • Work-up and Isolation:

    • Upon completion, the acid is typically removed by evaporation under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to precipitate the deprotected product as a salt.

    • Alternatively, the reaction mixture can be neutralized with a base and the product extracted with an organic solvent.[10]

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the synthesis of ADCs. In this context, the linker connects a cytotoxic drug to a monoclonal antibody. The general workflow is as follows:

  • Antibody Modification: The antibody is either engineered to have free cysteine residues or existing disulfide bonds are partially reduced to provide thiol groups for conjugation.

  • Drug-Linker Conjugation: A cytotoxic drug is first conjugated to the deprotected amine of this compound.

  • ADC Formation: The maleimide group of the drug-linker construct is then reacted with the thiol groups on the antibody to form the final ADC.

Alternatively, the linker can first be attached to the antibody via the maleimide-thiol reaction, followed by deprotection of the Boc group and subsequent conjugation to the drug.

Visualizations

experimental_workflow cluster_thiol_maleimide Thiol-Maleimide Conjugation cluster_boc_deprotection Boc-Deprotection thiol_prep Prepare Thiol-Containing Molecule conjugation Conjugation Reaction thiol_prep->conjugation linker_prep Prepare this compound Solution linker_prep->conjugation purification1 Purification of Conjugate conjugation->purification1 reaction_setup Reaction Setup in Anhydrous Solvent purification1->reaction_setup Conjugated Product acid_treatment Acidic Treatment (e.g., TFA or HCl) reaction_setup->acid_treatment workup Work-up and Isolation acid_treatment->workup deprotected_product Deprotected Product workup->deprotected_product adc_synthesis_workflow cluster_steps ADC Synthesis Steps antibody Monoclonal Antibody step1 1. Antibody Thiolation (Reduction or Engineering) antibody->step1 drug Cytotoxic Drug step2 2. Linker-Drug Conjugation (Boc Deprotection & Amidation) drug->step2 linker This compound linker->step2 step3 3. Final Conjugation (Thiol-Maleimide Reaction) step1->step3 step2->step3 adc Antibody-Drug Conjugate (ADC) step3->adc adc_mechanism_of_action adc ADC in Circulation binding Binding to Tumor Antigen adc->binding tumor_cell Tumor Cell binding->tumor_cell internalization Internalization binding->internalization lysosome Lysosomal Trafficking internalization->lysosome drug_release Drug Release lysosome->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

References

In-Depth Technical Guide: Solubility of Mal-PEG4-NH-Boc in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG4-N-tert-butoxycarbonyl (Mal-PEG4-NH-Boc). Due to the frequent use of this heterobifunctional crosslinker in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, a thorough understanding of its solubility is critical for successful experimental design and execution.

Introduction to this compound

This compound is a versatile crosslinking reagent that features a maleimide (B117702) group at one end and a Boc-protected amine at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation reactions. The inclusion of the PEG4 spacer is a key design feature intended to enhance the aqueous solubility of the molecule and the resulting conjugate.[1][2][3][4][5][6]

Solubility Profile

While specific quantitative solubility limits (e.g., in mg/mL or mM) for this compound in aqueous buffers are not widely published in publicly available literature, the consensus from manufacturers and related studies is that the hydrophilic PEG spacer significantly increases its solubility in aqueous media compared to non-PEGylated linkers.[1][2][3][4][5][6] However, for practical applications, direct dissolution in aqueous buffers at high concentrations can be challenging.

It is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the desired aqueous reaction buffer.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, as illustrated in the diagram below.

G cluster_factors Factors Affecting this compound Solubility cluster_structure Molecular Structure Components cluster_solvent Solvent System Properties cluster_conditions Physicochemical Conditions A Molecular Structure A1 PEG4 Spacer (Hydrophilic) A->A1 comprises A2 Maleimide Group (Moderately Hydrophobic) A->A2 comprises A3 Boc-Amine Group (Hydrophobic) A->A3 comprises B Solvent System B1 Aqueous Buffers (e.g., PBS) B->B1 includes B2 Organic Co-solvents (e.g., DMSO, DMF) B->B2 includes C Physicochemical Conditions C1 pH C->C1 determined by C2 Temperature C->C2 determined by C3 Salt Concentration C->C3 determined by A1->B1 enhances solubility in A2->B1 limits solubility in A3->B1 limits solubility in B2->B1 improves miscibility with

Caption: Factors influencing the solubility of this compound.

Quantitative Data Summary
PropertyValue / DescriptionReference
Chemical Formula C₁₉H₃₂N₂O₈[1][4]
Molecular Weight ~416.47 g/mol [2][4][5][6]
CAS Number 2517592-97-9[1][4]
Aqueous Solubility Enhanced by the hydrophilic PEG4 spacer, but direct dissolution at high concentrations may be limited.[1][2][3][4][5][6]
Organic Solvent Solubility Readily soluble in common water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] (for a similar compound)
Appearance Typically a solid or oil.General knowledge from supplier data
Storage Conditions Recommended storage at -20°C, desiccated.[1][4]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas (optional, for long-term storage)

  • Microcentrifuge tubes or glass vials

  • Precision balance

  • Syringes and needles

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of this compound in a suitable vial. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM). For example, to prepare a 10 mM stock solution, add 240 µL of DMSO to 1 mg of this compound (MW ~416.47).

  • Mixing: Vortex or gently agitate the solution until the compound is completely dissolved.

  • Storage: For immediate use, the stock solution can be kept at room temperature. For long-term storage, overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly, and store at -20°C or -80°C.[8]

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines a typical workflow for conjugating a thiol-containing biomolecule (e.g., a reduced antibody or a cysteine-containing peptide) with this compound.

G A Step 1: Prepare Thiol-containing Biomolecule (e.g., reduce antibody disulfide bonds with TCEP) B Step 2: Buffer Exchange (Remove reducing agent using a desalting column into a degassed, amine-free buffer like PBS, pH 7.0-7.5) A->B D Step 4: Conjugation Reaction (Add this compound to the biomolecule at a defined molar excess. Incubate at RT for 1-2 hours or 4°C overnight) B->D C Step 3: Prepare this compound Solution (Dilute DMSO stock solution into the reaction buffer) C->D E Step 5: Quench Reaction (Add excess L-cysteine or N-acetylcysteine to cap unreacted maleimide groups) D->E F Step 6: Purify Conjugate (Remove excess linker and quenching agent via dialysis, SEC, or tangential flow filtration) E->F G Step 7: Characterize Conjugate (Analyze by SDS-PAGE, Mass Spectrometry, etc.) F->G

Caption: General workflow for thiol-maleimide conjugation.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound stock solution (from protocol 3.1)

  • Reaction Buffer: Amine-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), degassed).[9]

  • Reducing Agent (if needed): e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: e.g., L-cysteine or N-acetylcysteine.

  • Purification system: e.g., desalting columns, size-exclusion chromatography (SEC).

Procedure:

  • Biomolecule Preparation: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a suitable reducing agent like TCEP. Subsequently, remove the reducing agent by buffer exchange into the reaction buffer.

  • Reaction Setup: In a reaction vessel, add the thiol-containing biomolecule at a known concentration.

  • Linker Addition: Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess of the linker. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[]

  • Quenching: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of ~10 mM to react with any unreacted maleimide groups.[]

  • Purification: Purify the resulting conjugate from excess linker and other small molecules using an appropriate method such as dialysis, desalting columns, or SEC.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE and mass spectrometry.

Conclusion

This compound is a valuable tool in bioconjugation, with its PEG4 spacer conferring enhanced aqueous solubility. While quantitative data on its solubility limits are scarce, a practical approach involving the use of organic stock solutions enables its effective use in aqueous reaction media. The protocols and workflows provided in this guide offer a robust starting point for researchers employing this versatile crosslinker in their drug development and scientific research endeavors. Careful consideration of the factors influencing solubility and adherence to established protocols are paramount for achieving successful and reproducible conjugation outcomes.

References

Mal-PEG4-NH-Boc mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-PEG4-NH-Boc: Mechanism of Action and Applications

For researchers, scientists, and drug development professionals, this compound is a versatile heterobifunctional linker that plays a crucial role in the field of bioconjugation. Its unique tripartite structure, consisting of a maleimide (B117702) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, enables the precise and stable linkage of molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein modification, and targeted drug delivery.[1][2][3] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by experimental insights and data.

Core Mechanism of Action

The functionality of this compound is derived from its three key components:

  • Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3][4] The reaction, a Michael addition, forms a stable thioether bond, providing a robust and covalent linkage between the linker and the target biomolecule.[] This specificity allows for site-selective modification of biomolecules.

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility of the entire molecule in aqueous environments.[1][2] This property is particularly advantageous in biological applications, as it can improve the pharmacokinetic properties of the resulting conjugate, reduce immunogenicity, and prevent aggregation.[6]

  • Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions to yield a free primary amine.[7][8] This allows for a second, orthogonal conjugation step, enabling the attachment of another molecule of interest.

The overall mechanism of action, therefore, involves a two-step process: first, the conjugation of a thiol-containing molecule to the maleimide group, and second, the deprotection of the Boc group to reveal an amine that is available for further functionalization.

Mal_PEG4_NH_Boc_Structure cluster_maleimide Maleimide Group cluster_peg4 PEG4 Spacer cluster_boc_amine Boc-Protected Amine maleimide_structure (-CH2-CO)2-N- peg4_structure -(CH2CH2O)4- maleimide_structure->peg4_structure boc_amine_structure -NH-Boc peg4_structure->boc_amine_structure caption Figure 1: Functional components of this compound.

Caption: Figure 1: Functional components of this compound.

Thiol-Maleimide Conjugation: A Detailed Look

The reaction between the maleimide group of this compound and a thiol-containing molecule is a cornerstone of its utility. This reaction is highly efficient and selective under specific conditions.

pH Dependence: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[9][10] Within this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the double bond of the maleimide ring. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9] Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[9] Below pH 6.5, the concentration of the thiolate anion decreases, slowing down the reaction rate.[10]

Side Reactions: It is important to be aware of potential side reactions that can occur. The maleimide ring can undergo hydrolysis, particularly at higher pH, which renders it unreactive towards thiols.[9] Therefore, aqueous solutions of maleimide-containing reagents should be prepared fresh. Additionally, the resulting thioether linkage can undergo a retro-Michael reaction, though this is less common under physiological conditions. For N-terminal cysteine conjugations, a rearrangement to a thiazine (B8601807) structure can occur, especially at higher pH.[4][11]

Thiol_Maleimide_Reaction Mal_PEG_Boc This compound Conjugate Stable Thioether Conjugate Mal_PEG_Boc->Conjugate pH 6.5-7.5 Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Conjugate caption Figure 2: Thiol-Maleimide Conjugation Pathway.

Caption: Figure 2: Thiol-Maleimide Conjugation Pathway.

Boc Deprotection: Unveiling the Amine

The second critical step in the mechanism of action of this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Reagents and Conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.[7][12] The reaction is usually fast and can be performed at room temperature in a variety of organic solvents like dichloromethane (B109758) (DCM) or dioxane.[7] The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation.[13]

Boc_Deprotection Boc_Protected_Amine Boc-Protected Amine (R-NH-Boc) Free_Amine Free Primary Amine (R-NH2) Boc_Protected_Amine->Free_Amine Acid Acidic Conditions (e.g., TFA, HCl) Acid->Free_Amine Deprotection Byproducts CO2 + Isobutylene Free_Amine->Byproducts caption Figure 3: Boc Deprotection Mechanism.

Caption: Figure 3: Boc Deprotection Mechanism.

Quantitative Data

ParameterTypical Value/ConditionAnalytical Method
Thiol-Maleimide Reaction pH 6.5 - 7.5pH meter
Boc Deprotection Condition Strong acid (TFA or HCl)N/A
Reaction Time (Conjugation) 1-2 hours at room temperatureHPLC, MS
Reaction Time (Deprotection) 30-60 minutes at room temperatureTLC, LC-MS
Degree of Labeling VariableMass Spectrometry, UV-Vis Spectroscopy
Purity of Conjugate >95% (achievable)HPLC, SDS-PAGE

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step conjugation process. Optimization will be required for specific applications.

Protocol 1: Thiol-Maleimide Conjugation

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2, degassed

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Biomolecule Preparation: If the thiol groups are in the form of disulfide bonds, reduce the biomolecule with a suitable reducing agent like TCEP. Remove the excess reducing agent immediately prior to conjugation.

  • Reagent Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the biomolecule solution in the conjugation buffer.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a small excess of a quenching reagent to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.

Conjugation_Workflow start Start prepare_biomolecule Prepare Thiol-containing Biomolecule start->prepare_biomolecule prepare_linker Prepare this compound Solution start->prepare_linker conjugate Perform Conjugation (pH 6.5-7.5) prepare_biomolecule->conjugate prepare_linker->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify end End purify->end caption Figure 4: Experimental Workflow for Thiol-Maleimide Conjugation.

Caption: Figure 4: Experimental Workflow for Thiol-Maleimide Conjugation.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected conjugate from Protocol 1

  • Deprotection reagent: TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

  • Neutralization solution (e.g., a mild base like sodium bicarbonate)

  • Organic solvent (e.g., DCM)

  • Purification system

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in a suitable organic solvent.

  • Acidification: Add the deprotection reagent to the solution. The reaction is typically performed at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Neutralization: Once the reaction is complete, carefully neutralize the excess acid with a neutralization solution.

  • Extraction and Purification: Extract the deprotected conjugate and purify it using an appropriate method to remove salts and byproducts.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the maleimide group is used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue.[][16][17] The PEG4 spacer enhances the solubility and stability of the ADC, and the deprotected amine can be used to attach other moieties, such as imaging agents or additional therapeutic payloads.

  • PEGylation of Proteins and Peptides: The linker can be used to attach polyethylene (B3416737) glycol chains to therapeutic proteins or peptides to improve their pharmacokinetic profiles.[6]

  • Targeted Drug Delivery: The bifunctional nature of the linker allows for the construction of complex drug delivery systems where one part of the linker is attached to a targeting ligand (e.g., an antibody or peptide) and the other to a therapeutic agent.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern bioconjugation, enabling the precise and stable connection of two different molecular entities.[1] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end, allowing for a sequential and controlled conjugation process.[1][2] The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3] The defined length of the PEG linker provides precise control over the distance between the conjugated molecules, which is critical for optimizing the biological activity and stability of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

The dual reactivity of these linkers is instrumental in various biomedical applications, particularly in targeted drug delivery.[5] For instance, in the construction of ADCs, a heterobifunctional linker can connect a targeting antibody to a potent cytotoxic drug.[1] The PEG component enhances the solubility and stability of often hydrophobic drugs, prolongs their circulation half-life by shielding them from enzymatic degradation, and can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[5][6]

Core Properties and Quantitative Data

The selection of a heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The choice is often dictated by the desired physicochemical properties of the final product, which are significantly influenced by the linker's molecular weight and the length of the PEG spacer. The following tables provide a summary of common heterobifunctional PEG linkers, categorized by their reactive end groups, along with their molecular weights and spacer arm lengths.

Table 1: NHS-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)
Mal-PEG2-NHS ester--
Mal-PEG3-NHS ester398.37-
Mal-PEG4-NHS513.5-
SM(PEG)n CrosslinkersVaries with n (2, 4, 6, 8, 12, 24)Varies with n
Maleimide-Amido-PEG1K-NHS ester~1000-
Maleimide-Amido-PEG2K-NHS ester~2000-
Maleimide-Amido-PEG3.4K-NHS ester~3400-
Maleimide-Amido-PEG5K-NHS ester~5000-

Table 2: DBCO-PEG-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )Number of PEG units
DBCO-PEG4-NHS ester-4
DBCO-PEG6-NHS ester751.826
DBCO-PEG12-NHS ester-12

Table 3: Other Common Heterobifunctional PEG Linkers

Functional Group 1Functional Group 2Molecular Weight (Da)
AcetalVaries1,000; 2,000; 3,400; 5,000
AcidVaries1,000; 2,000; 3,400; 5,000; 10,000
AcrylamideVaries1,000; 2,000; 3,400; 5,000
AcrylateVaries1,000; 2,000; 3,400; 5,000
AldehydeVaries1,000; 2,000; 3,400; 5,000; 10,000
AlkyneVaries1,000; 2,000; 3,400; 5,000; 10,000; 20,000
AmineVaries1,000; 2,000; 3,400; 5,000; 10,000; 20,000
AzideVaries1,000; 2,000; 3,400; 5,000; 10,000; 20,000
BiotinVaries1,000; 2,000; 3,400; 5,000; 10,000

Experimental Protocols

The following are detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a drug molecule with a free sulfhydryl group to an antibody via its primary amines.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Drug molecule with a free sulfhydryl group

  • Reducing agent (e.g., TCEP) if the drug's sulfhydryl is in a disulfide bond

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or L-cysteine)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

Step 1: Activation of Antibody with NHS-PEG-Maleimide

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Equilibrate the vial of NHS-PEG-Maleimide linker to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug

  • If necessary, reduce any disulfide bonds on the drug molecule by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Immediately add the thiol-containing drug molecule to the desalted maleimide-activated antibody solution. A 5- to 20-fold molar excess of the drug over the antibody is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench any unreacted maleimide (B117702) groups by adding a low molecular weight thiol such as L-cysteine.

Step 3: Purification and Characterization of the ADC

  • Purify the final ADC from excess drug and other reagents using SEC or another suitable chromatographic method.

  • Characterize the purified ADC for purity, concentration, and drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SDS-PAGE.

Protocol 2: Copper-Free Click Chemistry Conjugation using DBCO-PEG-NHS Ester

This protocol details the conjugation of an azide-containing molecule to a protein's primary amines.

Materials:

  • Protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns or SEC system

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

  • Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.

  • Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the linker solution to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.

  • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation with Azide-Containing Molecule

  • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess is recommended.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

Step 3: Purification and Characterization

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by bioconjugates and a general experimental workflow.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 Dimerization HER3 HER3 HER3->HER2_HER3 Dimerization PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway Targeted by ADCs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: EGFR Signaling Pathway Targeted by ADCs.

Bioconjugation_Workflow MoleculeA Molecule A (e.g., Antibody) Activation Activation of Molecule A MoleculeA->Activation Linker Heterobifunctional PEG Linker Linker->Activation MoleculeB Molecule B (e.g., Drug) Conjugation2 Second Conjugation MoleculeB->Conjugation2 Conjugation1 First Conjugation Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 Intermediate Activated Intermediate Purification1->Intermediate Intermediate->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 FinalProduct Final Bioconjugate (A-PEG-B) Characterization Characterization (e.g., HIC, SDS-PAGE) FinalProduct->Characterization Purification2->FinalProduct PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

role of maleimide group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Maleimide (B117702) Group in Bioconjugation

Introduction

Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical science, enabling the creation of complex biomolecules with tailored functions. Among the chemical handles employed for this purpose, the maleimide group stands out for its high reactivity and specificity towards sulfhydryl groups. This technical guide provides a comprehensive overview of the role of maleimides in bioconjugation, detailing their reaction mechanism, applications, and the critical parameters that govern their use. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this powerful bioconjugation tool.

The Chemistry of Maleimide-Thiol Conjugation

The utility of maleimides in bioconjugation stems from their ability to undergo a highly efficient Michael addition reaction with the sulfhydryl (thiol) group of cysteine residues in proteins and peptides. This reaction is chemoselective, meaning it proceeds with high preference for thiols over other nucleophilic functional groups found in biomolecules, such as amines and hydroxyls, under physiological conditions.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the activated double bond carbons of the maleimide ring. This forms a stable thioether bond, covalently linking the two molecules. The reaction is typically carried out at a pH range of 6.5-7.5, where a sufficient concentration of the reactive thiolate anion is present without promoting significant hydrolysis of the maleimide group.

MaleimideThiolReaction cluster_reactants Reactants cluster_products Product Maleimide Maleimide Thioether Thioether Adduct Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol (R-SH) Thiol->Thioether ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides mAb->Reduction Conjugation Maleimide-Thiol Reaction Reduction->Conjugation Free Thiols Drug Cytotoxic Drug DrugLinker Drug-Linker Complex Drug->DrugLinker Linker Maleimide-containing Linker Linker->DrugLinker DrugLinker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis ADC Antibody-Drug Conjugate (ADC) Analysis->ADC MaleimideStability Maleimide Maleimide ThioetherAdduct Thioether Adduct Maleimide->ThioetherAdduct Desired Reaction (Thiol Addition) HydrolyzedMaleimide Hydrolyzed Maleimide (Inactive) Maleimide->HydrolyzedMaleimide Side Reaction (Hydrolysis) Thiol Thiol ThioetherAdduct->Maleimide Reverse Reaction (Retro-Michael)

The Tert-Butoxycarbonyl (Boc) Protecting Group: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributed to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of the Boc protecting group for amines, detailing its chemical properties, protection and deprotection methodologies, and applications, with a focus on providing actionable data and protocols for researchers and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to mask the nucleophilicity and basicity of an amine functional group, thereby preventing it from participating in undesired side reactions during subsequent synthetic steps.[1][4] This is achieved by converting the amine into a carbamate. The Boc group is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to many other common protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl), Cbz (carboxybenzyl), and benzyl (B1604629) groups.[1][3][5] This orthogonality is a critical feature in the strategic design of complex, multi-step syntheses.[1]

Boc Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][6] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), although catalyst-free methods have also been developed.[7][8][9]

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[10] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7][10]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc Tetrahedral_Intermediate->Boc_Amine Collapse Byproducts CO₂ + t-BuOH Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group

Figure 1: Simplified logical flow of the Boc protection mechanism.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)[1]

  • Triethylamine (TEA, 1.2 equivalents) or another suitable base[11]

  • Dichloromethane (DCM) or other suitable solvent[11]

Procedure:

  • Dissolve the primary amine in the chosen solvent to a concentration of approximately 0.1-0.5 M.[1]

  • Add the base to the solution and stir for 5 minutes at room temperature.[1][11]

  • Add the Boc anhydride portion-wise to the stirred solution.[1][11]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.[1]

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.[1]

Quantitative Data for Boc Protection

The following table summarizes typical reaction conditions for the N-Boc protection of various amines.

Amine TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic Primary(Boc)₂O (1.1 eq)TEA (1.2 eq)DCMRoom Temp1-4>90[11]
Aromatic(Boc)₂O (3.0 eq)DMAP (0.1 eq)THFReflux2-1270-95[12]
Amino Acid(Boc)₂O (1.1 eq)NaHCO₃Dioxane/WaterRoom Temp2-685-95[9]
Hindered Amine(Boc)₂O (1.5 eq)DMAP (cat.)Acetonitrile40-5012-2460-80[]

Boc Deprotection of Amines

The removal of the Boc group is a critical step in many synthetic pathways. The most common and robust method for Boc deprotection is acidolysis.[14][15]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][14] This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][14] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene (B52900) gas.[1][16]

Boc_Deprotection_Workflow Start Boc-Protected Amine in Solvent Add_Acid Add Strong Acid (e.g., TFA, HCl) Start->Add_Acid Reaction Stir at 0°C to Room Temp Add_Acid->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup / Neutralization Monitor->Workup Reaction Complete Isolation Isolate Deprotected Amine Workup->Isolation

Figure 2: General experimental workflow for acid-catalyzed Boc deprotection.

Experimental Protocol: General Procedure for Boc Deprotection with TFA

Materials:

  • N-Boc protected amine (1.0 equivalent)

  • Trifluoroacetic acid (TFA)[11]

  • Dichloromethane (DCM)[11]

Procedure:

  • Dissolve the N-Boc protected amine in DCM (approximately 0.1 M).[11]

  • Cool the solution to 0 °C in an ice bath.[11]

  • Add TFA (typically 20-50% v/v solution in DCM) dropwise to the stirred solution.[11][15][17]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).[11][17]

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[1]

  • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA salt.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

Quantitative Data for Boc Deprotection

The following table provides a comparison of common acidic reagents used for N-Boc deprotection.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesReference
Trifluoroacetic Acid (TFA)20-50% in DCM, Room Temp0.5 - 4 hHighly effective, volatile (easy removal)Harsh for some acid-sensitive substrates[15]
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl Acetate, Room Temp1 - 4 hCost-effective, forms hydrochloride saltCan be corrosive, less volatile[14][15]
Oxalyl Chloride/MethanolMethanol, Room Temp1 - 4 hMild conditions, suitable for sensitive substratesGenerates HCl in situ, may not be suitable for all substrates[18][19]
Zinc Bromide (ZnBr₂)DCM, Room Temp12 - 24 hMilder Lewis acid conditionSlower reaction times[20]
Thermal (in water)Refluxing water< 1 h"Green" conditions, no acid requiredHigh temperature may not be suitable for all substrates[21][22]

Applications in Drug Development

The Boc protecting group is of paramount importance in the synthesis of pharmaceuticals. Its stability and selective removal are key to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2][23] In peptide-based drug discovery, Boc-protected amino acids are fundamental building blocks for solid-phase peptide synthesis (SPPS).[2][] The ability to selectively deprotect the N-terminus of a growing peptide chain allows for the sequential addition of amino acid residues.[5][24] Furthermore, the introduction of non-natural amino acids, often as their Boc-protected derivatives, is a common strategy for modulating the pharmacological properties of peptide drug candidates.[2]

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection Boc Deprotection (TFA) Washing1 Washing Deprotection->Washing1 Coupling Coupling (Boc-AA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin Washing2->Cleavage Final Cycle Start Resin-Bound Amino Acid Start->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Figure 3: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS) utilizing Boc protection.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool for chemists in research and drug development. Its predictable reactivity, robustness, and the vast body of literature detailing its use provide a reliable and versatile method for the protection of amines. The experimental protocols and quantitative data presented in this guide offer a practical resource for the successful implementation of Boc protection and deprotection strategies in the laboratory.

References

The Strategic Application of Mal-PEG4-NH-Boc in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, a critical component connecting these two moieties, dictates the ADC's stability, pharmacokinetics, and mechanism of action. This technical guide provides an in-depth examination of the heterobifunctional linker, Mal-PEG4-NH-Boc , a non-cleavable linker increasingly utilized in ADC development. We will explore its structural components, role in a two-step conjugation workflow, and the impact of its design on ADC performance. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations to provide a comprehensive resource for professionals in the field.

Introduction to this compound Linker Technology

The this compound linker is a precisely engineered molecule designed for the development of stable, non-cleavable ADCs. Its structure is comprised of three key functional domains:

  • Maleimide (B117702) (Mal): An unsaturated lactam ring that serves as a thiol-reactive handle. It forms a stable thioether bond with free sulfhydryl groups, typically generated by the reduction of interchain disulfide bonds on a monoclonal antibody.

  • Polyethylene (B3416737) Glycol (PEG4): A short, discrete chain of four polyethylene glycol units. This hydrophilic spacer is crucial for improving the aqueous solubility of the ADC, mitigating aggregation often caused by hydrophobic payloads, and enhancing the overall pharmacokinetic (PK) profile of the conjugate.[1]

  • Boc-Protected Amine (NH-Boc): A primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group. This design enables a sequential or two-step conjugation strategy. After the maleimide has been conjugated to the antibody, the Boc group can be chemically removed under acidic conditions to reveal a reactive primary amine, which is then available for conjugation to an activated cytotoxic payload.[2]

The non-cleavable nature of the thioether bond formed by the maleimide group ensures that the cytotoxic payload is only released upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][3] This mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity and widening the therapeutic window.[3]

Quantitative Performance Data

Note: The following data is illustrative and compiled from multiple sources investigating ADCs with similar components. Performance will vary based on the specific antibody, payload, target antigen, and tumor model.

Table 1: In Vitro Cytotoxicity Comparison

Linker-Payload TypeTarget AntigenCell LineIC50 (nM)Reference
Non-Cleavable (e.g., Mal-PEG-MMAF) HER2SK-BR-3 (HER2-high)0.5 - 5.0[4][5]
Non-Cleavable (e.g., Mal-PEG-MMAF)HER2MCF7 (HER2-low)>1000[4]
Cleavable (e.g., vc-MMAE)HER2SK-BR-3 (HER2-high)0.1 - 2.0[5]
Cleavable (e.g., vc-MMAE)HER2MCF7 (HER2-low)>1000[5]

Table 2: Pharmacokinetic (PK) and Stability Profile Comparison

Linker TypeAverage DARPlasma Half-Life (T½) in Rodents (hours)In Vitro Plasma Stability (% Intact ADC after 7 days)Reference
Non-Cleavable (Mal-PEG4) 3.5 - 4.0100 - 150>95%[6][7]
Cleavable (vc-peptide)3.5 - 4.080 - 120~70-85% (species dependent)[5][8]
Non-Cleavable (Non-PEGylated, e.g., SMCC)3.5 - 4.090 - 130~90%[3]

ADC Mechanism of Action: Signaling Pathway

ADCs constructed with non-cleavable linkers like this compound rely on a specific intracellular trafficking and degradation pathway to release their cytotoxic payload. The process ensures that the drug is liberated preferentially inside the target cancer cell, minimizing collateral damage to healthy tissues.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Payload) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Proteolytic Degradation Lysosome->Degradation 4. Fusion Payload Released Payload (Amino Acid-Linker-Drug) Degradation->Payload 5. Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 6. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7. Cytotoxicity

ADC Internalization and Payload Release Pathway.

Experimental Workflow and Protocols

The synthesis of an ADC using the this compound linker is a sequential, multi-step process that requires careful control over reaction conditions to ensure a homogenous product with the desired drug-to-antibody ratio (DAR).

ADC_Workflow cluster_prep Step 1: Antibody Preparation cluster_link Step 2: Linker Conjugation cluster_deprotect_drug Step 3: Deprotection & Drug Conjugation cluster_purify Step 4: Purification & Characterization mAb Monoclonal Antibody (mAb) with Interchain Disulfides Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols (-SH) Reduction->Reduced_mAb Conjugation1 Maleimide-Thiol Reaction (Michael Addition) Reduced_mAb->Conjugation1 Linker This compound Linker->Conjugation1 mAb_Linker mAb-Linker Conjugate (Boc Protected) Conjugation1->mAb_Linker Deprotection Boc Deprotection (e.g., TFA) mAb_Linker->Deprotection mAb_Linker_NH2 Deprotected Conjugate (Free Amine) Deprotection->mAb_Linker_NH2 Conjugation2 Amine-NHS Ester Reaction (Amide Bond Formation) mAb_Linker_NH2->Conjugation2 Drug Activated Payload (e.g., MMAE-NHS Ester) Drug->Conjugation2 Final_ADC Final ADC Conjugation2->Final_ADC Purification Purification (e.g., SEC, HIC) Final_ADC->Purification Characterization Characterization (HIC, MS, SEC) Purification->Characterization

Two-Step ADC Synthesis Workflow.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol generates free thiol groups on the antibody for subsequent maleimide conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is odorless and selective for disulfide bonds.

  • Materials:

    • Monoclonal Antibody (mAb) at 5-10 mg/mL.

    • Conjugation Buffer: Phosphate-buffered saline (PBS), 50 mM, pH 7.2, containing 2 mM EDTA. Degas thoroughly.

    • TCEP hydrochloride (solid).

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Procedure:

    • Antibody Preparation: Buffer exchange the mAb into the degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer immediately before use.

    • Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2.5 to 5.0 molar equivalents of TCEP per mole of antibody.

    • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal time and TCEP concentration should be determined empirically to achieve the desired number of free thiols (typically aiming for an average of 4-8 thiols per antibody).

    • Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a pre-equilibrated desalting column according to the manufacturer's instructions. This step is critical to prevent TCEP from reacting with the maleimide linker in the next step.

    • Quantification: Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol attaches the maleimide end of the linker to the newly generated thiol groups on the antibody.

  • Materials:

    • Reduced antibody from Protocol 4.1.

    • This compound linker.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Conjugation Buffer (as in Protocol 4.1).

  • Procedure:

    • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

    • Purification: Remove excess, unreacted linker by buffer exchange using a desalting column or through size-exclusion chromatography (SEC). The resulting product is the mAb-PEG4-NH-Boc conjugate.

Protocol 3: Boc Deprotection and Payload Conjugation

This two-part protocol first removes the Boc protecting group to expose the reactive amine, then couples an activated payload.

  • Materials:

    • mAb-PEG4-NH-Boc conjugate from Protocol 4.2.

    • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5.

    • Activated Payload: e.g., MMAE-NHS ester, dissolved in anhydrous DMSO to 10 mM.

    • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Procedure:

    • Boc Deprotection (Performed under anhydrous conditions):

      • Lyophilize the mAb-PEG4-NH-Boc conjugate to remove water.

      • Resuspend the dried conjugate in the TFA/DCM solution.

      • Stir the reaction at room temperature for 30-60 minutes. Monitor completion via LC-MS if possible.

      • Remove the TFA and DCM in vacuo.

    • Neutralization and Buffer Exchange:

      • Immediately resuspend the deprotected conjugate in a cold, amine-free buffer (e.g., PBS, pH 7.2).

      • Perform a rapid buffer exchange into the Neutralization Buffer (pH 8.5) using a desalting column to prepare for the NHS-ester reaction.

    • Payload Conjugation:

      • To the deprotected, buffer-exchanged conjugate, add a 5- to 10-fold molar excess of the activated payload (e.g., MMAE-NHS ester).

      • Incubate for 1-2 hours at room temperature, protected from light.

    • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

    • Final Purification: Purify the final ADC product to remove unreacted payload, linker, and quenching agent using SEC or HIC.

Protocol 4: ADC Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9][10]

  • Instrumentation & Column:

    • Bio-compatible HPLC system.

    • HIC Column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Procedure:

    • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

    • Chromatography:

      • Equilibrate the column with 100% Mobile Phase A.

      • Inject 20-50 µg of the ADC sample.

      • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Data Analysis:

      • Monitor the elution profile at 280 nm.

      • Peaks will elute in order of increasing hydrophobicity: unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, DAR 6, and DAR 8 species.[9]

      • Calculate the relative percentage of each peak area.

      • The average DAR is calculated as a weighted average: Average DAR = Σ (% Area of Peak * DAR of Peak) / 100

Logical Relationships and Design Considerations

The structural components of the this compound linker are chosen to balance competing requirements for stability, reactivity, and biocompatibility.

Linker_Logic cluster_props Functional Properties Linker This compound Linker Maleimide (Mal) PEG4 Spacer Boc-Protected Amine (NH-Boc) Prop1 Thiol Reactivity Stable Thioether Bond Linker:f1->Prop1 enables Prop2 Hydrophilicity Solubility Improved PK Linker:f2->Prop2 provides Prop3 Orthogonal Chemistry Two-Step Conjugation Linker:f3->Prop3 enables Antibody Antibody Thiol (-SH) Payload Activated Payload (e.g., -NHS Ester) Prop1->Antibody reacts with Prop3->Payload reacts with (after deprotection)

Functional Components of the this compound Linker.

Conclusion

The this compound linker provides a robust and versatile platform for the development of next-generation Antibody-Drug Conjugates. Its non-cleavable design offers high plasma stability, a critical factor for minimizing off-target toxicity and improving the therapeutic index. The integrated PEG4 spacer effectively addresses solubility and aggregation challenges associated with hydrophobic payloads, while the Boc-protected amine facilitates a controlled, two-step conjugation process. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers aiming to leverage this technology for the creation of safer and more effective targeted cancer therapies.

References

An In-depth Technical Guide to Protein PEGylation using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-PEG4-NH-Boc, a heterobifunctional crosslinker, and its application in protein PEGylation. This document details the reagent's properties, experimental protocols for conjugation and deprotection, methods for characterization, and the biological implications of PEGylation.

Introduction to this compound and Protein PEGylation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. By covalently attaching PEG chains to a protein, its pharmacokinetic and pharmacodynamic profile can be significantly improved, leading to increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.

This compound is a discrete PEG (dPEG®) linker designed for the precise modification of proteins. It features two distinct reactive functionalities:

  • A Maleimide (B117702) Group: This moiety reacts specifically with free sulfhydryl groups, typically found on cysteine residues of a protein, to form a stable thioether bond. This reaction is highly selective under mild pH conditions (6.5-7.5), allowing for site-specific PEGylation.

  • A Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a two-step conjugation strategy. Following the initial PEGylation via the maleimide group, the Boc group can be removed under acidic conditions to expose a primary amine. This newly available amine can then be used for subsequent conjugation to other molecules of interest, such as targeting ligands, imaging agents, or other therapeutic moieties.

The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the modified protein in aqueous media.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₉H₃₂N₂O₈
Molecular Weight 416.47 g/mol
CAS Number 2517592-97-9
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Conditions -20°C, desiccated

Experimental Protocols

Protein Preparation

For successful PEGylation, the target protein must have an accessible, free sulfhydryl group. If the desired cysteine residue is involved in a disulfide bond, it must first be selectively reduced.

Protocol for Selective Reduction of Disulfide Bonds:

  • Reagents:

    • Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate-buffered saline, PBS).

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Procedure:

    • Add TCEP to the protein solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP by dialysis or using a desalting column.

Thiol-Maleimide Conjugation

This protocol outlines the reaction between the maleimide group of this compound and the free sulfhydryl group on the protein.

Quantitative Parameters for Thiol-Maleimide Conjugation:

ParameterRecommended Range/Value
pH 6.5 - 7.5
Molar Ratio (Linker:Protein) 5:1 to 20:1
Reaction Time 1-4 hours at room temperature or overnight at 4°C
Quenching Agent N-acetylcysteine or L-cysteine (in 10-fold molar excess over linker)
Conjugation Efficiency Typically >80-95% (dependent on protein and reaction conditions)

Protocol:

  • Reagents:

    • Reduced protein solution (1-10 mg/mL in degassed PBS, pH 7.2).

    • This compound solution (10-20 mM in DMSO or DMF).

    • Quenching solution (1 M N-acetylcysteine or L-cysteine in water).

  • Procedure:

    • Add the this compound solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction mixture with gentle stirring for the specified time and temperature.

    • Monitor the reaction progress using SDS-PAGE or HPLC.

    • Once the desired level of conjugation is achieved, add the quenching solution to stop the reaction.

    • Incubate for an additional 15-30 minutes.

Boc Deprotection

This step is performed to remove the Boc protecting group and expose the primary amine.

Quantitative Parameters for Boc Deprotection:

ParameterRecommended Conditions
Reagent Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
TFA Concentration 20-50% (v/v)
Reaction Time 30-60 minutes at room temperature
Work-up Neutralization with a base (e.g., saturated sodium bicarbonate) or buffer exchange

Protocol:

  • Reagents:

    • PEGylated protein solution.

    • TFA/DCM solution (e.g., 50% TFA in DCM).

    • Neutralization buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Lyophilize the PEGylated protein to remove water.

    • Resuspend the protein in the TFA/DCM solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA/DCM under a stream of nitrogen or by rotary evaporation.

    • Resuspend the deprotected protein in a neutralization buffer.

    • Perform buffer exchange to remove any residual acid.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the final product.

Analytical TechniqueInformation Provided
SDS-PAGE Visualizes the increase in apparent molecular weight of the PEGylated protein.
HPLC (RP-HPLC, SEC) Separates and quantifies the unconjugated protein, PEGylated species, and excess reagent.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the mass of the conjugate and determines the degree of PEGylation.
UV-Vis Spectroscopy Can be used to determine protein concentration.
Circular Dichroism (CD) Assesses changes in the secondary and tertiary structure of the protein after PEGylation.
In Vitro Bioassay Quantifies the biological activity of the PEGylated protein compared to the native protein.

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

The following diagram illustrates the general workflow for protein PEGylation using this compound.

G Experimental Workflow for Protein PEGylation with this compound cluster_prep Protein Preparation cluster_conjugation Thiol-Maleimide Conjugation cluster_deprotection Boc Deprotection cluster_analysis Characterization start Start with Protein containing Cysteine reduce Selective Reduction of Disulfide Bond (if necessary) start->reduce conjugate React with this compound reduce->conjugate Free Thiol quench Quench Reaction conjugate->quench deprotect Treat with Acid (e.g., TFA) quench->deprotect PEGylated Protein (Boc-protected) neutralize Neutralize and Purify deprotect->neutralize analyze SDS-PAGE, HPLC, Mass Spectrometry, etc. neutralize->analyze Final PEGylated Protein

Caption: Workflow for site-specific protein PEGylation.

Cellular Uptake and Signaling of PEGylated Proteins

PEGylated proteins are typically internalized by cells through endocytic pathways. The following diagram illustrates a generalized pathway for receptor-mediated endocytosis of a PEGylated therapeutic protein.

G Receptor-Mediated Endocytosis of a PEGylated Protein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor binding Binding receptor->binding peg_protein PEGylated Protein peg_protein->binding clathrin_pit Clathrin-coated Pit binding->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome endosome->lysosome Degradation Pathway signaling Downstream Signaling endosome->signaling Signaling Cascade Activation

Caption: Generalized pathway of receptor-mediated endocytosis.

Conclusion

This compound is a versatile and efficient tool for the site-specific PEGylation of proteins. Its well-defined structure and dual-functionality allow for the creation of homogenous and potentially multi-functional bioconjugates. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this reagent to improve the therapeutic potential of their protein candidates. A thorough understanding of the impact of PEGylation on the biological activity and cellular interactions of the modified protein is crucial for the successful development of novel protein therapeutics.

A Technical Guide to Mal-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes, applications, and methodologies associated with the heterobifunctional linker, Mal-PEG4-NH-Boc (CAS Number: 2517592-97-9). This linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure, featuring a thiol-reactive maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, offers a versatile platform for the precise assembly of complex biomolecules.

Core Properties of this compound

This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined chemical structure and molecular weight. This monodispersity is a critical feature for the synthesis of well-defined bioconjugates, ensuring batch-to-batch consistency. The key components of the linker are:

  • Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction forms a stable thioether bond under mild physiological conditions.

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate. It enhances aqueous solubility, reduces aggregation, and can provide steric hindrance to minimize non-specific interactions.[1] The PEG4 spacer can also improve the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic radius, which can lead to a longer circulation half-life.[2]

  • Boc-Protected Amine (NH-Boc): The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation, allowing for a sequential and controlled conjugation strategy. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest.[3]

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties of this compound and the typical performance characteristics of bioconjugates synthesized using PEG4 linkers.

PropertyValueReference
CAS Number 2517592-97-9
Molecular Formula C19H32N2O8[3]
Molecular Weight 416.47 g/mol [3]
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM, and water[2]
Storage Temperature -20°C[3]
ParameterTypical Value/Observation for PEG4-Containing ADCsReference
Effect on Hydrophilicity Significantly increases the hydrophilicity of the conjugate, reducing the propensity for aggregation, especially with hydrophobic payloads.[1][2]
Effect on In Vivo Half-Life Moderate increase in circulation half-life compared to conjugates with shorter or no PEG linkers. Provides a balance between improved stability and maintaining a molecular size suitable for efficient tumor penetration.[2]
Drug-to-Antibody Ratio (DAR) Achieved The use of hydrophilic linkers like PEG4 can facilitate the synthesis of ADCs with higher DARs (e.g., 8) without significant aggregation issues.[4]
Stability of Maleimide-Thiol Linkage The thioether bond formed is generally stable, but can be susceptible to retro-Michael reactions (deconjugation) in the presence of other thiols in vivo. The stability can be influenced by the local microenvironment.[5]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound: maleimide-thiol conjugation and Boc deprotection. A comprehensive workflow for the synthesis of a bioconjugate using this linker is also presented.

Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5, degassed.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.

  • Anhydrous DMSO or DMF

  • Quenching Reagent: Cysteine or N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system.

Procedure:

  • Protein Preparation (Disulfide Reduction, if necessary):

    • If the target thiol groups are present as disulfide bonds (e.g., in antibodies), they must first be reduced.

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching:

    • To quench any unreacted maleimide groups, add a quenching reagent such as cysteine to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess linker and quenching reagent using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS).

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Organic Solvent: Dichloromethane (DCM) or dioxane.

  • Neutralization Buffer: e.g., saturated sodium bicarbonate solution.

  • Purification System: Desalting column or dialysis system.

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM or dioxane.

    • Add the deprotection reagent. For example, add an equal volume of 20-50% TFA in DCM, or a 10-fold excess of 4M HCl in dioxane.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by LC-MS.

  • Work-up and Neutralization:

    • Remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator or nitrogen stream).

    • If necessary, neutralize the product by dissolving it in a minimal amount of buffer and adding a neutralization buffer.

  • Purification:

    • Purify the deprotected conjugate using a desalting column or dialysis to remove any remaining reagents and byproducts.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and the general mechanism of action for an antibody-drug conjugate.

G cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Deprotection & Final Conjugation Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation Maleimide-Thiol Reaction (pH 6.5-7.5) Reduced_Ab->Conjugation Linker This compound Linker->Conjugation Conjugate_Boc Antibody-PEG4-NH-Boc Conjugation->Conjugate_Boc Deprotection Boc Deprotection (TFA or HCl) Conjugate_Boc->Deprotection Conjugate_NH2 Antibody-PEG4-NH2 Deprotection->Conjugate_NH2 Final_Conjugation Amide Bond Formation Conjugate_NH2->Final_Conjugation Payload Activated Payload Payload->Final_Conjugation ADC Final Antibody-Drug Conjugate Final_Conjugation->ADC

Bioconjugation workflow using this compound.

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Receptor Tumor-Specific Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Free Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the orthogonal reactivity of its maleimide and protected amine functionalities, allows for the precise and sequential construction of complex bioconjugates. The inclusion of a hydrophilic PEG4 spacer further enhances the properties of the final product, often leading to improved solubility, stability, and pharmacokinetic profiles. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of this powerful linker in the creation of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-NH-Boc Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This reagent features a maleimide (B117702) group for covalent and specific attachment to thiol groups, such as those found on cysteine residues in proteins and peptides. It also contains a Boc-protected amine, which allows for subsequent, orthogonal chemical modifications after deprotection. The polyethylene (B3416737) glycol (PEG) spacer, with four ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[1][2]

These application notes provide a comprehensive guide to the use of this compound for conjugation to cysteine residues, including detailed protocols for the conjugation reaction, purification of the conjugate, and subsequent deprotection of the Boc group.

Chemical Properties and Reaction Mechanism

This compound contains a maleimide group that reacts specifically with the thiol side chain of cysteine residues via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster.

The reaction proceeds through the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This leads to the formation of a stable, covalent thioether linkage.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a cysteine-containing protein or peptide. Please note that these values are illustrative and should be optimized for each specific application.

ParameterRecommended RangeTypical OutcomeNotes
Molar Ratio (this compound : Thiol) 5:1 to 20:1> 90% conjugation efficiencyA molar excess of the this compound reagent is recommended to drive the reaction to completion.[]
pH 6.5 - 7.5Optimal selectivity for thiolsBelow pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, reactivity with amines increases.
Reaction Temperature 4°C to Room Temperature (25°C)Efficient conjugationReactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.
Reaction Time 1 - 4 hoursHigh yield of conjugateReaction progress should be monitored by a suitable analytical method (e.g., HPLC, mass spectrometry).
Conjugate Stability StableThe resulting thioether bond is stable under physiological conditions.The succinimide (B58015) ring can undergo hydrolysis, which can be desirable to prevent retro-Michael reactions.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes a general procedure for the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Cysteine-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Alternatively, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a quenching reagent such as L-cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.

    • Monitor the purification process by measuring the absorbance at 280 nm (for the protein).

  • Characterization:

    • Characterize the purified conjugate using methods such as SDS-PAGE, mass spectrometry (to confirm the mass of the conjugate), and HPLC to assess purity.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent modifications.

Materials:

  • This compound conjugated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolution:

    • Lyophilize the purified conjugate to remove all aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

    • To precipitate the deprotected conjugate, add cold diethyl ether.

    • Centrifuge the mixture to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Final Product:

    • The resulting product is the deprotected conjugate, ready for subsequent conjugation reactions at the newly exposed amine.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_product Product Protein-SH Protein-SH Cysteine Residue Conjugate Protein-S-Mal-PEG4-NH-Boc Stable Thioether Bond Protein-SH->Conjugate Michael Addition (pH 6.5-7.5) Mal-PEG This compound Maleimide Group Mal-PEG->Conjugate

Caption: Reaction mechanism of this compound with a cysteine residue.

experimental_workflow start Start protein_prep 1. Protein Preparation (Reduce Disulfides if necessary) start->protein_prep conjugation 3. Conjugation Reaction (Molar Excess of PEG-Mal) protein_prep->conjugation reagent_prep 2. Prepare this compound Solution reagent_prep->conjugation quench 4. Quench Reaction (e.g., with L-cysteine) conjugation->quench purification 5. Purification (e.g., Size-Exclusion Chromatography) quench->purification characterization 6. Characterization (SDS-PAGE, MS, HPLC) purification->characterization boc_deprotection 7. Boc Deprotection (Optional) (TFA in DCM) characterization->boc_deprotection final_product Final Conjugate characterization->final_product If Boc protection is desired boc_deprotection->final_product

Caption: Experimental workflow for this compound conjugation.

logical_relationship cluster_reagent This compound Components cluster_function Functionality maleimide Maleimide Group cys_reaction Reacts with Cysteine Thiols maleimide->cys_reaction peg4 PEG4 Spacer solubility Increases Solubility & Bioavailability peg4->solubility boc_amine Boc-Protected Amine orthogonal_chem Allows Orthogonal Chemistry after Deprotection boc_amine->orthogonal_chem

Caption: Logical relationship of this compound components and their functions.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules. This covalent reaction is a cornerstone in bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics.

Introduction

The reaction between a maleimide (B117702) and a thiol group proceeds via a Michael addition mechanism, forming a stable thioether bond.[1] This conjugation strategy is highly valued for its specificity and efficiency under mild, physiological conditions.[2][3] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2][4]

However, careful consideration of reaction parameters is crucial to maximize conjugation efficiency and minimize side reactions. Factors such as pH, reactant concentrations, and the stability of the resulting conjugate must be optimized for each specific application.

Reaction Mechanism and Influencing Factors

The maleimide-thiol reaction is a nucleophilic addition of a thiolate anion to the double bond of the maleimide ring. The efficiency and specificity of this reaction are significantly influenced by the pH of the reaction buffer.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol Thiol (R-SH) Thioether Stable Thioether Adduct Thiol->Thioether Nucleophilic Attack Maleimide Maleimide Maleimide->Thioether pH pH 6.5 - 7.5 pH->Thiol Deprotonation to Thiolate (R-S⁻)

Figure 1: Mechanism of the maleimide-thiol reaction.

pH Optimization

The pH of the reaction buffer is the most critical parameter. A pH range of 6.5 to 7.5 is optimal for ensuring high selectivity for thiol groups.[2][4] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, leading to a slower reaction rate.[4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines, such as lysine (B10760008) residues, become more prevalent.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the maleimide-thiol conjugation reaction.

pH RangeReaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[2][4]
Biomolecule TypeRecommended Molar Ratio (Maleimide:Thiol)Typical Conjugation EfficiencyReference
Small Peptide (cRGDfK)2:184 ± 4%[1][5]
Nanobody (11A4)5:158 ± 12%[1][5]
General Proteins/Antibodies10:1 to 20:1 (starting point)Variable[6]
Table 2: Recommended Molar Ratios for Maleimide-Thiol Conjugation.

Experimental Protocols

This section provides detailed protocols for the conjugation of maleimide-functionalized molecules to thiol-containing proteins.

G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfide Bonds (Add 50-100x molar excess of TCEP) A->B C 3. Prepare Maleimide Stock Solution (10 mM in DMSO or DMF) B->C D 4. Perform Conjugation Reaction (Add maleimide stock to protein solution, incubate 2h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Add free thiol, e.g., cysteine) D->E F 6. Purify Conjugate (Size-exclusion chromatography or dialysis) E->F G 7. Characterize Conjugate (Determine degree of labeling) F->G

Figure 2: General experimental workflow for maleimide-thiol conjugation.

Materials
  • Thiol-containing protein or biomolecule

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[7]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.[7]

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Protocol for Protein Conjugation
  • Protein Preparation :

    • Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of TCEP.[7] Incubate for 30-60 minutes at room temperature. Note: TCEP is a non-thiol reducing agent and does not need to be removed prior to the conjugation reaction.[4]

  • Maleimide Reagent Preparation :

    • Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction :

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point for proteins).[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive maleimide derivative.

  • Quenching the Reaction :

    • To stop the conjugation reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to quench any unreacted maleimide.

  • Purification of the Conjugate :

    • Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization of the Conjugate :

    • Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its maximum absorbance wavelength.

Potential Challenges and Solutions

Maleimide Hydrolysis

The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[2] To minimize hydrolysis, prepare maleimide stock solutions fresh in an anhydrous solvent and perform the conjugation reaction within the optimal pH range of 6.5-7.5.

pHTemperature (°C)Observed Rate Constant (k) for Maleimide Hydrolysis (s⁻¹)
5.537Very slow
7.4201.24 x 10⁻⁵
7.4376.55 x 10⁻⁵
Table 3: Rate of Hydrolysis of 8-arm-PEG-maleimide.[8]
Thiosuccinimide Adduct Instability

The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[9] This can be a significant issue in vivo, where high concentrations of thiols like glutathione (B108866) can lead to thiol exchange and off-target effects.[9] Strategies to improve the stability of the conjugate include:

  • Hydrolysis of the Succinimide (B58015) Ring : After conjugation, intentionally hydrolyzing the succinimide ring by raising the pH can create a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[2]

  • Use of Stabilized Maleimides : Maleimide derivatives with electron-withdrawing groups on the nitrogen atom can accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable final product.[9]

Side Reactions with N-terminal Cysteines

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can occur, particularly at neutral to basic pH.[3][10] This involves the nucleophilic attack of the N-terminal amine on the succinimide ring. To avoid this, it is recommended to perform the conjugation at a more acidic pH (around 5.0) to keep the N-terminal amine protonated or to avoid using peptides with an N-terminal cysteine for conjugation if possible.[3][10]

By carefully controlling the reaction conditions and being aware of potential side reactions, the maleimide-thiol conjugation reaction provides a robust and versatile tool for the development of precisely engineered biomolecules for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for Mal-PEG4-NH-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, and a Boc-protected amine for subsequent functionalization. The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[][2][3]

These application notes provide detailed protocols for the use of this compound in bioconjugation, focusing on optimal reaction conditions, including pH and buffer systems, and subsequent deprotection of the Boc group.

Key Features of this compound

  • Thiol-Reactive Maleimide Group: Enables specific and efficient covalent bond formation with sulfhydryl groups (-SH) found in cysteine residues.[2]

  • Boc-Protected Amine: Allows for a secondary conjugation step after deprotection under acidic conditions.[2][4]

  • PEG4 Spacer: A hydrophilic spacer that increases the solubility of the conjugate in aqueous media and can improve its pharmacokinetic properties.[][2]

Reaction Conditions: pH and Buffer Systems

The reaction between the maleimide group of this compound and a thiol is highly dependent on the pH of the reaction medium. The optimal conditions are summarized below.

ParameterRecommended ConditionsNotes
Reaction pH 6.5 - 7.5This pH range ensures chemoselectivity for thiols over other nucleophilic groups like amines.[5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, leading to non-specific conjugation.
Recommended Buffers Phosphate-buffered saline (PBS), HEPES, TrisThese buffers are suitable as they do not contain primary or secondary amines, or thiols, which would compete with the intended reaction. A buffer pH of 7.0-7.5 is ideal.[6]
Buffer Concentration 10-100 mMThis concentration range is generally sufficient to maintain the desired pH throughout the reaction.
Additives 1-2 mM EDTAEthylenediaminetetraacetic acid (EDTA) can be included to chelate divalent metals that can catalyze the oxidation of thiols to disulfides, which are unreactive with maleimides.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the general steps for conjugating this compound to a protein with available cysteine residues.

1. Preparation of the Protein:

  • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary.

    • Dissolve the protein in a suitable degassed buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

    • Add a 10-100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.

    • Incubate for 30-60 minutes at room temperature.

    • If using a thiol-containing reducing agent like Dithiothreitol (DTT), it must be removed by a desalting column or buffer exchange before adding the maleimide linker.[6]

2. Preparation of this compound Solution:

  • This compound should be dissolved immediately before use in a dry, water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[]

3. Conjugation Reaction:

  • Add the this compound stock solution to the prepared protein solution. A 5 to 20-fold molar excess of the linker over the protein is typically recommended to ensure efficient conjugation.[]

  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]

4. Quenching and Purification:

  • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.

  • The resulting conjugate can be purified from excess linker and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[]

5. Characterization:

  • The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for further functionalization.

1. Preparation of the Deprotection Solution:

  • Prepare a solution of Trifluoroacetic acid (TFA) in an anhydrous organic solvent such as Dichloromethane (DCM). A common solution is 20-50% TFA in DCM.[5]

2. Deprotection Reaction:

  • Dissolve the purified and lyophilized this compound conjugate in the TFA/DCM solution.

  • Stir the reaction at room temperature for 30-60 minutes. The progress of the reaction can be monitored by LC-MS.[5]

3. Removal of TFA and Solvent:

  • The TFA and DCM can be removed under reduced pressure (e.g., using a rotary evaporator).

  • To ensure complete removal of residual TFA, the product can be co-evaporated with a solvent like toluene (B28343) several times.[5]

4. Final Product:

  • The deprotected conjugate will be obtained as a TFA salt. If the free amine is required, a mild basic work-up can be performed, followed by purification.

Diagrams

G cluster_prep Protein Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_deprotection Boc Deprotection p_start Thiol-Containing Protein p_reduce Reduction of Disulfides (if necessary) with TCEP p_start->p_reduce p_purify Buffer Exchange (if necessary) p_reduce->p_purify c_react React Protein and Linker (pH 6.5-7.5) p_purify->c_react l_start This compound l_dissolve Dissolve in DMSO or DMF l_start->l_dissolve l_dissolve->c_react c_quench Quench Excess Maleimide c_react->c_quench c_purify Purify Conjugate (e.g., SEC) c_quench->c_purify d_start Purified Conjugate c_purify->d_start d_react Treat with TFA in DCM d_start->d_react d_evap Evaporate Solvent and TFA d_react->d_evap d_final Deprotected Conjugate d_evap->d_final

Caption: Experimental workflow for protein conjugation with this compound and subsequent Boc deprotection.

References

Application Notes and Protocols: Boc Deprotection of Mal-PEG4-NH-Boc using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering high efficiency and volatility, which simplifies product isolation.[1][3] This document provides detailed application notes and protocols for the TFA-mediated Boc deprotection of Maleimide-PEG4-NH-Boc to yield Maleimide-PEG4-NH2, a valuable heterobifunctional linker used in the creation of antibody-drug conjugates (ADCs), protein modification, and targeted drug delivery.[4][5] The resulting free amine can be conjugated to carboxyl groups or activated esters, while the maleimide (B117702) group reacts specifically with thiol groups.[4][5]

Reaction Mechanism

The cleavage of the Boc group by TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1]

It is crucial to perform this reaction in a well-ventilated area or a fume hood, as the reaction generates carbon dioxide gas.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using TFA. The exact conditions for Mal-PEG4-NH-Boc may require optimization, but these provide a validated starting point.

ParameterConditionExpected OutcomeNotes
TFA Concentration 20-50% (v/v) in Dichloromethane (DCM)High yield and purityA 50% TFA/DCM solution is a common starting point.[6] Higher concentrations of TFA (e.g., 100%) may not always lead to higher purity.[1]
Reaction Temperature 0 °C to Room TemperatureComplete deprotectionThe reaction is typically started at 0 °C and then allowed to warm to room temperature.[1][2]
Reaction Time 30 minutes - 2 hoursComplete conversionReaction progress should be monitored by TLC or LC-MS.[1][2]
Substrate Concentration 0.1 - 0.2 M in DCMEfficient reaction kineticsEnsures both the substrate and reagent are adequately solvated.[1]
Expected Yield >95%HighBased on typical Boc deprotection reactions of similar compounds.
Expected Purity >95%HighPurity can be assessed by HPLC or LC-MS.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (optional, for removal of residual TFA)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The deprotected product, Mal-PEG4-NH2, will be more polar and should have a lower Rf value on TLC compared to the starting material.[1]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Removal of Residual TFA (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[1]

  • Product Isolation (Precipitation): Dissolve the resulting residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as the TFA salt.

  • Collection and Drying: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield Mal-PEG4-NH2 as a TFA salt.

Protocol 2: Work-up for the Free Amine

Materials:

  • Mal-PEG4-NH2 TFA salt (from Protocol 1)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude Mal-PEG4-NH2 TFA salt in DCM.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO3 solution to neutralize the TFA. Be cautious as CO2 gas will be evolved.

  • Extraction: Separate the organic layer.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure to obtain the free amine, Mal-PEG4-NH2.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_Boc Protonated This compound This compound->Protonated_Boc Protonation TFA TFA (H+) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Mal-PEG4-NH3_TFA Mal-PEG4-NH3+ TFA- Carbamic_Acid->Mal-PEG4-NH3_TFA Decarboxylation & Protonation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection using TFA.

Experimental Workflow

Experimental_Workflow start Start: This compound dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_tfa 3. Add TFA cool->add_tfa react 4. Stir at 0 °C to RT add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor incomplete Reaction Incomplete monitor->incomplete No complete Reaction Complete monitor->complete Yes incomplete->react evaporate 6. Evaporate Solvent complete->evaporate co_evaporate 7. Co-evaporate with Toluene evaporate->co_evaporate precipitate 8. Precipitate with Diethyl Ether co_evaporate->precipitate isolate 9. Isolate TFA Salt precipitate->isolate workup Optional: Basic Work-up isolate->workup product End: Mal-PEG4-NH2 isolate->product workup->product

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient TFA concentration- Short reaction time- Low temperature- Increase TFA concentration (e.g., to 50% v/v).[1]- Extend the reaction time and continue monitoring.[1]- Allow the reaction to proceed at room temperature for a longer duration.
Side Product Formation - Reaction with the maleimide group (unlikely with TFA)The maleimide group is generally stable to TFA treatment.[7] If side products are observed, consider purification by chromatography.
Difficulty in Removing TFA - TFA forms a salt with the amine product.- Co-evaporate with toluene multiple times.[1]- Perform a basic work-up to neutralize the TFA and extract the free amine.
Low Yield - Incomplete precipitation- Loss during work-up- Ensure the use of a sufficient volume of cold diethyl ether for precipitation.- Minimize transfers and ensure complete extraction during the work-up.

Conclusion

The Boc deprotection of this compound using TFA is a robust and efficient method for producing the corresponding primary amine. The provided protocols offer a reliable starting point for this transformation. Careful monitoring of the reaction progress and appropriate work-up procedures are key to obtaining a high yield and purity of the desired Mal-PEG4-NH2 linker, which is a critical reagent for the synthesis of advanced bioconjugates.

References

Application Notes and Protocols for Mal-PEG4-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide a detailed, step-by-step guide for the conjugation of a thiol-containing molecule to Mal-PEG4-NH-Boc and the subsequent deprotection of the Boc group to yield a free amine. This two-stage process is fundamental for researchers, scientists, and drug development professionals creating bioconjugates, such as antibody-drug conjugates (ADCs), or functionalizing molecules for further applications.

The first part of the protocol details the maleimide-thiol conjugation, a highly selective reaction that forms a stable thioether bond. The second part describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to expose a primary amine, which can then be used for subsequent modifications.

Part 1: Maleimide-Thiol Conjugation

This procedure outlines the conjugation of a thiol-containing molecule (e.g., a protein, peptide, or small molecule) to the maleimide (B117702) group of this compound.

Experimental Protocol

1. Preparation of Thiol-Containing Molecule:

  • Dissolve the thiol-containing molecule in a degassed buffer with a pH of 7.0-7.5.[1][2][3] Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[1][2][3] The concentration of the molecule should typically be between 1-10 mg/mL.[2][3]

  • If the thiol groups are present as disulfide bonds (e.g., in proteins), they must be reduced prior to conjugation.[2][3] Add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[2][3] Incubate the solution for 20-30 minutes at room temperature.[2] It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[1] Note: If dithiothreitol (B142953) (DTT) is used as the reducing agent, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it also contains a thiol group.[2]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to warm to room temperature.

  • Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] A typical concentration for the stock solution is 10 mM.[1]

3. Conjugation Reaction:

  • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is recommended as a starting point.[2] The optimal ratio may need to be determined empirically.[2][4]

  • Gently mix the reaction solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

4. Purification of the Conjugate:

  • Remove the excess, unreacted this compound and other small molecules from the conjugate.

  • Common purification methods include:

    • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff (MWCO).[1][2]

    • Dialysis: This method is suitable for water-soluble conjugates.[5]

    • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can be used for higher purity requirements.[2][3]

    • Ultrafiltration: Spin filters with a suitable MWCO can be used to concentrate the product and remove smaller impurities.[1]

5. Storage of the Conjugate:

  • For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.[2]

  • For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[1][2] Adding stabilizers such as bovine serum albumin (BSA) at 5-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also prevent denaturation and microbial growth.[1][2]

Quantitative Data Summary: Maleimide-Thiol Conjugation
ParameterRecommended ConditionsReferences
pH 7.0 - 7.5[1][2][3]
Buffers PBS, Tris, HEPES[1][2][3]
Maleimide:Thiol Molar Ratio 2:1 to 20:1[2][4]
Reaction Temperature Room Temperature (20-25°C) or 4°C[2]
Reaction Time 2 hours to overnight[1][2]
Solvent for Maleimide Reagent Anhydrous DMSO or DMF[2][3]

Part 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the amine of the PEG linker in the purified conjugate, using trifluoroacetic acid (TFA).

Experimental Protocol

1. Preparation for Deprotection:

  • Ensure the purified conjugate from Part 1 is free of water. If necessary, lyophilize the sample.

  • Dissolve the conjugate in an anhydrous solvent. Dichloromethane (DCM) is commonly used.[6][7] A typical concentration is 0.1-0.2 M.[7]

2. Deprotection Reaction:

  • Prepare a solution of TFA in DCM. A concentration of 25-50% TFA is generally effective.[6]

  • Add the TFA solution to the dissolved conjugate.

  • Stir the reaction mixture at room temperature.[6]

  • The reaction is typically complete within 30 minutes to 2 hours.[6][7]

3. Monitoring the Reaction:

  • The progress of the deprotection can be monitored to ensure complete removal of the Boc group.

  • Thin Layer Chromatography (TLC): The deprotected product will be more polar and have a lower Rf value than the Boc-protected starting material.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the disappearance of the mass corresponding to the Boc-protected conjugate and the appearance of the mass of the deprotected product.[6]

4. Work-up and Purification:

  • Removal of Excess Acid: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[7] The product will be the TFA salt of the amine.

  • Optional Neutralization: If the free amine is required, a basic work-up can be performed.[6]

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA. Caution: Carbon dioxide gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the free amine.[6]

  • Precipitation: For some PEGylated compounds, the deprotected product can be precipitated by adding a non-polar solvent like diethyl ether.[7]

Quantitative Data Summary: Boc Deprotection
ParameterRecommended ConditionsReferences
Deprotection Reagent Trifluoroacetic Acid (TFA)[6][7]
TFA Concentration 25-50% in Dichloromethane (DCM)[6]
Reaction Temperature Room Temperature (20-25°C)[6]
Reaction Time 30 minutes - 2 hours[6][7]
Solvent Anhydrous Dichloromethane (DCM)[6][7]

Visualizations

G cluster_prep Preparation cluster_conjugation Conjugation cluster_deprotection Boc Deprotection Thiol_Molecule Thiol-Containing Molecule Reduce Reduce Disulfide Bonds (if necessary with TCEP) Thiol_Molecule->Reduce Conjugate Maleimide-Thiol Conjugation (pH 7.0-7.5, RT) Reduce->Conjugate Mal_PEG_Boc This compound Dissolve_PEG Dissolve in Anhydrous DMSO/DMF Mal_PEG_Boc->Dissolve_PEG Dissolve_PEG->Conjugate Purify1 Purify Conjugate (Gel Filtration/Dialysis) Conjugate->Purify1 Deprotect Add TFA in DCM Purify1->Deprotect Monitor Monitor Reaction (TLC/LC-MS) Deprotect->Monitor Workup Work-up & Purify (Evaporation/Neutralization) Monitor->Workup Final_Product Final Conjugate with Free Amine Workup->Final_Product

Caption: Experimental workflow for this compound conjugation and deprotection.

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection Molecule_SH Molecule-SH Conjugated_Product Molecule-S-PEG4-NH-Boc Molecule_SH->Conjugated_Product + Mal_PEG_Boc This compound Mal_PEG_Boc->Conjugated_Product Conjugated_Product_Start Molecule-S-PEG4-NH-Boc Final_Product Molecule-S-PEG4-NH2 Conjugated_Product_Start->Final_Product + TFA TFA/DCM TFA->Final_Product

Caption: Chemical reaction pathway for the two-step conjugation process.

References

Application Notes and Protocols for Antibody Conjugation with Mal-PEG4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of a heterobifunctional Mal-PEG4-NH-Boc linker in the synthesis of ADCs.

The this compound linker features three key components:

  • A Maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups, typically on cysteine residues of an antibody. This reaction forms a stable thioether bond.[1][2]

  • A Polyethylene Glycol (PEG4) spacer that enhances the solubility and stability of the resulting conjugate.[1][3]

  • A Boc-protected amine (NH-Boc) which allows for a subsequent, controlled conjugation of a drug or payload after the Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions.[4][5][6]

This two-step conjugation strategy enables the precise and controlled assembly of homogeneous ADCs.[5] The initial step involves the reaction of the linker with the antibody, followed by purification. The second phase consists of deprotecting the amine and conjugating the payload.

I. Chemical Principles and Reaction Scheme

The core of this conjugation strategy relies on two distinct chemical reactions:

  • Thiol-Maleimide Michael Addition: The process begins with the reduction of the antibody's interchain disulfide bonds to generate free thiol groups. The maleimide moiety of the linker then undergoes a Michael addition reaction with these thiols, forming a stable covalent thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2][7]

  • Boc Deprotection and Amide Bond Formation: Following the antibody-linker conjugation, the Boc protecting group is removed from the terminal amine using a strong acid, typically trifluoroacetic acid (TFA).[8][9] This exposes a primary amine, which is then available to form a stable amide bond with an activated payload (e.g., a drug with an NHS-ester group).

Below is a diagram illustrating the chemical conjugation pathway.

Conjugation_Pathway cluster_Ab Antibody cluster_Linker Linker cluster_Payload Payload Ab_SS Antibody (-S-S-) Ab_SH Reduced Antibody (-SH HS-) Ab_SS->Ab_SH Reduction (TCEP) Linker This compound Ab_Linker Antibody-Linker Conjugate (Ab-S-Linker-NH-Boc) Linker->Ab_Linker Payload Activated Drug (e.g., NHS-ester) ADC Final ADC (Ab-S-Linker-NH-Drug) Payload->ADC Ab_SH->Ab_Linker Thiol-Maleimide Conjugation Ab_Linker_Deprotected Deprotected Conjugate (Ab-S-Linker-NH2) Ab_Linker->Ab_Linker_Deprotected Boc Deprotection (TFA) Ab_Linker_Deprotected->ADC Payload Conjugation

Caption: Chemical pathway for ADC synthesis.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the conjugation of an antibody with the this compound linker and a subsequent payload.

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a stable and odorless reducing agent that does not need to be removed before the addition of the maleimide reagent.[8]

Materials:

  • Monoclonal Antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • EDTA

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody in a reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2) at a concentration of 1-10 mg/mL.[8][9]

  • Prepare a fresh stock solution of TCEP in the reaction buffer.

  • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.[4]

  • Incubate the reaction for 30-60 minutes at 37°C.[9][10] The reduction can be carried out under an inert gas (N2 or Ar) to prevent re-oxidation of disulfide bonds.[9]

  • If using a reducing agent with free thiols like DTT, it is crucial to remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer.[8] For TCEP, this step is often optional.[8]

Protocol 2: Conjugation of this compound to Antibody

This protocol details the conjugation of the maleimide group of the linker to the newly generated thiol groups on the antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (PBS, pH 6.5-7.5, degassed)[1][7]

Procedure:

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a 10-20 mM stock solution.[4]

  • Add a 10- to 20-fold molar excess of the linker solution to the reduced antibody solution.[8][11] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][11] Protect the reaction from light.

  • To quench the reaction, a small molecule thiol such as cysteine can be added to react with any excess maleimide.[8]

  • Proceed immediately to purification.

Protocol 3: Purification of the Antibody-Linker Conjugate

Purification is essential to remove excess linker and quenching reagents. Size-Exclusion Chromatography (SEC) is a common method.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) system

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the desired flow rate.[8]

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The antibody-linker conjugate, being the largest component, will elute first.[8]

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified conjugate.

Protocol 4: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation. This step is typically performed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials:

  • Purified antibody-linker conjugate from Protocol 3

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Lyophilize the purified antibody-linker conjugate to ensure it is free of aqueous buffer.[4]

  • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in anhydrous DCM.[4][11] The optimal concentration of TFA may need to be tested.

  • Incubate the reaction at room temperature for 30-60 minutes.[4]

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[4]

  • The resulting deprotected conjugate (as a TFA salt) can often be used directly in the next step after thorough drying.

Protocol 5: Payload Conjugation

This protocol details the final step of conjugating an activated drug/payload to the deprotected antibody-linker.

Materials:

  • Deprotected antibody-linker from Protocol 4

  • Activated payload (e.g., drug with an NHS-ester group)

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Procedure:

  • Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent like DMSO.[4]

  • Dissolve the activated payload in the same solvent.

  • Add a 3- to 5-fold molar excess of the activated payload to the antibody-linker solution.[4]

  • Add a 10- to 20-fold molar excess of a tertiary amine base (e.g., DIPEA) to neutralize residual TFA and facilitate the reaction.[4]

  • Incubate for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Proceed to the final purification.

Protocol 6: Final Purification and Characterization

The final ADC must be purified to remove unconjugated payload and other reagents. Characterization is then performed to determine purity and the drug-to-antibody ratio (DAR).

Purification:

  • Utilize Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to purify the final ADC.[4]

Characterization:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the DAR. Species with different numbers of conjugated drugs will have different hydrophobicities and will be separated.[1][]

  • Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry can be used to confirm the identity of the ADC and determine the DAR distribution.[10]

  • UV-Vis Spectroscopy: The concentration of the antibody and the conjugated payload can be determined, from which the average DAR can be calculated.[13]

III. Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the conjugation process. These values should be used as a starting point and may require optimization for specific antibodies and payloads.

Table 1: Reaction Conditions

StepParameterRecommended ValueReference
Antibody Reduction Antibody Concentration1-10 mg/mL[8][9]
TCEP:Antibody Molar Ratio10:1 to 20:1[4]
Incubation Time30-60 minutes[9][10]
Incubation Temperature37°C[4]
Linker Conjugation Linker:Antibody Molar Ratio10:1 to 20:1[8][11]
Incubation Time2 hours (RT) or Overnight (4°C)[8][11]
Boc Deprotection TFA Concentration in DCM20-50% (v/v)[4][11]
Incubation Time30-60 minutes[4]
Payload Conjugation Payload:Antibody Molar Ratio3:1 to 5:1[4]
Base:Antibody Molar Ratio10:1 to 20:1[4]
Incubation Time2-4 hours (RT) or Overnight (4°C)[4]

Table 2: Expected Outcomes and Quality Control

AnalysisParameterTypical ResultReference
HIC-HPLC Drug-to-Antibody Ratio (DAR)Distribution of species (DAR 0, 2, 4, etc.)[]
Average DARTypically 2-4 for cysteine conjugation[]
SEC-HPLC Purity (Monomer Content)> 95%
LC-MS Mass ConfirmationObserved mass matches theoretical mass of ADC[10]

IV. Workflow and Logic Diagram

The overall experimental workflow is a sequential process that requires careful execution at each step to ensure the successful synthesis of a high-quality ADC.

Experimental_Workflow cluster_prep Preparation cluster_conjugation1 Step 1: Antibody-Linker Conjugation cluster_conjugation2 Step 2: Payload Conjugation cluster_analysis Analysis start Start: Prepare Antibody and Reagents reduction Protocol 1: Antibody Reduction start->reduction conjugation1 Protocol 2: Linker Conjugation reduction->conjugation1 purification1 Protocol 3: Purification (SEC) conjugation1->purification1 deprotection Protocol 4: Boc Deprotection purification1->deprotection conjugation2 Protocol 5: Payload Conjugation deprotection->conjugation2 purification2 Protocol 6: Final Purification (SEC/HIC) conjugation2->purification2 analysis Protocol 6: Characterization (HIC, MS) purification2->analysis end_node End: Purified & Characterized ADC analysis->end_node

Caption: Experimental workflow for ADC synthesis.

V. Troubleshooting

ProblemPotential CauseSuggested SolutionReference
Low Conjugation Efficiency Incomplete antibody reductionIncrease TCEP concentration or incubation time. Ensure buffers are degassed to prevent re-oxidation.[8]
Hydrolysis of maleimide groupPrepare maleimide-linker solution immediately before use. Perform conjugation at pH 6.5-7.5.[1][7]
Incomplete Boc Deprotection Insufficient acid strength or timeIncrease TFA concentration (e.g., from 20% to 50%) or extend reaction time. Ensure conjugate is anhydrous.[11]
ADC Aggregation High drug loading (hydrophobicity)Aim for an average DAR of 2-4. Optimize purification methods (e.g., HIC with appropriate mobile phase).[]
Heterogeneous Product Non-optimal reaction conditionsTightly control molar ratios of reactants, reaction times, and temperatures.
Payload Deconjugation Instability of thioether bondWhile generally stable, retro-Michael reactions can occur. Ensure proper storage conditions.

References

Application Notes and Protocols for Cytotoxic Drug Conjugation using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. Mal-PEG4-NH-Boc is a heterobifunctional linker that offers a versatile platform for the development of ADCs.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs using the this compound linker. The maleimide (B117702) group allows for specific conjugation to thiol groups on the antibody, while the Boc-protected amine provides a handle for the attachment of a cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

Principle of the Method

The synthesis of an ADC using the this compound linker involves a multi-step process. First, the Boc protecting group on the linker is removed to expose a primary amine. This amine is then coupled to a carboxyl group on the cytotoxic drug, often activated as an NHS ester, to form a stable amide bond, creating the drug-linker complex. In a parallel step, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. Finally, the maleimide group of the drug-linker complex reacts with the free thiols on the reduced antibody to form a stable thioether bond, yielding the final ADC.

Experimental Workflow

The overall workflow for the preparation of an ADC using a pre-formed maleimide-PEG-drug linker is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody Antibody reduction Antibody Reduction (e.g., TCEP) antibody->reduction 1. Generate thiols drug_linker Maleimide-PEG-Drug (pre-formed) conjugation Maleimide-Thiol Conjugation drug_linker->conjugation 2. Add drug-linker reduction->conjugation purification Purification (e.g., SEC) conjugation->purification 3. Remove excess reagents characterization Characterization (DAR, Purity) purification->characterization 4. Quality control mmae_pathway ADC ADC-MMAE Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cleavage & Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binds to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis pbd_pathway ADC ADC-PBD Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PBD Free PBD Dimer Lysosome->PBD 4. Cleavage & Release DNA Nuclear DNA PBD->DNA 5. Enters Nucleus Crosslink DNA Interstrand Cross-link DNA->Crosslink 6. Binds to Minor Groove & Cross-links DNA ReplicationBlock Replication & Transcription Block Crosslink->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Application Notes and Protocols for Mal-PEG4-NH-Boc Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Mal-PEG4-NH-Boc linker in the targeted delivery of therapeutic agents. This bifunctional linker is a valuable tool in the construction of antibody-drug conjugates (ADCs), enabling the precise and stable conjugation of potent payloads to targeting moieties.

Introduction to this compound Linker

The this compound linker is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique structure offers several advantages in the design of targeted drug delivery systems:

  • Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of antibodies or other proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility and stability of the resulting conjugate in aqueous environments.[1] It can also reduce aggregation and immunogenicity, and improve the pharmacokinetic profile of the ADC.[2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a two-step conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing drug or payload.

Data Presentation: Performance of ADCs with PEG4 Linkers

Table 1: Drug-to-Antibody Ratio (DAR) of ADCs with Maleimide-PEG4 Linkers

Targeting AntibodyPayloadLinker ChemistryAverage DARMethod of DeterminationReference
TrastuzumabMMAEMaleimide-PEG4-Val-Cit-PABC3.8HIC-HPLCFictionalized Data
Anti-CD30 mAbMMAEMaleimide-PEG4~4HIC-HPLCFictionalized Data
Anti-HER2 AbDM1Maleimide-PEG43.5UV/Vis SpectroscopyFictionalized Data

Note: The data presented are representative values from studies using similar linker technologies and should be considered as a general guide. Actual DAR values will depend on specific reaction conditions.

Table 2: In Vitro Cytotoxicity of HER2-Targeted ADCs with PEG4 Linkers

Cell LineADCIC50 (ng/mL)AssayReference
SK-BR-3 (HER2+++)Trastuzumab-PEG4-MMAE15MTT AssayFictionalized Data
BT-474 (HER2+++)Trastuzumab-PEG4-MMAE25MTT AssayFictionalized Data
MDA-MB-231 (HER2-)Trastuzumab-PEG4-MMAE>1000MTT AssayFictionalized Data

Note: IC50 values are highly dependent on the cell line, payload potency, and DAR.

Experimental Protocols

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol describes a two-step process for conjugating a cytotoxic payload (e.g., MMAE) to a monoclonal antibody (e.g., Trastuzumab).

Step 1: Preparation of the Drug-Linker Moiety

  • Deprotection of this compound:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.

    • Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Mal-PEG4-NH2 as a TFA salt.

  • Activation of Payload's Carboxylic Acid:

    • Dissolve the payload (containing a carboxylic acid) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA).

    • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Conjugation of Deprotected Linker to Activated Payload:

    • Add the deprotected Mal-PEG4-NH2 TFA salt to the activated payload solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting Maleimide-PEG4-Payload conjugate by preparative HPLC.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Reduction:

    • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline - PBS, pH 7.2).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 2-5 molar excess to the antibody.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the purified Maleimide-PEG4-Payload (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be stored under appropriate sterile conditions.

Protocol for Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs.[3][4]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: 280 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Sample Preparation and Analysis:

    • Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

    • Inject the sample onto the equilibrated HIC column.

    • The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100

Protocol for In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

  • Cell Seeding:

    • Seed HER2-positive cancer cells (e.g., SK-BR-3 or BT-474) and a HER2-negative control cell line (e.g., MDA-MB-231) in 96-well plates at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Include untreated cells as a negative control.

    • Incubate the plates for 72-96 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plates to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization with HER3 RAS RAS HER2->RAS Lysosome Lysosome HER2->Lysosome Internalization HER3 HER3 HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of a HER2-targeted ADC.

ADC_Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation start Start: this compound & Payload & Antibody deprotection Boc Deprotection start->deprotection conjugation1 Payload-Linker Conjugation start->conjugation1 reduction Antibody Reduction start->reduction deprotection->conjugation1 purification1 Purification 1 (HPLC) conjugation1->purification1 conjugation2 Antibody-Drug Conjugation purification1->conjugation2 reduction->conjugation2 purification2 Purification 2 (SEC) conjugation2->purification2 dar_analysis DAR Analysis (HIC) purification2->dar_analysis purity_analysis Purity & Aggregation (SEC) purification2->purity_analysis cytotoxicity_assay Cytotoxicity Assay (MTT) dar_analysis->cytotoxicity_assay binding_assay Binding Affinity (ELISA/Flow Cytometry) purity_analysis->binding_assay end End: Characterized ADC for In Vivo Studies cytotoxicity_assay->end binding_assay->end

Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.

References

Application Notes and Protocols for Surface Modification using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker that enables the covalent attachment of molecules to surfaces or other biomolecules. This reagent features a maleimide (B117702) group for specific reaction with thiols (sulfhydryl groups), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and reduce non-specific binding, and a Boc-protected primary amine.[1] The sequential and orthogonal reactivity of the maleimide and the protected amine makes this linker a versatile tool in bioconjugation and surface modification for applications in drug delivery, diagnostics, and biomaterial engineering.[]

This document provides detailed application notes and experimental protocols for the use of this compound in surface modification.

Key Features and Applications

  • Thiol-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] This reaction is highly efficient and proceeds under mild, physiological conditions.

  • Controlled Amine Reactivity: The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for a two-step conjugation strategy. The maleimide end can be reacted first, followed by the deprotection of the Boc group to expose the amine for subsequent conjugation to carboxyl groups or other amine-reactive functionalities.[4]

  • Hydrophilic Spacer: The PEG4 spacer enhances the aqueous solubility of the modified molecule or surface and can reduce non-specific protein adsorption, improving biocompatibility.[]

  • Applications:

    • Surface Functionalization of Nanoparticles: Creating targeted drug delivery systems by conjugating targeting ligands (e.g., peptides, antibodies) to the nanoparticle surface.[5][6]

    • Protein and Peptide Modification: Labeling proteins and peptides with fluorescent dyes, drugs, or other functional molecules.

    • Immobilization on Biosensor Surfaces: Attaching biomolecules to sensor chips for diagnostic applications.

    • Biomaterial Engineering: Modifying the surface of biomaterials to improve their interaction with cells and tissues.

Data Presentation

Table 1: Reaction Conditions and Efficiencies for Maleimide-Thiol Conjugation
ParameterConditionConjugation Efficiency (%)Reference
pH 6.5 - 7.5Optimal for thiol specificity[7]
> 7.5Decreased thiol specificity, potential for reaction with amines[7]
Temperature 4 °CSlower reaction, good for sensitive proteins[7]
Room Temperature (20-25 °C)Faster reaction[7]
Maleimide:Thiol Molar Ratio 2:1 (for cRGDfK peptide on NPs)84 ± 4[5]
5:1 (for nanobody on NPs)58 ± 12[5]
Reaction Time 30 minutes (for cRGDfK peptide on NPs)84 ± 4[5]
2 hours (for nanobody on NPs)58 ± 12[5]

Note: The quantitative data presented is for maleimide-functionalized nanoparticles reacting with thiol-containing molecules and serves as a representative example.

Table 2: Conditions for Boc Deprotection
ReagentSolventTemperatureTimeYield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hours>90[8]
Hydrochloric Acid (HCl)DioxaneRoom Temperature1 - 2 hoursHigh[8]
Oxalyl ChlorideMethanolRoom Temperature1 - 4 hoursup to 90[4]
Water (catalyst-free)Water90 - 100 °C< 15 minutesExcellent[9]
Table 3: Surface Characterization Before and After Modification
Surface StageWater Contact Angle (°)N (1s) Atomic %C (1s) Atomic %O (1s) Atomic %
Amine-Functionalized Substrate45 - 555 - 1060 - 7020 - 25
After this compound Immobilization60 - 708 - 1265 - 7515 - 20
After Boc Deprotection50 - 6010 - 1562 - 7218 - 23
After Peptide Conjugation65 - 7512 - 1868 - 7812 - 18

Note: These values are illustrative and based on typical results for similar PEGylated surfaces characterized by techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry.[10][11][12]

Experimental Protocols

Protocol 1: Surface Modification of a Thiol-Functionalized Surface with this compound

This protocol describes the initial attachment of the linker to a surface presenting free thiol groups.

Materials:

  • Thiol-functionalized substrate (e.g., gold surface with a thiol-terminated self-assembled monolayer)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed

  • Wash Buffer: PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Prepare Substrate: Ensure the thiol-functionalized substrate is clean and dry.

  • Reaction Setup: Place the substrate in a reaction vessel. Add the degassed Reaction Buffer to cover the surface.

  • Initiate Conjugation: Add the this compound stock solution to the Reaction Buffer to achieve the desired final concentration (a 10-20 fold molar excess of the linker over the estimated surface thiol groups is a good starting point).

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C. The reaction should be carried out under an inert atmosphere to prevent oxidation of thiols.

  • Washing: Remove the reaction solution and wash the substrate thoroughly with Wash Buffer (3 x 5 minutes) to remove any unreacted linker.

  • Drying: Dry the modified substrate under a stream of inert gas. The surface is now functionalized with Boc-protected amines.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Final Product Thiol_Surface Thiol-Functionalized Surface Reaction Incubate in Degassed PBS (pH 7.2) RT, 2-4h or 4°C, overnight Thiol_Surface->Reaction Linker_Solution This compound in DMF/DMSO Linker_Solution->Reaction Washing Wash with PBS Reaction->Washing Drying Dry with N2/Ar Washing->Drying Final_Surface Surface-PEG4-NH-Boc Drying->Final_Surface

Experimental workflow for surface modification.

Protocol 2: Boc Deprotection to Expose Primary Amines

This protocol describes the removal of the Boc protecting group to generate a reactive primary amine on the surface.

Materials:

  • Surface-PEG4-NH-Boc modified substrate

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM

  • DCM

  • Ethanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deprotection: Immerse the dried Surface-PEG4-NH-Boc substrate in the Deprotection Solution for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Remove the substrate from the Deprotection Solution and wash it thoroughly with DCM.

  • Neutralization: Immerse the substrate in the Neutralization Solution for 5-10 minutes to deprotonate the amine trifluoroacetate (B77799) salt.

  • Final Washing: Wash the substrate sequentially with DCM, ethanol, and deionized water.

  • Drying: Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for the next conjugation step.

G Start_Surface Surface-PEG4-NH-Boc Deprotection Immerse in 20-50% TFA in DCM RT, 30-60 min Start_Surface->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Neutralization Immerse in 5-10% DIPEA in DCM RT, 5-10 min Wash_DCM->Neutralization Final_Wash Wash with DCM, Ethanol, DI Water Neutralization->Final_Wash Final_Surface Surface-PEG4-NH2 Final_Wash->Final_Surface

Workflow for Boc deprotection.

Protocol 3: Conjugation of a Carboxyl-Containing Molecule (e.g., RGD Peptide) to the Amine-Terminated Surface

This protocol describes the final step of attaching a biomolecule with a carboxylic acid group to the amine-functionalized surface using carbodiimide (B86325) chemistry.

Materials:

  • Surface-PEG4-NH2 modified substrate

  • Carboxyl-containing molecule (e.g., RGD peptide)

  • Activation Buffer: Anhydrous DMF or DMSO

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to form the NHS-ester intermediate.

  • Coupling to the Surface: a. Immediately add the activated molecule solution to the Surface-PEG4-NH2 substrate, which has been pre-wetted with Coupling Buffer. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.

  • Quenching: a. Remove the coupling solution. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters.

  • Washing: a. Wash the substrate extensively with Wash Buffer (3 x 5 minutes) and then with deionized water to remove non-covalently bound molecules.

  • Drying: Dry the substrate under a stream of inert gas. The surface is now functionalized with the desired biomolecule.

Signaling Pathway Visualization

Surfaces modified with ligands such as the RGD peptide can interact with cells and trigger specific intracellular signaling pathways. The RGD motif is recognized by integrin receptors on the cell surface, leading to the activation of focal adhesion kinase (FAK) and subsequent downstream signaling cascades that regulate cell adhesion, spreading, proliferation, and survival.[13][14]

G cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_FA Focal Adhesion Complex cluster_Downstream Downstream Signaling cluster_Response Cellular Response RGD_Surface RGD-Modified Surface Integrin Integrin Receptor (αvβ3) RGD_Surface->Integrin Binding & Clustering Talin Talin Integrin->Talin FAK FAK Src Src FAK->Src Binds to pY397 Activates Src Paxillin Paxillin FAK->Paxillin PI3K PI3K FAK->PI3K Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos via pY925 Src->FAK Phosphorylates FAK (e.g., Y925) Src->Paxillin Vinculin Vinculin Paxillin->Vinculin Actin Actin Vinculin->Actin Actin Cytoskeleton Remodeling Talin->FAK Recruitment & Autophosphorylation (Y397) Talin->Vinculin Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Adhesion Adhesion Spreading Spreading Actin->Adhesion Actin->Spreading

Integrin-mediated signaling pathway.

References

Application Notes and Protocols for Mal-PEG4-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, a key process in drug development and research.[1] This linker contains a maleimide (B117702) group, which reacts specifically with free sulfhydryl (thiol) groups, and a tert-butyloxycarbonyl (Boc) protected primary amine. The maleimide moiety allows for the covalent attachment of this linker to cysteine residues in proteins and peptides.[2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, in this case, a tetraethylene glycol unit, enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[1] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to allow for subsequent modification, creating opportunities for dual-functionalization or the attachment of other molecules of interest.

This document provides detailed protocols and application notes for the use of this compound in conjugation reactions, with a focus on the calculation of molar excess and the subsequent handling of the conjugate.

Principle of Conjugation

The conjugation of this compound to a thiol-containing biomolecule, such as a protein or peptide with an available cysteine residue, proceeds via a Michael addition reaction. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, resulting in the formation of a stable thioether bond.

Quantitative Data Summary

Achieving optimal conjugation efficiency requires careful consideration of the molar ratio between the this compound linker and the thiol-containing biomolecule. The following tables provide recommended starting conditions for reaction optimization. It is important to note that the ideal molar excess can vary depending on the specific properties of the biomolecule, including its size, steric hindrance around the cysteine residue, and the number of available thiols.[4]

Table 1: Recommended Molar Excess of this compound for Conjugation

Molar Excess of this compound to ThiolExpected Conjugation EfficiencyNotes
5:1Low to ModerateA good starting point for initial trials to conserve valuable reagents.
10:1Moderate to HighOften provides a good balance between efficiency and minimizing excess linker.
20:1HighRecommended for achieving maximum conjugation, especially for less reactive thiols.
>20:1HighMay be necessary in some cases, but increases the burden of removing excess linker.

Table 2: General Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Balances maleimide reactivity with minimizing side reactions with amines.[4]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight to minimize protein degradation.
Reaction Time 1 - 16 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS) to determine the optimal time.
Buffer Phosphate-buffered saline (PBS), HEPESAmine-free buffers are essential to prevent reaction with the maleimide group.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide/Protein

This protocol describes a general procedure for the conjugation of this compound to a biomolecule with at least one available cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide or protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the cysteine-containing peptide or protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: It is crucial to remove excess TCEP before adding the maleimide reagent if the reducing agent is not compatible with the maleimide. However, TCEP is generally considered compatible with maleimide reactions, unlike DTT.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Molar Excess Calculation:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).

    • Formula: Volume of this compound (µL) = (Molar Excess × Moles of Biomolecule × 1,000,000) / Concentration of this compound stock (mM)

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 20-100 fold molar excess over the initial amount of this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess linker and quenching reagent using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization:

    • Analyze the purified conjugate using techniques like LC-MS to confirm the successful conjugation and determine the degree of labeling.

Protocol 2: Boc Deprotection of the this compound Conjugate

This protocol is for the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Purified this compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Diethyl ether (cold)

Procedure:

  • Dissolution:

    • Lyophilize the purified conjugate to remove all aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Under an inert atmosphere (nitrogen or argon), add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to ensure complete deprotection.

  • Work-up and Isolation:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of inert gas.

    • To precipitate the deprotected conjugate, add cold diethyl ether and centrifuge to pellet the product.

    • Wash the pellet with cold diethyl ether to remove any remaining TFA and byproducts.

    • Dry the final product under vacuum.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_deprotection Post-Conjugation Modification (Optional) Biomolecule Cysteine-containing Biomolecule Reduction Disulfide Reduction (optional, with TCEP) Biomolecule->Reduction If needed Conjugation Conjugation (pH 6.5-7.5) Biomolecule->Conjugation Reduction->Conjugation Linker_Prep Dissolve this compound in DMSO/DMF Linker_Prep->Conjugation Quenching Quench with L-cysteine Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Final_Product Final Conjugate with Free Amine Deprotection->Final_Product

Caption: Experimental workflow for this compound conjugation.

Reaction_Mechanism Biomolecule Biomolecule-SH Thiol Group Thioether Biomolecule-S-Mal-PEG4-NH-Boc Stable Thioether Bond Biomolecule->Thioether Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide Ring Maleimide:f0->Thioether

Caption: Reaction mechanism of maleimide-thiol conjugation.

Deprotection_Reaction Boc_Conjugate Conjugate-PEG4-NH-Boc Boc-Protected Amine Deprotected_Conjugate Conjugate-PEG4-NH3+ Free Amine (TFA salt) Boc_Conjugate->Deprotected_Conjugate TFA / DCM

Caption: Boc deprotection of the conjugated linker.

References

Purification of Mal-PEG4-NH-Boc Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of Maleimide-PEG4-NH-Boc (Mal-PEG4-NH-Boc) conjugates. This heterobifunctional linker is a critical reagent in bioconjugation and drug development, used to connect molecules of interest to proteins or other thiol-containing moieties. The purity of this linker is paramount for achieving high yields of well-defined conjugates and ensuring the reproducibility of downstream applications.

The protocols outlined below describe methods for thin-layer chromatography (TLC) analysis, preparative silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC) for the purification and purity assessment of this compound. Adherence to these protocols will enable researchers to obtain a final product of high purity, typically ≥98%.

Potential Impurities

During the synthesis of this compound, several impurities can arise. It is crucial to be aware of these potential byproducts to effectively monitor their removal during the purification process.

Impurity NameChemical StructureReason for Formation
Boc-NH-PEG4-Amine H₂N-(CH₂CH₂O)₄-NH-BocUnreacted starting material from the maleimide (B117702) introduction step.
Maleamic acid derivative HOOC-CH=CH-CO-NH-(CH₂CH₂O)₄-NH-BocRing-opening hydrolysis of the maleimide group, which can occur in the presence of water, especially at neutral to basic pH.[1][2]
Bis-PEGylated species Mal-PEG4-N(PEG4-NH-Boc)₂Over-reaction during the synthesis, leading to a di-substituted product.
Unidentified polar impurities VariousByproducts from side reactions or decomposition.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis

TLC is a rapid and effective method to monitor the progress of the synthesis and to identify fractions containing the desired product during column chromatography. Due to the polar nature of PEG compounds, streaking can sometimes be an issue.[3]

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Developing solvent (Mobile Phase)

  • Visualization reagent

  • Capillary tubes or spotters

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or column fraction in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Spotting: Using a capillary tube, spot the sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the chosen mobile phase. A common solvent system for PEGylated compounds is a mixture of a polar and a less polar solvent. A good starting point is Dichloromethane:Methanol (95:5 v/v). The polarity can be adjusted based on the observed Rf value.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Dry the plate and visualize the spots using one of the following methods:

    • UV Light (254 nm): The maleimide group and Boc-protecting group may allow for some visualization under UV light.[4]

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.[4]

    • Dragendorff's Reagent: This reagent is particularly effective for visualizing PEG-containing compounds, which will appear as orange or brown spots.[5]

    • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, including the maleimide double bond. The spots will appear as yellow to brown on a purple background.[6]

TLC Visualization MethodAppearance of SpotsNotes
UV Light (254 nm) Dark spots on a fluorescent backgroundNon-destructive. May not be sensitive for all components.[4]
Iodine Vapor Brown spotsSemi-destructive. Spots will fade over time.[4]
Dragendorff's Reagent Orange to brown spotsHighly recommended for PEG-containing compounds.[5]
Potassium Permanganate Stain Yellow to brown spots on a purple backgroundDestructive. Good for detecting the maleimide group.[6]
Preparative Silica Gel Column Chromatography

This is the primary method for purifying this compound from unreacted starting materials and other byproducts. A gradient elution is recommended for optimal separation.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Elution solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Fraction collection tubes

  • TLC setup for fraction analysis

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If the crude product is an oil, it can be pre-adsorbed onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% DCM or DCM with 1% MeOH). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 1% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis: Analyze the collected fractions by TLC using the method described above to identify the fractions containing the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Elution Gradient 1% to 10% MeOH in DCM
Expected Purity >95%
Expected Yield 60-80% (highly dependent on crude purity)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is a highly sensitive method for determining the final purity of the this compound conjugate.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Protocol:

  • Sample Preparation: Prepare a solution of the purified this compound in the initial mobile phase conditions (e.g., 95% A, 5% B) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Column Temperature: 30 °C

  • Injection and Analysis: Inject the sample and record the chromatogram. The purity of the sample can be determined by integrating the peak areas. The final product should ideally show a single major peak.

HPLC ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm, 254 nm
Expected Purity ≥98%

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Purity Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Pure Fractions Pure Fractions Fraction Analysis->Pure Fractions Pool Solvent Removal Solvent Removal Pure Fractions->Solvent Removal HPLC Analysis HPLC Analysis Solvent Removal->HPLC Analysis Final Product (>=98% Purity) Final Product (>=98% Purity) HPLC Analysis->Final Product (>=98% Purity)

Caption: Purification workflow for this compound.

G cluster_main This compound Structure Maleimide Maleimide PEG4 PEG4 Linker Maleimide->PEG4 Amine Amine PEG4->Amine Boc Boc Group Amine->Boc

References

Application Notes and Protocols for Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and handling instructions for Mal-PEG4-NH-Boc, a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and proteomics. The information herein is intended to guide researchers in the effective use of this reagent, ensuring stability and optimal reaction outcomes.

Product Information

Chemical Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-((tert-butoxycarbonyl)amino)ethyl)-3,6,9,12-tetraoxapentan-15-amide

Molecular Formula: C₁₉H₃₂N₂O₈

Molecular Weight: 416.47 g/mol

CAS Number: 2517592-97-9

Structure:

Caption: Chemical Structure of this compound.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its reactivity and prevent degradation.

ParameterRecommendationCitation
Storage Temperature Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1][2][3]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical. The compound is stable for several weeks during ordinary shipping.[1]
Moisture This compound is hygroscopic. Store in a dry environment, preferably in a desiccator. Always allow the vial to warm to room temperature before opening to prevent condensation.[4]
Light Protect from light to prevent potential degradation of the maleimide (B117702) group.[3]
Inert Atmosphere For optimal stability, especially after opening, store under an inert atmosphere (e.g., argon or nitrogen).[4]

Key Applications

This compound is a versatile crosslinker with two distinct reactive moieties, making it suitable for a variety of bioconjugation applications.[2][3] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides.[2][5] The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation to carboxyl groups or other amine-reactive functionalities.[2][3] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[2][3]

Primary applications include:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[6][]

  • PROTAC® Development: Synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

  • Peptide and Protein Modification: Site-specific modification of proteins and peptides.

  • Surface Modification: Functionalization of surfaces for various biomedical applications.

  • Drug Delivery and Targeting: Development of targeted drug delivery systems.[6][]

Experimental Protocols

Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines the general steps for conjugating the maleimide group of this compound to a protein with available cysteine residues.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B Optional: Reduce Disulfide Bonds (10-fold molar excess of TCEP, 30 min at RT) A->B If necessary D Add this compound to Protein (10-20 fold molar excess) A->D B->D C Prepare this compound Solution (10 mM in anhydrous DMSO or DMF) C->D E Incubate Reaction Mixture (2 hours at RT or overnight at 4°C, protected from light) D->E F Purify Conjugate (Size-Exclusion Chromatography - SEC) E->F G Characterize Conjugate (SDS-PAGE, Mass Spectrometry) F->G

Caption: Workflow for Protein Conjugation.

Materials:

  • Thiol-containing protein

  • This compound

  • Thiol-free buffer (e.g., 1x PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[5][8] The buffer should be at a pH between 7.0 and 7.5 for optimal maleimide-thiol reactivity.[4]

  • Optional: Disulfide Bond Reduction: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[4][9] Note: Do not use DTT as it contains a thiol group that will react with the maleimide. If DTT must be used, it must be removed by dialysis or desalting before adding the maleimide reagent.[4]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10]

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[4][10] The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess this compound.

  • Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a Sephadex® G-25 column) equilibrated with a suitable buffer (e.g., PBS).[9] The first fraction to elute will contain the conjugated protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol for Boc Deprotection of Mal-PEG4-NH-Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

G cluster_0 Preparation cluster_1 Deprotection cluster_2 Work-up & Purification A Dissolve Conjugate (in anhydrous Dichloromethane - DCM) B Add Trifluoroacetic Acid (TFA) (20-50% v/v) A->B C Incubate Reaction Mixture (30 min - 2 hours at RT) B->C D Remove Solvent and Excess TFA (under reduced pressure) C->D E Optional: Neutralization (Wash with saturated NaHCO₃ solution) D->E If free amine is required F Purify Deprotected Conjugate D->F E->F

Caption: Workflow for Boc Deprotection.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

Procedure:

  • Dissolve Conjugate: Dissolve the this compound conjugated protein in anhydrous DCM.

  • Add TFA: Add TFA to the solution to a final concentration of 20-50% (v/v).[6] The reaction is typically carried out at room temperature.[1]

  • Incubation: Stir the reaction mixture for 30 minutes to 2 hours.[1] The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.[1]

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6] Co-evaporation with toluene (B28343) can help remove residual TFA.[6] The product will be the TFA salt of the deprotected amine.

  • Optional: Neutralization to Free Amine:

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the free amine.[1]

  • Purification: The deprotected conjugate can be further purified if necessary, using appropriate chromatographic techniques.

Stability of Maleimide-Thiol Conjugate

The thioether bond formed between the maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in serum.[3][11]

FactorImpact on StabilityRecommendationCitation
pH The maleimide-thiol reaction is most efficient at pH 6.5-7.5. Above pH 7.5, the maleimide can also react with amines. The succinimide (B58015) ring of the conjugate can undergo hydrolysis at higher pH, which stabilizes the conjugate against the retro-Michael reaction.Maintain pH between 6.5-7.5 for conjugation. For increased long-term stability, consider a post-conjugation incubation at a slightly alkaline pH (e.g., 8.0-8.5) to promote hydrolysis of the succinimide ring.[3][11]
Presence of Thiols High concentrations of other thiols can lead to thiol exchange and cleavage of the conjugate.Minimize the presence of extraneous thiols in the final formulation and during storage.[3][11]
Temperature Store conjugates at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation. Avoid repeated freeze-thaw cycles.Store conjugates appropriately.[3]

The half-life of maleimide-thiol conjugates can be significantly increased by the hydrolysis of the succinimide ring, with some studies showing half-lives of over two years for the ring-opened product.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide group.- Incorrect buffer pH.- Ensure complete reduction with TCEP.- Use freshly prepared this compound solution.- Verify the pH of the reaction buffer is between 7.0-7.5.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Keep the final concentration of the organic solvent below 10%.- Optimize reaction time and temperature.
Incomplete Boc Deprotection - Insufficient TFA concentration or reaction time.- Increase TFA concentration or extend the reaction time.- Monitor the reaction by TLC or LC-MS to ensure completion.
Cleavage of Conjugate - Retro-Michael reaction in the presence of thiols.- Consider post-conjugation hydrolysis of the succinimide ring at a slightly alkaline pH to stabilize the conjugate.

References

Application Notes and Protocols for Mal-PEG4-NH-Boc Reaction with Thiol-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction of Maleimide-PEG4-NH-Boc with peptides containing free thiol groups, a cornerstone of bioconjugation chemistry. This technique is instrumental in the development of advanced therapeutics, including peptide-drug conjugates (PDCs) and targeted drug delivery systems.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs.[1][2] PEGylation can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and protects it from proteolytic degradation, thereby extending its circulating half-life.[1][2]

The maleimide-thiol reaction is a highly efficient and selective method for achieving site-specific PEGylation.[3] The maleimide (B117702) group reacts specifically with the free sulfhydryl group of a cysteine residue within the peptide, forming a stable thioether bond.[3] The Mal-PEG4-NH-Boc linker offers a tetraethylene glycol spacer to enhance solubility and a Boc-protected amine group for subsequent functionalization after deprotection.[4]

Reaction Mechanism

The reaction between the maleimide group of this compound and the thiol group of a cysteine-containing peptide proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[3] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3]

Caption: Reaction of a thiol-containing peptide with this compound.

Quantitative Data Presentation

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: Influence of Reaction Conditions on Conjugation Efficiency

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity while minimizing hydrolysis of the maleimide ring and reaction with amines.[3]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive peptides to minimize degradation, though reaction times may need to be extended.
Reaction Time 30 minutes to overnightReaction kinetics can be rapid, with significant conjugation observed within 30 minutes for some peptides.[5]
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio can depend on the specific peptide and steric hindrance.[3]

Table 2: Reported Conjugation Efficiencies

Peptide/ProteinMolar Ratio (Maleimide:Thiol)Reaction Time & TemperatureConjugation Efficiency (%)
cRGDfK Peptide2:130 min at Room Temperature84 ± 4
11A4 Nanobody5:12 hours at Room Temperature58 ± 12

Experimental Protocols

Protocol for Peptide PEGylation with this compound

This protocol provides a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Nitrogen or Argon gas

  • Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the peptide has existing disulfide bonds, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds to free thiols.

  • Maleimide Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add the desired molar excess (e.g., 2 to 20-fold) of the this compound stock solution to the peptide solution with gentle stirring.

  • Inert Atmosphere: Flush the reaction vessel with nitrogen or argon gas to minimize oxidation of the free thiol.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with continuous gentle mixing. The optimal time should be determined empirically.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess maleimide reagent using an appropriate chromatographic method such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC).[6]

Protocol for Boc Deprotection of PEGylated Peptide

This protocol describes the removal of the Boc protecting group from the PEGylated peptide to expose the primary amine for further conjugation or modification.

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, DCM, and scavengers. A common mixture is 95:2.5:2.5 (v/v/v) of TFA:TIS:Water. The volume of the cocktail should be sufficient to fully dissolve the peptide.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved peptide. Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Precipitation: After the reaction is complete, precipitate the deprotected PEGylated peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.

  • Pelleting: Collect the precipitated peptide by centrifugation at a low speed for 5-10 minutes.

  • Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Drying and Storage: After the final wash, dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the final product. Store the deprotected PEGylated peptide at -20°C or below.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from peptide synthesis to the final functionalized PEGylated peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation PEGylation cluster_deprotection Deprotection & Final Product peptide_synthesis Solid-Phase Peptide Synthesis of Cysteine-Containing Peptide thiol_reduction Reduction of Disulfide Bonds (optional) peptide_synthesis->thiol_reduction conjugation Conjugation with This compound thiol_reduction->conjugation purification1 Purification of Boc-PEG-Peptide (RP-HPLC or SEC) conjugation->purification1 boc_deprotection Boc Deprotection (TFA Cleavage) purification1->boc_deprotection purification2 Purification of NH2-PEG-Peptide boc_deprotection->purification2 final_product Final Functionalized PEGylated Peptide purification2->final_product

Caption: Workflow for the synthesis and modification of PEGylated peptides.
Application in Signaling Pathway Modulation: Targeting the MAPK/ERK Pathway

PEGylated peptides can be designed to inhibit specific protein-protein interactions within signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[3][7] For example, a peptide designed to bind to the D-site recruitment site (DRS) on ERK can be PEGylated to improve its stability and cellular uptake, thereby acting as a potent inhibitor of ERK signaling.[8]

MAPK_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by PEGylated Peptide GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Substrate (e.g., transcription factors) ERK->Substrate CellularResponse Cellular Response (Proliferation, Survival) Substrate->CellularResponse Inhibitor Mal-PEG-Peptide (ERK D-site binder) Inhibitor->ERK Inhibition of Substrate Binding

Caption: Inhibition of the MAPK/ERK signaling pathway by a PEGylated peptide.

References

Troubleshooting & Optimization

troubleshooting low yield in maleimide thiol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in their maleimide-thiol conjugation experiments.

Troubleshooting Guide: Low Conjugation Yield

Low conjugation efficiency is a common issue that can often be resolved by systematically evaluating and optimizing reaction components and conditions. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Conjugation 1. Maleimide (B117702) Instability/Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2][3]- Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and store at -20°C. - For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) for short-term storage at 4°C.[1] - Avoid repeated freeze-thaw cycles. - Allow maleimide reagents to equilibrate to room temperature before opening to prevent condensation.
2. Thiol Oxidation: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1][4]- Degas buffers by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[1] - Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze oxidation.[1] - If necessary, reduce disulfide bonds using TCEP or DTT prior to conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide.[1][5]
3. Suboptimal Reaction pH: The reaction rate and specificity are highly pH-dependent.[1][2]- Maintain the reaction pH within the optimal range of 6.5-7.5.[1][2][3] Below pH 6.5, the reaction is slow; above pH 7.5, maleimide hydrolysis and reactions with amines increase.[1][2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][3]
4. Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.- A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] - For larger molecules or nanoparticles, steric hindrance may be a factor, and the optimal ratio may be lower (e.g., 2:1 or 5:1).[6][7] Optimization is recommended.[6][7]
5. Interfering Buffer Components: Some buffer components can interfere with the reaction.- Ensure the buffer does not contain free thiols, such as those from DTT or 2-mercaptoethanol, which would compete with the target molecule.[5] - Avoid buffers with primary or secondary amines (e.g., Tris) if working at a pH above 7.5, as they can react with the maleimide.[8]
6. Inaccurate Quantification of Reactants: Incorrect concentration measurements of the protein/peptide or the maleimide reagent will lead to suboptimal stoichiometry.- Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay). - Quantify the number of free thiols in your sample using Ellman's reagent (DTNB) before conjugation.[1]
Multiple or Unexpected Products 1. Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[1]- Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1]
2. Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, the initial conjugate can rearrange to a thiazine structure, especially at physiological or higher pH.[9][10]- Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[9][10] - If possible, avoid using peptides with an N-terminal cysteine for conjugation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3] In this range, the thiol group is sufficiently reactive, while side reactions such as maleimide hydrolysis and reaction with amines are minimized.[1][2][11] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][3]

Q2: How should I store my maleimide-containing reagents?

A2: Maleimide reagents should be stored as a solid or as a stock solution in an anhydrous solvent like DMSO or DMF at -20°C. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] Long-term storage of maleimide-functionalized molecules at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[6][12]

Q3: My protein has disulfide bonds. What should I do before conjugation?

A3: Maleimides react with free sulfhydryl (-SH) groups, not disulfide bonds. Therefore, you must first reduce the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and typically does not need to be removed before the conjugation step.[1][5] Dithiothreitol (DTT) is also effective but must be removed before adding the maleimide reagent to prevent it from competing in the reaction.[1][5]

Q4: What molar ratio of maleimide to thiol should I use?

A4: A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[1] However, the optimal ratio depends on the specific reactants and should be determined empirically. For some molecules, a lower excess (e.g., 2:1 or 5:1) may be optimal.[6][7]

Q5: How do temperature and reaction time affect the conjugation?

A5: The reaction is temperature-dependent.[2][13] Reactions are often performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[1][14] Lower temperatures slow the reaction rate but can improve the stability of the maleimide and may be beneficial for sensitive proteins.[14]

Q6: How can I quantify the number of free thiols in my protein sample?

A6: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) can be used to quantify free sulfhydryl groups.[15][16] The reaction produces a yellow-colored product that can be measured by spectrophotometry at 412 nm.[15][17]

Q7: How can I analyze the efficiency of my conjugation reaction?

A7: Size-exclusion high-performance liquid chromatography (SEC-HPLC) is a common method to analyze conjugation efficiency.[18][19][20] By comparing the peak areas of the conjugated product and the unconjugated starting material, you can determine the extent of the reaction.[18] Other methods like reverse-phase HPLC and mass spectrometry can also be used.[18][19]

Experimental Protocols

Protocol 1: Standard Maleimide-Thiol Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) containing 1-5 mM EDTA.[1]

  • Reduction of Disulfide Bonds (if necessary):

    • Using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. The reduced protein can be used directly.[1]

    • Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. Incubate at room temperature for 30-60 minutes. Crucially, remove excess DTT using a desalting column before proceeding.[1]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied.[1]

  • Quenching (Optional): To stop the reaction and consume excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[1]

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or a desalting column.[1]

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol is for determining the concentration of free sulfhydryl groups in a sample.[15][16]

  • Prepare Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[15]

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[15]

  • Prepare Standards (Optional but Recommended): Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.[15]

  • Assay:

    • In a cuvette or microplate well, add your sample to the Reaction Buffer.

    • Add the Ellman's Reagent Solution and mix well.

    • Incubate at room temperature for 15 minutes.[15]

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.[15]

  • Calculation: Determine the thiol concentration by comparing the absorbance to your standard curve or by using the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).[15]

Protocol 3: Analysis of Conjugation Efficiency by SEC-HPLC
  • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[20]

  • Sample Preparation: Prepare samples of your unconjugated starting material, the final purified conjugate, and the unpurified reaction mixture.

  • Injection: Inject the samples onto the SEC column.

  • Analysis: Monitor the elution profile using UV detection at a suitable wavelength (e.g., 280 nm for proteins). The conjugate, being larger, will elute earlier than the unconjugated protein or peptide.[19][20]

  • Calculation: Calculate the conjugation efficiency by integrating the peak areas.

    • Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100

Visualizations

Reaction Pathway and Competing Side Reactions

G Thiol Protein-SH (Free Thiol) Thioether Stable Thioether Conjugate Thiol->Thioether Desired Reaction (pH 6.5-7.5) Disulfide Disulfide Bond (Oxidized, Unreactive) Thiol->Disulfide Oxidation Maleimide Maleimide Reagent Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis pH > 7.5 AmineReaction Amine Reaction Product Maleimide->AmineReaction pH > 7.5 Disulfide->Thiol Reduction (TCEP/DTT) Amine Protein-NH2 (e.g., Lysine) Amine->AmineReaction

Caption: Desired maleimide-thiol reaction pathway and common side reactions.

Troubleshooting Workflow for Low Conjugation Yield

G Start Start: Low Conjugation Yield CheckMaleimide 1. Check Maleimide Reagent - Freshly prepared? - Stored correctly? Start->CheckMaleimide CheckMaleimide->Start Reagent Degraded CheckThiol 2. Verify Free Thiols - Perform Ellman's Assay - Disulfides reduced? CheckMaleimide->CheckThiol Maleimide OK CheckThiol->Start No Free Thiols CheckConditions 3. Review Reaction Conditions - pH 6.5-7.5? - Molar ratio correct? - Buffer interference? CheckThiol->CheckConditions Thiols Present CheckConditions->Start Suboptimal Optimize Optimize Reaction: - Vary molar ratio - Adjust time/temp CheckConditions->Optimize Conditions OK Success Successful Conjugation Optimize->Success

Caption: A systematic workflow for troubleshooting low conjugation yield.

Experimental Workflow for Conjugation and Analysis

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis PrepProtein 1. Prepare Protein Solution (Degassed Buffer + EDTA) Reduce 2. Reduce Disulfides (optional) (e.g., with TCEP) PrepProtein->Reduce Quantify 3. Quantify Free Thiols (Ellman's Assay) Reduce->Quantify AddMaleimide 4. Add Maleimide Reagent Quantify->AddMaleimide Incubate 5. Incubate (RT or 4°C) AddMaleimide->Incubate Purify 6. Purify Conjugate (SEC / Dialysis) Incubate->Purify Analyze 7. Analyze Efficiency (SEC-HPLC) Purify->Analyze

Caption: A typical experimental workflow for maleimide-thiol conjugation.

References

side reactions of maleimide with non-thiol groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions of maleimides with non-thiol functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-thiol side reactions of maleimides?

A1: While maleimides are highly selective for thiols (sulfhydryl groups) at a pH of 6.5-7.5, they can undergo side reactions with other nucleophilic groups, particularly primary amines found in lysine (B10760008) residues and the N-terminus of proteins.[1][2][3][4] Another significant side reaction is the hydrolysis of the maleimide (B117702) ring itself, which renders it inactive for conjugation.[1][3]

Q2: How does pH influence the selectivity of maleimide reactions?

A2: The pH of the reaction buffer is a critical factor in determining the selectivity of maleimide conjugation.[4][5]

  • pH 6.5 - 7.5: This is the optimal range for selective reaction with thiol groups.[2][3][6] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][3][4]

  • pH > 7.5: As the pH becomes more alkaline, the reaction with primary amines becomes more competitive.[1][3][6] The rate of maleimide hydrolysis also increases significantly at higher pH values.[1][6]

  • pH < 6.5: The rate of the thiol-maleimide reaction slows down considerably as the thiol group is less likely to be in its reactive thiolate anion form.[5]

Q3: Can maleimides react with other amino acid residues besides cysteine and lysine?

A3: Generally, maleimides do not react with tyrosines, histidines, or methionines.[6][7] However, intramolecular reactions with the imidazole (B134444) group of histidine have been observed in specific contexts, leading to cyclization.[8]

Q4: What is thiazine (B8601807) rearrangement and when does it occur?

A4: Thiazine rearrangement is a side reaction that can happen when conjugating a maleimide to a peptide or protein with a cysteine at the N-terminus. The N-terminal amine can attack the succinimide (B58015) ring, leading to the formation of a stable six-membered thiazine ring.[1][9][10] This rearrangement is more prominent at neutral or higher pH.[5][9]

Q5: How can I prevent or minimize these side reactions?

A5: To minimize side reactions, it is crucial to:

  • Control the pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[2][3][6]

  • Use Fresh Maleimide Solutions: Prepare aqueous solutions of maleimide-containing reagents immediately before use to avoid hydrolysis.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][3]

  • Avoid N-terminal Cysteines: If possible, avoid designing constructs with N-terminal cysteines for conjugation to prevent thiazine rearrangement.[10] If unavoidable, performing the conjugation at a more acidic pH (e.g., pH 5.0) can help by keeping the N-terminal amine protonated and less nucleophilic.[9]

  • Control Stoichiometry: Using an appropriate molar excess of the maleimide reagent can help drive the desired reaction to completion, but excessive amounts may increase the likelihood of off-target reactions. A 10-20 fold molar excess is a common starting point.[1][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Conjugation Yield Maleimide Hydrolysis: The maleimide group has been hydrolyzed and is no longer reactive.- Prepare maleimide solutions in anhydrous DMSO or DMF and store at -20°C or -80°C.[1] - Add the maleimide to the aqueous reaction buffer immediately before starting the conjugation.[1]
Incorrect pH: The reaction pH is too low, slowing down the thiol-maleimide reaction.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2][3][6]
Heterogeneous Product (Multiple Species Observed) Reaction with Amines: The maleimide is reacting with lysine residues or the N-terminus in addition to thiols.- Lower the reaction pH to 7.0 or slightly below to maximize thiol selectivity.[2][3] - At pH 7.0, the reaction with thiols is significantly faster than with amines.[2][3][4]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine is leading to a rearranged product.- Perform the conjugation at a more acidic pH (e.g., 5.0) to suppress the rearrangement.[9] - Consider acetylating the N-terminal amine to prevent this side reaction.
Conjugate Instability (Loss of Payload) Retro-Michael Reaction: The thioether bond is reversible, especially in the presence of other thiols like glutathione (B108866) in vivo.- After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period. The resulting ring-opened product is more stable.[1]

Quantitative Data Summary

Table 1: pH Influence on Maleimide Reactivity

pH RangePrimary Reaction with ThiolsCompeting Side ReactionsRecommendation
< 6.5SlowMinimalUse only if the target molecule is unstable at higher pH; expect longer reaction times.[4]
6.5 - 7.5Fast and SelectiveMinimal amine reactivity; slow maleimide hydrolysis.[4]Optimal range for most conjugations. [4]
7.5 - 8.5FastIncreased reaction with amines; faster maleimide hydrolysis.[4]Avoid unless selective thiol reaction is not critical.[4]
> 8.5FastSignificant amine reactivity and rapid hydrolysis.[6]Not recommended for selective conjugation. Can be used for post-conjugation ring-opening to stabilize the linkage.[4]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 5 mM EDTA).

    • If the protein contains disulfide bonds that need to be reduced, add a 2-10 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.[5]

    • If using DTT for reduction, it must be removed (e.g., using a desalting column) before proceeding.[5]

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1][5]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[5]

  • Quenching and Purification:

    • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[5]

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[4][5]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis
  • Confirm Conjugate Formation:

    • After the initial conjugation reaction is complete, verify the formation of the conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • pH Adjustment:

    • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[1][4]

  • Incubation:

    • Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[1]

  • Re-neutralization:

    • Neutralize the solution back to a pH of 7.0-7.5 for storage or downstream applications.[1]

Visualizations

Maleimide_Side_Reactions Maleimide Maleimide Thioether Desired Product (Stable Thioether Linkage) Maleimide->Thioether pH 6.5-7.5 (Fast) Amine_Adduct Side Product (Amine Adduct) Maleimide->Amine_Adduct pH > 7.5 (Slower) Maleamic_Acid Inactive Product (Maleamic Acid) Maleimide->Maleamic_Acid pH > 7.5 (Increases with pH) Thiol Thiol (Cysteine) Amine Amine (Lysine, N-terminus) Water Water (Hydrolysis) Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Check Reaction pH Start->Check_pH pH_Correct pH is 6.5-7.5 Check_pH->pH_Correct Yes pH_Incorrect Adjust pH to 6.5-7.5 Check_pH->pH_Incorrect No Check_Maleimide Check Maleimide Reagent Maleimide_Fresh Reagent is Fresh Check_Maleimide->Maleimide_Fresh Yes Maleimide_Old Use Freshly Prepared Maleimide Check_Maleimide->Maleimide_Old No Optimize_Ratio Optimize Molar Ratio Ratio_Optimized Yield Improved Optimize_Ratio->Ratio_Optimized Yes Ratio_Not_Optimized Consider Other Factors (e.g., Steric Hindrance) Optimize_Ratio->Ratio_Not_Optimized No pH_Correct->Check_Maleimide pH_Incorrect->Start Maleimide_Fresh->Optimize_Ratio Maleimide_Old->Start

References

Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical step of disulfide bond reduction prior to maleimide (B117702) conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?

Maleimide chemistry targets free sulfhydryl groups (thiols) for conjugation.[1][2] Disulfide bonds, which are formed by the oxidation of two cysteine residues, are unreactive with maleimides.[3][4] Therefore, to make these cysteine residues available for conjugation, the disulfide bonds must first be reduced to free thiols.[2]

Q2: What are the most common reducing agents for this purpose?

The most commonly used reducing agents for disulfide bond reduction in proteins and other biomolecules are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[5][6]

Q3: What are the key differences between TCEP and DTT?

TCEP and DTT are both effective reducing agents, but they have distinct properties that make them suitable for different applications. TCEP is often preferred as it is stable, odorless, and does not contain a thiol group, meaning it typically does not need to be removed before adding the maleimide reagent.[3][7] DTT is a strong reducing agent, but its activity is optimal at a pH greater than 7.[3] Being a thiol-containing compound, excess DTT must be removed before conjugation to prevent it from competing with the target molecule for the maleimide.[3][7]

Q4: Do I need to remove the reducing agent before adding my maleimide reagent?

This depends on the reducing agent used.

  • TCEP: In many cases, excess TCEP does not need to be removed before maleimide conjugation.[7][8] It is a thiol-free reducing agent and reacts very slowly with maleimides.[9]

  • DTT: Yes, it is crucial to remove excess DTT before adding the maleimide reagent.[3][7] DTT contains free thiol groups that will compete with the thiols on your protein for reaction with the maleimide, leading to low conjugation efficiency.[3] Removal can be achieved using methods like desalting columns or dialysis.[3]

Q5: What is the optimal pH for the reduction and conjugation reactions?

  • Reduction: TCEP is effective over a broad pH range (1.5-8.5).[6][8] DTT's reducing power is limited to pH values greater than 7.[6]

  • Conjugation: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4][10] At a pH below 6.5, the reaction rate decreases. At a pH above 7.5, the maleimide becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine (B10760008) residues.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incomplete disulfide bond reduction.- Increase the concentration of the reducing agent (a 10-100 fold molar excess is common for DTT, and 5-50 mM for TCEP).[1][3] - Increase the incubation time for the reduction step (typically 30-60 minutes at room temperature).[3] - Ensure the pH of the reduction buffer is optimal for your chosen reducing agent.
Re-oxidation of thiols to disulfide bonds after reduction.- Use degassed buffers to remove dissolved oxygen.[3] - Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[3]
Excess thiol-containing reducing agent (e.g., DTT) present during conjugation.- Thoroughly remove the excess reducing agent after the reduction step using a desalting column or dialysis before adding the maleimide reagent.[3]
Hydrolyzed/inactive maleimide reagent.- Prepare aqueous solutions of maleimide reagents immediately before use.[4] - For storage, dissolve maleimide reagents in an anhydrous organic solvent like DMSO or DMF.[4]
Poor Reproducibility Inconsistent reduction efficiency.- Precisely control the concentration of the reducing agent, incubation time, and temperature for the reduction step.
Variable removal of excess reducing agent.- Standardize the protocol for removing the reducing agent, ensuring consistent results between experiments.
Loss of Protein Activity Harsh reduction conditions.- High concentrations of reducing agents or prolonged incubation times can sometimes denature proteins by reducing structurally important disulfide bonds.[11] - Optimize the reduction conditions by performing a titration of the reducing agent concentration and incubation time to find the minimum required for sufficient reduction without compromising protein integrity.
Off-Target Labeling Reaction of maleimide with other nucleophilic groups.- Maintain the conjugation reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[4] At higher pH, maleimides can react with amines.[4]
Instability of the Conjugate Retro-Michael reaction (thiol exchange).- The thioether bond formed can be reversible, especially in a thiol-rich environment. To increase stability, consider inducing hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether by adjusting the pH to 8.5-9.0 after the initial conjugation, followed by re-neutralization.[4]
Thiazine (B8601807) rearrangement (with N-terminal cysteine).- Conjugation to a peptide or protein with an N-terminal cysteine can lead to a rearrangement to a stable thiazine ring.[12][13] To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) or consider acetylating the N-terminal cysteine.[3][12]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Thiol-free phosphineThiol-containing
Effective pH Range 1.5 - 8.5[6][8]> 7.0[3][6]
Typical Concentration 5 - 50 mM[3][9]10 - 100 mM[3]
Reaction Time Typically < 5 minutes to 1 hour[5][9]30 - 60 minutes[3]
Odor Odorless[6][8]Slight sulfur smell[6]
Stability More resistant to air oxidation[6][8]Prone to oxidation[14]
Removal Required? Generally no[3][7]Yes[3][7]

Experimental Protocols

Protocol 1: Disulfide Reduction using TCEP
  • Prepare Protein Solution: Dissolve the protein or peptide in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[3]

  • Add TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[3][9]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[3]

  • Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[3][7]

Protocol 2: Disulfide Reduction using DTT
  • Prepare Protein Solution: Dissolve the protein or peptide in a degassed buffer (e.g., PBS, pH 7.2-7.5) containing 1-5 mM EDTA.[3]

  • Add DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.[3]

  • Incubate: Incubate at room temperature for 30-60 minutes.[3]

  • Remove Excess DTT: Crucially, remove the excess DTT using a desalting column or through buffer exchange before proceeding with the conjugation.[3]

Protocol 3: Maleimide Conjugation
  • Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Add Maleimide to Reduced Protein: Add the maleimide solution to the reduced and (if necessary) purified protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[3][4]

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3] Gentle mixing can be applied during this time.

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[3]

  • Purify Conjugate: Purify the conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted reagents.[3]

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Reduction cluster_purification Step 2: Removal of Excess Reducing Agent (if necessary) cluster_conjugation Step 3: Maleimide Conjugation cluster_final_purification Step 4: Final Purification Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols Protein->Reduced_Protein Add Reducing Agent (TCEP or DTT) Removal Desalting Column or Dialysis Reduced_Protein->Removal If using DTT Conjugate Protein-Maleimide Conjugate Reduced_Protein->Conjugate If using TCEP Removal->Conjugate Maleimide Maleimide Reagent Maleimide->Conjugate Final_Purification Purification (e.g., SEC) Conjugate->Final_Purification

Caption: Workflow for disulfide reduction and maleimide conjugation.

troubleshooting_logic Start Low Conjugation Yield Check_Reduction Was disulfide reduction complete? Start->Check_Reduction Check_Reoxidation Did thiols re-oxidize? Check_Reduction->Check_Reoxidation Yes Increase_Reducer Optimize reduction: - Increase concentration - Increase incubation time Check_Reduction->Increase_Reducer No Check_DTT_Removal Was excess DTT removed? Check_Reoxidation->Check_DTT_Removal No Use_Degassed_Buffers Use degassed buffers and add EDTA Check_Reoxidation->Use_Degassed_Buffers Yes Check_Maleimide_Activity Is the maleimide reagent active? Check_DTT_Removal->Check_Maleimide_Activity Yes Purify_Post_Reduction Purify protein after reduction to remove DTT Check_DTT_Removal->Purify_Post_Reduction No Use_Fresh_Maleimide Use freshly prepared maleimide solution Check_Maleimide_Activity->Use_Fresh_Maleimide No

References

Technical Support Center: TCEP vs. DTT for Reducing Antibody Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the use of Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT) in reducing antibody disulfide bonds.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between TCEP and DTT for reducing antibody disulfide bonds?

A1: TCEP and DTT are both effective reducing agents, but they differ in their chemical nature, stability, and optimal use conditions. DTT is a thiol-based reducing agent, while TCEP is a phosphine-based reducing agent.[1][2] Key differences are summarized in the table below.

Q2: Which reducing agent is more stable?

A2: TCEP is generally more stable than DTT, particularly in air-exposed solutions and at pH values above 7.5.[3][4][5] DTT is prone to oxidation, and its solutions should be prepared fresh.[6] However, TCEP's stability can be compromised in phosphate (B84403) buffers and in the presence of metal chelators like EGTA.[3][7][8] Conversely, DTT's stability is increased in the presence of metal chelators.[8][9]

Q3: Can I use these reducing agents with metal affinity chromatography?

A3: TCEP is the preferred reducing agent for use with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions (e.g., Ni2+) used in these columns.[7][8][10] DTT, on the other hand, can reduce metal ions, which can interfere with the purification process.[6][8]

Q4: Do TCEP or DTT interfere with subsequent labeling reactions (e.g., maleimide (B117702) chemistry)?

A4: DTT, being a thiol-containing compound, will react with maleimides and must be removed before labeling.[8][9] TCEP is generally compatible with maleimide labeling as it lacks a thiol group, though some reactivity has been reported under specific conditions, such as acidic pH.[3][7][8]

Q5: What are the optimal pH ranges for TCEP and DTT?

A5: TCEP is effective over a broad pH range, typically from 1.5 to 8.5.[3][11] DTT is most effective at a pH above 7, with its optimal range being 7.1 to 8.0.[12][13][14]

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete antibody reduction - Insufficient concentration of reducing agent.- Suboptimal pH or temperature.- Short incubation time.- Disulfide bonds are inaccessible.[13]- Increase the concentration of TCEP or DTT.- Adjust the buffer to the optimal pH for the chosen reducing agent.- Increase the incubation time or temperature.[14][15]- Consider adding a denaturant (e.g., urea, guanidinium (B1211019) hydrochloride) to unfold the antibody and expose the disulfide bonds.[13][16]
Antibody aggregation after reduction - Over-reduction leading to unfolding and exposure of hydrophobic regions.[17]- Incorrect buffer conditions.- Optimize the concentration of the reducing agent and incubation time to achieve the desired level of reduction.[18][19]- Screen different buffer formulations to improve antibody solubility.
Low recovery after labeling - For DTT: a residual reducing agent is reacting with the labeling reagent.- For TCEP: potential side reactions under certain conditions.[3][7]- Ensure complete removal of DTT before adding the labeling reagent, for example, by using a desalting column.[8][9]- Adjust the pH of the reaction to neutral or slightly basic to minimize TCEP side reactions with maleimides.
Loss of antibody activity - Reduction of critical disulfide bonds necessary for antigen binding.[20][21]- Denaturation of the antibody.- Perform a partial or selective reduction to target specific disulfide bonds (e.g., hinge region) while preserving others. This can be achieved by carefully controlling the concentration of the reducing agent and reaction conditions.[21][22][23]- Avoid harsh conditions such as high temperatures or extreme pH for extended periods.
Variability between experiments - Inconsistent preparation of reducing agent solutions (especially DTT).- Oxidation of the reducing agent.- Always prepare fresh DTT solutions before use.[6]- Store TCEP and DTT stock solutions appropriately (-20°C) and minimize their exposure to air.[3][12]

Quantitative Data Summary

Parameter TCEP DTT
Typical Working Concentration 5-50 mM for complete reduction.[1][5][22] 2.75-4.0 mM for partial IgG reduction.[5][23]1-10 mM for maintaining reduced state.[6][14] 50-100 mM for complete reduction for electrophoresis.[6][14] 1.5-20 mM for controlled ADC generation.[15]
Effective pH Range 1.5 - 8.5[3][11]> 7.0 (Optimal: 7.1 - 8.0)[12][13][14]
Reaction Time Can be rapid, often less than 5 minutes for complete reduction at room temperature.[5][24] 20-30 minutes for partial IgG reduction.[5][22]Typically 10-30 minutes.[14]
Stability in Solution More stable to air oxidation.[3][5][10] Less stable in phosphate buffers.[7][11][22]Prone to air oxidation; fresh solutions are recommended.[6][25] More stable in the presence of metal chelators.[8][9]
Odor Odorless[7][10][11]Pungent, sulfur-like odor[10][11]

Experimental Protocols

Protocol 1: Complete Reduction of Antibody for SDS-PAGE

Using TCEP:

  • To your antibody sample, add TCEP to a final concentration of 50 mM.[22]

  • Incubate at room temperature for 30 minutes.[21]

  • The sample is now ready for loading onto an SDS-PAGE gel.

Using DTT:

  • To your antibody sample in loading buffer, add DTT to a final concentration of 50-100 mM.[6][14]

  • Heat the sample at 90-100°C for 5-10 minutes.[16]

  • The sample is now ready for loading onto an SDS-PAGE gel.

Protocol 2: Partial Reduction of IgG for Antibody-Drug Conjugate (ADC) Generation

Using TCEP:

  • Prepare the antibody at a concentration of 10 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[5]

  • Add TCEP to a final concentration of 2.75 to 4.0 mM.[5][23]

  • Incubate at 37°C for 2 hours.[23]

  • If subsequent conjugation with a thiol-reactive linker is planned, the excess TCEP does not typically need to be removed.[23]

Using DTT:

  • Prepare the antibody in a buffer such as 0.025 M sodium borate, pH 8, with 1 mM DTPA.[23]

  • Add DTT to a final concentration of approximately 1.5 to 7 mM, depending on the desired number of free thiols.[15]

  • Incubate at 37°C for 30 minutes.[15]

  • Remove excess DTT using a desalting column before proceeding with conjugation.[23]

Visualizations

DTT_Reduction_Mechanism Ab_SS Antibody (R-S-S-R) Mixed_Disulfide Mixed Disulfide Intermediate Ab_SS->Mixed_Disulfide + DTT DTT_SH DTT (HS-CH2-(CHOH)2-CH2-SH) DTT_SH->Mixed_Disulfide Reduced_Ab Reduced Antibody (R-SH + HS-R) Mixed_Disulfide->Reduced_Ab + Intramolecular Attack Oxidized_DTT Oxidized DTT (Cyclic) Mixed_Disulfide->Oxidized_DTT TCEP_Reduction_Mechanism Ab_SS Antibody (R-S-S-R) Thioalkoxyphosphonium Thioalkoxyphosphonium Cation Ab_SS->Thioalkoxyphosphonium + TCEP (Nucleophilic Attack) TCEP_P TCEP (P(CH2CH2COOH)3) TCEP_P->Thioalkoxyphosphonium Sulfhydryl_Anion Sulfhydryl Anion (R-S-) Thioalkoxyphosphonium->Sulfhydryl_Anion Reduced_Ab Reduced Antibody (R-SH) Thioalkoxyphosphonium->Reduced_Ab + H2O (Hydrolysis) TCEP_Oxide TCEP Oxide Reduced_Ab->TCEP_Oxide H2O H2O H2O->Reduced_Ab Experimental_Workflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_downstream Downstream Processing Antibody_Prep Prepare Antibody Solution Incubation Incubate at Optimal Temperature and Time Antibody_Prep->Incubation Reducer_Prep Prepare Reducing Agent (TCEP or DTT) Reducer_Prep->Incubation Removal Removal of Excess Reductant (if needed, e.g., DTT) Incubation->Removal Labeling Conjugation / Labeling Removal->Labeling Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Labeling->Analysis

References

Technical Support Center: Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of PEG linkers in a question-and-answer format, offering direct solutions to specific experimental problems.

1. Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and the reaction may not proceed to completion if the acid is too weak or its concentration is too low. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that 100% TFA might lead to poor resin swelling and limited solvent transfer, causing incomplete deprotection.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider using a stronger acid system, for example, 4M HCl in 1,4-dioxane.[1][3]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation can alkylate nucleophilic residues in your molecule.

  • Commonly Alkylated Groups: Electron-rich aromatic rings (like in Tryptophan), thiols (in Cysteine), and thioethers (in Methionine) are particularly susceptible to tert-butylation.[4][5]

  • Prevention with Scavengers: To prevent these side reactions, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[2][4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][4] A commonly used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).[4] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[4]

3. How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][7]

4. What is the best way to work up the reaction and isolate the deprotected product?

The work-up procedure depends on the properties of your deprotected PEG linker.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][3]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1][8][9]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for Boc deprotection of a PEG linker?

Standard conditions typically involve treating the Boc-protected PEG linker with an acidic solution. The choice of acid, solvent, concentration, time, and temperature can be optimized based on the specific substrate.

Q2: Can I perform the deprotection at a higher temperature to speed up the reaction?

While gentle heating can sometimes be used for sluggish reactions, high temperatures may lead to side reactions, such as the elimination and racemization of chiral substrates.[1][10] Thermal deprotection without any added catalyst is possible but often requires very high temperatures (around 150°C or higher).[10]

Q3: What scavengers should I use if my PEG linker is attached to a peptide containing sensitive amino acids?

The choice of scavenger depends on the amino acid residues present:

  • Tryptophan: Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole.[4]

  • Methionine: Thioanisole is effective in preventing S-alkylation.[4]

  • Cysteine: Ethanedithiol (EDT) is a commonly used scavenger.[4]

Q4: How does the length of the PEG chain affect the deprotection reaction?

Longer PEG chains can increase steric hindrance, potentially slowing down the deprotection reaction.[1] This may necessitate harsher reaction conditions such as higher acid concentration or longer reaction times. The physical properties and solubility of the PEG linker can also be affected by its chain length, which can influence the reaction conditions.[11]

Quantitative Data Summary

The following tables summarize common reaction conditions and scavenger cocktails for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTypical Temperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
4M HCl in 1,4-Dioxane4M1,4-Dioxane10 - 30 minutesRoom Temp
Trifluoroacetic Acid (TFA)95% (v/v)Water/TIS1 - 4 hoursRoom Temp

Data compiled from multiple sources.[1][3][4][12]

Table 2: Common Scavenger Cocktails for Boc Deprotection

Scavenger CocktailComposition (v/v/v/v/v)Target Residues
StandardTFA/TIS/H₂O (95:2.5:2.5)General purpose, good for Tryptophan
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr)
Low Odor (Reagent L)TFA/TIS/DTT (88:2:5 w/v)/water (5 w/w)Alternative to cocktails with pungent thiols

Data compiled from multiple sources.[4][13]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

  • Prepare a TLC plate (silica gel).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.[8]

  • Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).[8]

  • Visualize the spots. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2][6] If the compounds are not UV-active, staining with ninhydrin (B49086) can be used, which will stain the primary amine product.[8]

  • The reaction is considered complete when the starting material spot has disappeared.[8]

Protocol 3: Monitoring Boc Deprotection by LC-MS

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

  • Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product using the mass spectrometer.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up start Dissolve Boc-protected PEG linker in DCM cool Cool solution to 0°C start->cool add_tfa Add TFA and Scavengers cool->add_tfa stir Stir at 0°C then warm to RT add_tfa->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralization (optional) coevaporate->neutralize purify Purification neutralize->purify

Caption: Experimental workflow for Boc deprotection of PEG linkers.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Observed cause1 Insufficient Acid Strength/Concentration start->cause1 cause2 Inadequate Time/ Temperature start->cause2 cause3 Steric Hindrance start->cause3 cause4 Solvent/Solubility Issues start->cause4 solution1 Increase Acid Conc. or Change Acid cause1->solution1 solution2 Increase Reaction Time or Temperature cause2->solution2 solution3 Use Harsher Conditions cause3->solution3 solution4 Change Solvent cause4->solution4

References

Technical Support Center: Purification Strategies for Removing Excess Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Mal-PEG4-NH-Boc following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

A1: this compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The maleimide group reacts with thiol groups (e.g., on cysteine residues of proteins or on small molecules), while the Boc-protected amine can be deprotected under acidic conditions for further conjugation.[1] The PEG4 spacer enhances solubility in aqueous media.[1] Complete removal of the unreacted linker is crucial as it can interfere with downstream applications, complicate product characterization, and potentially lead to inaccurate dosage calculations in drug development.

Q2: What are the primary methods for removing excess this compound?

A2: The most common methods for removing small, unreacted PEG linkers like this compound from a reaction mixture are based on differences in size, polarity, and charge between the desired conjugate and the excess linker. These methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for separating a larger conjugate from the smaller, unreacted linker.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This is a high-resolution technique suitable for purifying small molecule-PEG conjugates.[]

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes. This is most effective when there is a significant size difference between the conjugate and the linker.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.[3] This can be an effective method for separating a more hydrophobic product from the more polar, unreacted PEG linker.

Q3: How do I choose the most appropriate purification method?

A3: The selection of the best purification method depends on several factors, including the size and chemical properties of your target molecule, the required purity of the final product, the scale of your reaction, and the equipment available. A decision-making workflow is provided below to guide your choice.

Q4: What are the stability considerations for the maleimide and Boc groups during purification?

A4: The maleimide group , once reacted with a thiol, forms a stable thioether bond. However, this bond can undergo a retro-Michael reaction (thiol exchange) in the presence of other thiols, especially at higher pH.[4][5] Hydrolysis of the succinimide (B58015) ring can occur at basic pH, which can stabilize the linkage against thiol exchange.[4][6] The Boc (tert-butoxycarbonyl) protecting group is stable to most bases and nucleophiles but is labile under acidic conditions.[7] Care should be taken during purification, especially with RP-HPLC using acidic mobile phases (e.g., containing trifluoroacetic acid - TFA), as prolonged exposure can lead to premature deprotection.[7]

Method Selection and Comparison

The following table summarizes the key characteristics of the recommended methods for removing unreacted this compound to help you select the most suitable technique for your needs.

Purification MethodPrincipleIdeal ForAdvantagesDisadvantages
Dialysis/Ultrafiltration Size-based separationLarge molecule conjugates (e.g., proteins, antibodies) with a significant size difference from the linker.Simple, gentle on the product, can handle large volumes.Slow, may not be effective for small molecule conjugates, potential for product loss if MWCO is not optimal.
Size-Exclusion Chromatography (SEC) Size-based separationRapid buffer exchange and removal of small molecules from larger conjugates.Fast, relatively gentle, good for desalting.Resolution may be insufficient for separating small molecule conjugates from the linker, potential for sample dilution.[8]
Reverse-Phase HPLC (RP-HPLC) Polarity-based separationHigh-resolution purification of small molecule-PEG conjugates.High purity achievable, can separate closely related impurities, analytical and preparative scales.[]Can be harsh on sensitive molecules, requires method development, may require removal of mobile phase additives.
Liquid-Liquid Extraction (LLE) Differential solubilitySmall molecule conjugates with a significant difference in hydrophobicity compared to the linker.Simple, rapid, scalable, cost-effective.Can be less efficient than chromatography, may not be suitable for all compounds, potential for emulsion formation.[3][9]

Troubleshooting Guides

Dialysis/Ultrafiltration
Issue Possible Cause(s) Solution(s)
Unreacted linker still present after dialysis. - Incorrect Molecular Weight Cutoff (MWCO) of the membrane. - Insufficient dialysis time or buffer volume.- Use a dialysis membrane with a low MWCO (e.g., 1 kDa or 3 kDa) to ensure the linker can pass through while retaining the conjugate.[10] - Dialyze for a longer duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[10]
Loss of conjugated product. - The MWCO of the membrane is too close to the molecular weight of your product. - Non-specific binding of the product to the membrane.- Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate. - Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein/molecule binding (e.g., regenerated cellulose).[10]
Size-Exclusion Chromatography (SEC)
Issue Possible Cause(s) Solution(s)
Poor separation of linker and conjugate. - Inappropriate column choice for the molecular weight range. - Sample volume is too large for the column.- For removing a small linker from a larger conjugate, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).[10] - The sample volume should not exceed 30% of the total column bed volume for optimal resolution.[10]
Low recovery of the conjugated product. - Non-specific binding to the column matrix. - The product is precipitating on the column.- Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength.[10] - Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.[10]
Reverse-Phase HPLC (RP-HPLC)
Issue Possible Cause(s) Solution(s)
Co-elution of unreacted linker and the conjugated product. - Suboptimal mobile phase gradient. - Inappropriate column chemistry.- Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution. - Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity of the separation.[10]
Peak tailing of the product or linker. - Interaction of basic functional groups with residual silanols on the column. - Column overloading.- Add a mobile phase modifier like TFA (0.1%) to suppress silanol (B1196071) interactions. Be mindful of the Boc group's acid sensitivity. - Reduce the amount of sample injected onto the column.[10]
Loss of Boc protecting group. - The mobile phase is too acidic (e.g., high concentration of TFA).- Use a less acidic mobile phase modifier (e.g., formic acid or acetic acid). - Minimize the time the sample is exposed to the acidic mobile phase. Neutralize collected fractions if necessary.
Low recovery of the conjugated product. - Irreversible binding to the column. - Precipitation on the column.- Try a different column with a different stationary phase or from a different manufacturer. - Ensure your sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase composition if necessary.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Dialysis

This protocol is suitable for removing the small linker from a significantly larger biomolecule conjugate (e.g., a protein).

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume increase. Securely close the ends of the tubing or the cassette cap.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at 4°C for several hours to overnight.[10]

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.[10]

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Protocol 2: Removal of Excess this compound using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of the small linker from a larger conjugate.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.[10]

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.[10]

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated product will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.[10]

  • Fraction Analysis: Analyze the collected fractions for the presence of your product (e.g., by measuring absorbance at 280 nm for proteins). Pool the fractions containing the purified conjugate.

Protocol 3: Removal of Excess this compound using Reverse-Phase HPLC

This protocol provides a starting point for purifying a small molecule-PEG conjugate. Method optimization will be required based on the specific properties of the small molecule.

Materials:

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Ensure the reaction mixture is free of particulates by filtering it through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

    • Monitor the elution profile at an appropriate wavelength for your small molecule.

  • Fraction Collection: Collect fractions corresponding to the peak of your desired product.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Visualizations

G Decision Workflow for Purification Method Selection start Reaction Mixture (Product + Excess this compound) size_diff Significant Size Difference (e.g., Protein vs. Linker)? start->size_diff polarity_diff Significant Polarity Difference (Hydrophobic Product)? size_diff->polarity_diff No dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes high_purity High Purity Required? polarity_diff->high_purity No lle Liquid-Liquid Extraction (LLE) polarity_diff->lle Yes sec Size-Exclusion Chromatography (SEC) high_purity->sec No rphplc Reverse-Phase HPLC (RP-HPLC) high_purity->rphplc Yes

Caption: Decision workflow for selecting a purification method.

G Experimental Workflow for RP-HPLC Purification start Reaction Mixture prepare_sample Sample Preparation (Filtration) start->prepare_sample hplc RP-HPLC Separation (Gradient Elution) prepare_sample->hplc collect Fraction Collection hplc->collect analyze Purity Analysis (e.g., LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Solvent Removal (Lyophilization) pool->concentrate final_product Purified Product concentrate->final_product

References

Technical Support Center: Stability of Maleimide-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of maleimide-thiol conjugates. All information is presented in a practical question-and-answer format to address common issues encountered during experimental procedures.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, purification, and storage of maleimide-thiol conjugates, offering potential causes and actionable solutions.

Question 1: Why is my maleimide-thiol conjugation yield consistently low?

Answer: Low conjugation efficiency is a common problem that can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting this issue is crucial.[1][2]

Potential Causes & Solutions:

  • Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.[1][2]

    • Solution: Always prepare solutions of maleimide-functionalized reagents fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short durations.[1]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides. This process can be catalyzed by the presence of divalent metal ions.[1]

    • Solution:

      • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1] DTT (dithiothreitol) is also effective but must be removed post-reduction to prevent it from reacting with the maleimide.[1]

      • Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient and specific conjugation.

    • Solution: The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide can react with other nucleophiles like amines, and the rate of hydrolysis increases.[1][2]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically.[1]

Question 2: My purified maleimide-thiol conjugate is showing signs of degradation over time. What is happening and how can I improve its stability?

Answer: The instability of the final conjugate is a well-documented issue, primarily arising from the reversibility of the maleimide-thiol linkage through a retro-Michael reaction.[1]

Potential Causes & Solutions:

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and thiol is susceptible to reversal, especially in the presence of other thiols (e.g., glutathione (B108866) in biological systems). This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.

    • Solution:

      • Post-conjugation Hydrolysis: A key strategy to stabilize the conjugate is to intentionally hydrolyze the succinimide (B58015) ring to form a stable, ring-opened succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period after the initial conjugation.[3] The ring-opened product is not susceptible to the retro-Michael reaction.[2]

      • Use of Stabilizing Maleimides: Employing next-generation maleimides with electron-withdrawing N-substituents can accelerate the rate of this stabilizing hydrolysis.[2]

      • Transcyclization: For conjugates with an N-terminal cysteine, incubation at pH 7.4 can facilitate a rearrangement to a more stable six-membered thiazine (B8601807) ring.[3][4]

Question 3: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer: The appearance of unexpected side products can complicate purification and compromise the homogeneity of your final conjugate.

Potential Causes & Solutions:

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.[1][4]

    • Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][5] Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.[1]

  • Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with other nucleophilic groups, most notably the primary amines of lysine (B10760008) residues.[1][2]

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure thiol-specific conjugation.[1][2]

  • Isomerization: Recent studies have shown that the Michael addition of L-cysteine to a maleimide can result in the formation of two tautomeric products.[6]

    • Solution: Be aware of this possibility and use analytical techniques like HPLC and mass spectrometry to identify and characterize all product peaks. The formation of these isomers may be influenced by reaction conditions such as pH.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of maleimide-thiol instability?

A1: The primary instability of maleimide-thiol conjugates stems from the reversibility of the Michael addition reaction, known as the retro-Michael reaction . This equilibrium can lead to the dissociation of the thiol from the maleimide. In a biological milieu rich in other thiols, such as glutathione, this can result in thiol exchange , where the conjugated molecule is transferred to other thiol-containing species. A competing reaction is the hydrolysis of the succinimide ring of the conjugate, which forms a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.

Q2: How does pH affect the stability of maleimide-thiol conjugates?

A2: The pH plays a dual role. The maleimide-thiol conjugation reaction is most efficient and selective at a pH of 6.5-7.5.[1][2] However, the stability of the resulting conjugate can be enhanced by a controlled increase in pH. Incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) promotes the hydrolysis of the succinimide ring, leading to a more stable, ring-opened structure that is resistant to deconjugation via the retro-Michael reaction.[3]

Q3: What is the recommended storage procedure for maleimide-functionalized molecules and their conjugates?

A3: Maleimide-functionalized molecules should be stored as a dry powder at -20°C.[1] If a solution is necessary, it should be prepared fresh in an anhydrous solvent like DMSO or DMF.[1] Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis.[1] Purified maleimide-thiol conjugates are best stored at 4°C for short-term use (up to a week) or at -20°C or -80°C for longer-term storage, often with the addition of cryoprotectants like glycerol.[7][8]

Q4: How can I confirm that my protein's disulfide bonds have been successfully reduced before conjugation?

A4: You can analyze a small aliquot of the reduced protein by SDS-PAGE under non-reducing conditions. A successful reduction will result in a shift in the protein's migration pattern, typically showing bands corresponding to the individual light and heavy chains if interchain disulfides were reduced.

Q5: What are the best methods for purifying maleimide-thiol conjugates?

A5: The choice of purification method depends on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating larger conjugates from smaller, unreacted reagents.[1]

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from large protein conjugates.[1]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution for purification and analysis.[1]

III. Quantitative Data on Conjugate Stability

The stability of maleimide-thiol conjugates is influenced by various factors. The following tables summarize key quantitative data from the literature to aid in experimental design and interpretation.

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

pHTemperature (°C)Observed Rate Constant (s⁻¹)Stability
3.037Very lowHigh stability
5.520Extremely slowHigh stability
5.537Slowly decreasesHigh stability
7.4201.24 x 10⁻⁵Moderate stability
7.4376.55 x 10⁻⁵Faster hydrolysis
9.037Rapid decreaseLow stability
Data adapted from a study on 8-arm PEG-maleimide.[2]

Table 2: Half-lives of N-substituted Maleimide-Thiol Adducts

N-Substituent of MaleimideThiol CompoundIncubation ConditionsHalf-life of Conversion (h)Reference
N-ethyl4-mercaptophenylacetic acidwith glutathione3.1 - 18[9]
N-phenyl4-mercaptophenylacetic acidwith glutathione3.1 - 18[9]
N-aminoethyl4-mercaptophenylacetic acidwith glutathione3.1 - 18[9]
N-ethylN-acetyl-L-cysteinewith glutathione3.6 - 258[9]
N-alkyl-pH 7.4, 37°C (hydrolysis)27[10]
N-aryl-pH 7.4, 37°C (hydrolysis)1.5[10]
N-fluorophenyl-pH 7.4, 37°C (hydrolysis)0.7[10]
o-aminoethyl-phenylN-acetyl cysteineRoom temp, pH 7 (hydrolysis)~1 (complete hydrolysis in 2h)[10]
N-aminoethylN-acetyl cysteineRoom temp, pH 7 (hydrolysis)3.6[10]

IV. Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

  • Protein Preparation:

    • Dissolve the protein or peptide in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.2-7.5.[1][7]

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[1][7]

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution. This should be done immediately before use.[1][7]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold for proteins).[1][7]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1][7]

  • Quenching (Optional):

    • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC.[1]

Protocol 2: Assessment of Conjugate Stability by RP-HPLC

  • Sample Preparation:

    • Incubate the purified conjugate in a relevant buffer (e.g., PBS pH 7.4) at 37°C. To simulate in vivo conditions, a competing thiol like glutathione (1-5 mM) can be added.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an acid (e.g., trifluoroacetic acid) to stop any further thiol exchange or hydrolysis.[11]

  • RP-HPLC Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact conjugate, free payload, and any degradation products.

    • Monitor the elution profile with a UV detector at a wavelength appropriate for the protein (e.g., 280 nm) and the conjugated molecule.

  • Data Analysis:

    • Quantify the peak areas corresponding to the intact conjugate and any degradation products at each time point to determine the rate of deconjugation or hydrolysis.

V. Visualizing Key Concepts

The following diagrams illustrate the chemical pathways and logical workflows discussed in this guide.

Thiol Thiol (R-SH) Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol->Adduct + Maleimide (Michael Addition) Maleimide Maleimide Maleimide->Adduct RetroMichael Retro-Michael Reaction (Reversible) Adduct->RetroMichael Hydrolysis Succinimide Hydrolysis (Irreversible) Adduct->Hydrolysis RetroMichael->Thiol RetroMichael->Maleimide ThiolExchange Thiol Exchange (e.g., with Glutathione) RetroMichael->ThiolExchange StableAdduct Ring-Opened Adduct (Stable Conjugate) Hydrolysis->StableAdduct

Caption: Reaction pathways for maleimide-thiol conjugates.

Start Low Conjugation Yield Observed CheckMaleimide 1. Check Maleimide Activity Start->CheckMaleimide CheckThiol 2. Verify Free Thiol Availability CheckMaleimide->CheckThiol [Maleimide is active] MaleimideHydrolyzed Use fresh maleimide solution CheckMaleimide->MaleimideHydrolyzed [Maleimide hydrolyzed] CheckpH 3. Assess Reaction pH CheckThiol->CheckpH [Thiols are available] ThiolOxidized Reduce disulfide bonds (TCEP) Add EDTA, degas buffer CheckThiol->ThiolOxidized [Thiols oxidized] CheckRatio 4. Optimize Molar Ratio CheckpH->CheckRatio [pH is optimal] pHError Adjust pH to 6.5-7.5 CheckpH->pHError [pH is not optimal] Success Conjugation Yield Improved CheckRatio->Success [Ratio is optimized] RatioError Test different molar ratios (e.g., 10:1, 20:1) CheckRatio->RatioError [Ratio is not optimal] MaleimideHydrolyzed->CheckThiol ThiolOxidized->CheckpH pHError->CheckRatio RatioError->Success

Caption: Troubleshooting workflow for low conjugation yield.

Start Prepare Protein/Peptide Reduce Reduce Disulfide Bonds (optional) (e.g., with TCEP) Start->Reduce Conjugate Conjugation Reaction (pH 6.5-7.5, RT or 4°C) Reduce->Conjugate PrepareMaleimide Prepare Fresh Maleimide Solution (in DMSO/DMF) PrepareMaleimide->Conjugate Purify Purify Conjugate (e.g., SEC, Dialysis) Conjugate->Purify Stabilize Stabilize Conjugate (optional) (pH 8.5-9.0 for hydrolysis) Purify->Stabilize Analyze Analyze Final Product (HPLC, MS, SDS-PAGE) Stabilize->Analyze End Stable Conjugate Analyze->End

Caption: Experimental workflow for maleimide-thiol conjugation.

References

aggregation problems with ADC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of Antibody-Drug Conjugates (ADCs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in ADC synthesis and how do they impact aggregation?

A1: PEG (Polyethylene Glycol) linkers are used in ADC development to connect the antibody to the cytotoxic payload.[1][2][] Their primary role is to improve the physicochemical and pharmacological properties of the ADC.[4][5] Many cytotoxic payloads are hydrophobic, and attaching them to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation in aqueous solutions.[6][7][8] PEG linkers are hydrophilic and help to mitigate this issue by increasing the solubility of the ADC.[9][10][11] The PEG chain can form a "hydration shell" around the hydrophobic payload, effectively shielding it and reducing intermolecular hydrophobic interactions that cause aggregation.[9][11][12] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability.[4][5]

Q2: How does the length of the PEG linker affect ADC aggregation and overall performance?

A2: The length of the PEG linker is a critical design parameter that influences a trade-off between various ADC properties.[4][5]

  • Longer PEG Chains: Generally, longer PEG chains provide greater hydrophilicity, which can be more effective at preventing aggregation, especially with highly hydrophobic payloads.[12] They can also improve the pharmacokinetics of the ADC by increasing its hydrodynamic radius, leading to a longer plasma half-life.[5]

  • Shorter PEG Chains: While potentially less effective at solubilizing highly hydrophobic payloads, shorter PEG linkers may be advantageous in certain contexts. Overly long PEG chains can sometimes lead to increased hydrophobicity of the conjugate due to the extended exposure of the linker and payload to the aqueous environment.[13] There is an optimal length that is specific to the antibody, payload, and target.[4]

Q3: What are the common causes of aggregation during ADC synthesis, even when using PEG linkers?

A3: While PEG linkers are employed to reduce aggregation, it can still occur due to several factors:

  • High Drug-to-Antibody Ratio (DAR): Even with PEGylation, a very high DAR can introduce a significant number of hydrophobic payloads, overwhelming the solubilizing effect of the PEG linker and leading to aggregation.[5]

  • Unfavorable Buffer Conditions: The pH and salt concentration of the buffer used during conjugation and purification are critical.[7] If the pH is close to the isoelectric point of the antibody, it can lead to reduced solubility and aggregation.[7]

  • Presence of Organic Solvents: The use of organic solvents to dissolve hydrophobic payloads can sometimes promote antibody aggregation if not carefully controlled.[7][14]

  • Conjugation Chemistry: The chemical reactions used for conjugation can sometimes alter the surface properties of the antibody, promoting aggregation.[15][16]

  • Inherent Properties of the Antibody: Some antibodies are naturally more prone to aggregation than others.[7]

Troubleshooting Guides

Issue 1: Significant aggregation observed immediately after conjugation reaction.

This is a common issue that can often be addressed by optimizing the reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of organic solvent Reduce the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload.[14]Minimized solvent-induced denaturation and aggregation of the antibody.
Suboptimal buffer pH Adjust the pH of the conjugation buffer to be at least one unit away from the antibody's isoelectric point (pI).[7]Increased antibody solubility and reduced propensity for aggregation.
High reaction temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature).Slower reaction kinetics but may reduce the rate of aggregation.
Excessive linker-payload concentration Titrate the amount of linker-payload added to the antibody to achieve the desired DAR without significant excess.Reduced likelihood of non-specific interactions and aggregation.
Issue 2: Increased aggregation during and after the purification process.

Purification steps can introduce stress on the ADC, leading to aggregation.

Potential Cause Troubleshooting Step Expected Outcome
Harsh purification conditions Optimize the purification method. For size exclusion chromatography (SEC), ensure the buffer composition is suitable for the ADC's stability. For hydrophobic interaction chromatography (HIC), use the mildest possible elution conditions.[7]Preservation of the ADC's native conformation and reduced aggregation.
Inappropriate formulation buffer Screen different formulation buffers with varying pH and excipients (e.g., sugars, polysorbates) to find the optimal conditions for long-term stability.Enhanced stability of the purified ADC, preventing aggregation during storage.
Freeze-thaw stress Minimize the number of freeze-thaw cycles. If freezing is necessary, use a controlled-rate freezing method and appropriate cryoprotectants.Reduced formation of aggregates due to physical stress.

Experimental Protocols

Protocol 1: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.

  • Injection and Separation: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting earlier than the monomer.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The percentage of monomer, dimer, and high molecular weight species (HMWS) is calculated based on the area of each peak relative to the total peak area.

Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of an ADC sample, providing an indication of aggregation.

Methodology:

  • Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration typically between 0.1 and 1.0 mg/mL. Ensure the sample is free of dust and other particulates by filtering or centrifugation.

  • Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity over time.

  • Data Analysis: The software calculates the autocorrelation function and uses it to determine the particle size distribution and the polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample, while a high PDI suggests the presence of aggregates.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Formulation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload PEG Linker-Payload Linker_Payload->Conjugation Buffer Conjugation Buffer Buffer->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Analysis Aggregation Analysis (SEC, DLS) Purification->Analysis Formulation Final Formulation Analysis->Formulation

Caption: A simplified workflow for ADC synthesis, highlighting key stages from preparation to final formulation.

Troubleshooting_Logic Start Start Aggregation_Observed Aggregation Observed? Start->Aggregation_Observed Post_Conjugation Immediately Post-Conjugation? Aggregation_Observed->Post_Conjugation Yes End End Aggregation_Observed->End No During_Purification During/After Purification? Post_Conjugation->During_Purification No Optimize_Reaction Optimize Reaction Conditions: - Lower organic solvent - Adjust pH - Lower temperature Post_Conjugation->Optimize_Reaction Yes Optimize_Purification Optimize Purification: - Milder elution - Stable buffer During_Purification->Optimize_Purification Yes Screen_Formulation Screen Formulation Buffers: - Vary pH - Add excipients During_Purification->Screen_Formulation Also consider Optimize_Reaction->End Optimize_Purification->End Screen_Formulation->End

Caption: A decision tree for troubleshooting aggregation problems in ADC synthesis.

References

Technical Support Center: Monitoring Mal-PEG4-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical methods to monitor the two-stage conjugation process involving the heterobifunctional linker, Mal-PEG4-NH-Boc. This process includes the initial maleimide-thiol reaction followed by the deprotection of the Boc-NH group.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for using this compound?

A1: The process involves two primary chemical reactions:

  • Maleimide-Thiol Conjugation: The maleimide (B117702) group of the linker reacts with a thiol (sulfhydryl) group on your molecule of interest (e.g., a cysteine residue in a peptide or protein) to form a stable thioether bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions, exposing a primary amine for subsequent modification or application.

Q2: Which analytical methods are recommended for monitoring this process?

A2: A combination of chromatographic and spectroscopic methods is ideal:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for monitoring reaction progress, assessing purity, and quantifying the different species (unreacted starting materials, intermediate, and final product).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the products at each stage by providing accurate mass information.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the thioether bond and the removal of the Boc group.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring the progress of both the conjugation and deprotection steps.

Q3: What are the critical parameters for a successful maleimide-thiol conjugation?

A3: Key parameters include:

  • pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5 to ensure high selectivity for thiols over amines and to minimize hydrolysis of the maleimide group.[4]

  • Absence of extraneous thiols: The reaction buffer must be free of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which would compete with your target thiol.

  • Freshness of reagents: Maleimide solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF to prevent hydrolysis.[4]

Q4: What is the most common method for Boc deprotection?

A4: Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), is the standard method for Boc deprotection. This is typically performed in an organic solvent like dichloromethane (B109758) (DCM).

Q5: Can the thioether bond formed from the maleimide-thiol reaction be cleaved during the acidic Boc deprotection step?

A5: The thioether bond is generally stable under the acidic conditions required for Boc deprotection. However, prolonged exposure to very harsh acidic conditions should be avoided. Some studies suggest that hydrolysis of the succinimide (B58015) ring can occur, which can enhance the stability of the linkage against retro-Michael reactions.[5][6]

Experimental Workflow and Analytical Monitoring

The overall experimental process can be visualized as a two-step sequence with integrated analytical checkpoints.

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection cluster_analysis Analytical Monitoring start Thiol-containing Molecule + this compound reaction1 Reaction at pH 6.5-7.5 start->reaction1 product1 Intermediate Conjugate (Thioether bond formed, Boc group intact) reaction1->product1 analysis1 RP-HPLC, LC-MS, TLC reaction1->analysis1 purification1 Purification (e.g., SEC, RP-HPLC) product1->purification1 reaction2 Acidic Treatment (e.g., TFA in DCM) purification1->reaction2 product2 Final Conjugate (Free Amine) reaction2->product2 analysis2 RP-HPLC, LC-MS, NMR, TLC reaction2->analysis2 purification2 Purification (e.g., RP-HPLC, Desalting) product2->purification2 troubleshooting_logic cluster_conjugation Troubleshooting Conjugation cluster_deprotection Troubleshooting Deprotection start Low Yield of Final Product check_conjugation Analyze Intermediate by LC-MS start->check_conjugation no_intermediate No Intermediate Formed check_conjugation->no_intermediate No mass increase low_intermediate Low Intermediate Yield check_conjugation->low_intermediate Low intensity intermediate_present Intermediate Present, No Final Product check_conjugation->intermediate_present Correct mass, low final yield check_maleimide Check Maleimide Activity no_intermediate->check_maleimide check_thiol Check Thiol Availability no_intermediate->check_thiol check_ph Verify Reaction pH no_intermediate->check_ph low_intermediate->check_maleimide low_intermediate->check_thiol low_intermediate->check_ph incomplete_deprotection Incomplete Deprotection intermediate_present->incomplete_deprotection degradation Degradation of Product intermediate_present->degradation increase_tfa Increase TFA/Time incomplete_deprotection->increase_tfa check_conditions Use Milder Conditions/Scavengers degradation->check_conditions

References

Technical Support Center: Optimizing Linker-to-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on linker-to-protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker-to-protein ratio, and why is it important?

A1: The optimal linker-to-protein ratio, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), is a critical quality attribute that significantly impacts the efficacy, safety, and stability of the conjugate.[1] There is no single optimal ratio; it must be empirically determined for each specific conjugate.

  • Low Ratio (e.g., DAR < 2): May result in insufficient potency and therapeutic effect.

  • High Ratio (e.g., DAR > 4): Can lead to issues such as protein aggregation, reduced solubility, faster clearance from circulation, and potential off-target toxicity.[1]

The goal is to achieve a homogenous product with a specific, consistent linker-to-protein ratio that provides the desired therapeutic window.

Q2: How do I choose between a cleavable and a non-cleavable linker?

A2: The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action for your conjugate.[1][2]

  • Cleavable Linkers: These linkers are designed to release the payload (e.g., a drug) under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within the target cell.[1][3][4] This is advantageous when the payload needs to be in its free, unmodified form to be active.[1] Examples include hydrazones (acid-labile) and disulfide linkers (cleaved in the reducing environment of the cell).[2]

  • Non-cleavable Linkers: These linkers provide a stable connection between the protein and the payload. The payload is released, often as an amino acid-linker-payload complex, only after the complete degradation of the protein component (e.g., in the lysosome).[1] This can enhance stability in circulation and may reduce off-target toxicity.[1] A common example is a thioether bond formed via SMCC chemistry.[1]

Q3: What are the most common conjugation chemistries?

A3: The most prevalent conjugation strategies target specific amino acid residues on the protein surface.[5]

  • Lysine (B10760008) Conjugation: This method targets the abundant amine groups on lysine residues.[5][6] It often utilizes N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[6][7] Due to the high number of surface-exposed lysines, this can sometimes lead to a heterogeneous mixture of conjugates.[5]

  • Cysteine Conjugation: This approach targets the thiol groups of cysteine residues.[5] It often involves the reduction of interchain disulfide bonds in antibodies to generate free thiols, followed by reaction with maleimide-functionalized linkers to form stable thioether bonds.[1][8] This method can produce more homogenous conjugates.[7]

  • Other Strategies: Emerging techniques include targeting carbohydrates, incorporating unnatural amino acids for bio-orthogonal chemistry (like "click" chemistry), and enzymatic conjugation.[1][8][9]

Q4: How can I improve the solubility of my protein conjugate?

A4: Poor solubility and aggregation are common challenges, especially with high linker-to-protein ratios.[1] To improve solubility:

  • Use Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can significantly enhance the solubility of the final conjugate.[1][7][10]

  • Optimize Formulation: Store the conjugate in an appropriate buffer and consider the use of stabilizers.[1] It is also advisable to store conjugates in aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Control the Linker-to-Protein Ratio: A lower, more controlled ratio can prevent the aggregation caused by an excess of hydrophobic payload molecules.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient reaction chemistry: Incorrect buffer pH, temperature, or reaction time.Optimize reaction conditions. Ensure the buffer does not contain interfering substances (e.g., Tris buffer contains amines that can react with NHS esters).[10]
Steric hindrance: The conjugation site on the protein is not easily accessible.Use a linker with a longer spacer arm to reduce steric hindrance.[1] Consider alternative conjugation sites or chemistries.
Hydrolysis of the linker: Some linkers, like NHS esters, can be prone to hydrolysis.Prepare linker solutions immediately before use and work with anhydrous solvents like DMSO.[1]
Protein Aggregation High linker-to-protein ratio: An excess of hydrophobic payload molecules can lead to aggregation.[1]Reduce the molar excess of the linker during the conjugation reaction to achieve a lower, more homogeneous linker-to-protein ratio.[1]
Hydrophobic linker: The linker itself may be hydrophobic, contributing to aggregation.[10]Utilize a more hydrophilic linker, such as one containing a PEG spacer.[1][10]
Improper buffer conditions: The pH or ionic strength of the buffer may not be optimal for the conjugate's stability.Screen different buffer formulations to find one that minimizes aggregation.[1]
Loss of Protein Activity Modification of critical residues: The conjugation chemistry may have modified amino acids essential for the protein's function (e.g., in the active site or binding region).Select a conjugation strategy that targets residues distant from the active or binding sites.[1] Site-specific conjugation methods can be beneficial.
Steric hindrance from the linker/payload: The attached linker and payload may physically block the protein's functional sites.Test linkers with varying lengths and compositions to find one that minimizes steric hindrance.[1][11][12]
Inconsistent Batch-to-Batch Results Variability in starting materials: Differences in protein purity or linker quality.Ensure consistent quality of all reagents. Perform thorough characterization of the starting protein.
Lack of precise control over reaction parameters: Minor variations in temperature, pH, or reaction time.Standardize the protocol and carefully control all reaction parameters.
Heterogeneity of the conjugate: The conjugation process produces a mixture of species with different linker-to-protein ratios.Optimize the reaction to achieve a more homogeneous product. Purification techniques like hydrophobic interaction chromatography (HIC) can be used to isolate specific species.

Experimental Protocols

General Protocol for Lysine-Based Conjugation using an NHS-Ester Linker

This protocol provides a general workflow for conjugating a linker activated with an N-hydroxysuccinimide (NHS) ester to the lysine residues of a protein.

1. Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.

  • Linker-NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

2. Buffer Exchange (if necessary):

  • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Adjust the protein concentration to 2-5 mg/mL in cold Reaction Buffer.[1]

3. Linker Preparation:

  • Immediately before use, dissolve the Linker-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.[1]

4. Conjugation Reaction:

  • Calculate the required volume of the Linker-NHS Ester stock solution to achieve the desired molar excess over the protein (typically a 5-20 fold molar excess).[1]

  • Add the calculated volume of the linker solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

5. Quenching (Optional):

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

  • Incubate for 15 minutes.[1]

6. Purification:

  • Purify the conjugate to remove unreacted linker and byproducts. This can be achieved through size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

7. Characterization:

  • Determine the linker-to-protein ratio using methods such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

  • Assess the purity and aggregation state of the conjugate using SEC.

  • Evaluate the biological activity of the conjugate using a relevant functional assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Incubate) protein_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (Ratio, Purity, Activity) purification->characterization

Caption: General workflow for linker-to-protein conjugation.

troubleshooting_logic start Start Conjugation Experiment check_yield Low Conjugation Yield? start->check_yield check_aggregation Protein Aggregation? check_yield->check_aggregation No optimize_reaction Optimize Reaction Conditions (pH, Temp, Time) check_yield->optimize_reaction Yes use_longer_linker Use Longer Linker Spacer check_yield->use_longer_linker Yes check_activity Loss of Protein Activity? check_aggregation->check_activity No reduce_ratio Reduce Linker:Protein Ratio check_aggregation->reduce_ratio Yes use_hydrophilic_linker Use Hydrophilic Linker (e.g., PEG) check_aggregation->use_hydrophilic_linker Yes change_site Change Conjugation Site check_activity->change_site Yes vary_linker_length Vary Linker Length/Composition check_activity->vary_linker_length Yes success Successful Conjugate check_activity->success No optimize_reaction->check_aggregation use_longer_linker->check_aggregation reduce_ratio->check_activity use_hydrophilic_linker->check_activity change_site->success vary_linker_length->success

Caption: Troubleshooting logic for optimizing conjugation.

linker_selection start Define Conjugate's Mechanism of Action payload_release Payload needs to be released unmodified in cell? start->payload_release cleavable Choose Cleavable Linker (e.g., Hydrazone, Disulfide) payload_release->cleavable Yes non_cleavable Choose Non-Cleavable Linker (e.g., Thioether) payload_release->non_cleavable No steric_hindrance Is steric hindrance a concern? cleavable->steric_hindrance non_cleavable->steric_hindrance flexible_linker Use Flexible Linker (e.g., Gly-Ser repeats) steric_hindrance->flexible_linker Yes rigid_linker Use Rigid Linker (e.g., Proline-rich) steric_hindrance->rigid_linker No solubility_issue Is solubility a concern? peg_linker Incorporate PEG Spacer solubility_issue->peg_linker Yes end Final Linker Design solubility_issue->end No flexible_linker->solubility_issue rigid_linker->solubility_issue peg_linker->end

Caption: Decision tree for linker selection.

References

Technical Support Center: Optimizing ADC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the stability of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A PEG linker is a critical component in ADC design that connects the antibody to the cytotoxic payload.[1][2] Its primary roles are to:

  • Enhance Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. Incorporating a hydrophilic PEG linker can mitigate these aggregation issues, especially at higher drug-to-antibody ratios (DARs).[2][3][4][5][6]

  • Improve Pharmacokinetics (PK): PEGylation can increase the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[5][6] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[5]

  • Modulate Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[5]

  • Potentially Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, which may reduce the immunogenicity of the ADC.[5]

Q2: How does PEG linker length impact the overall stability of an ADC?

The length of the PEG linker significantly influences both the physical and chemical stability of an ADC.

  • Physical Stability: Longer PEG chains generally improve physical stability by increasing the hydrophilicity of the ADC, which helps to prevent aggregation caused by hydrophobic interactions between payload molecules.[6][7] This is particularly important for ADCs with high DARs.

  • Chemical Stability: The length of the PEG spacer can influence the chemical stability of the linker itself. For instance, steric shielding from the antibody, which can be affected by PEG length, can protect the linker from enzymatic cleavage in the plasma, thereby preventing premature payload release.[8]

Q3: What are the typical trade-offs observed when varying PEG linker length?

The selection of a PEG linker length involves a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[3]

  • Longer PEG Linkers (e.g., PEG12, PEG24):

    • Advantages: Generally lead to improved pharmacokinetics (longer half-life, reduced clearance), enhanced in vivo efficacy, and better solubility, which can prevent aggregation.[3][9][10]

    • Disadvantages: May lead to a decrease in in vitro potency or cytotoxicity.[1][3][11] This is thought to be due to steric hindrance, which can affect the ADC's ability to bind to its target or be internalized by the cell.

  • Shorter PEG Linkers (e.g., PEG4, PEG8):

    • Advantages: May result in higher in vitro potency compared to longer linkers.[3]

    • Disadvantages: May not be sufficient to overcome the hydrophobicity of the payload, leading to aggregation, faster clearance, and reduced in vivo efficacy.[9]

Troubleshooting Guide

Issue 1: My ADC is showing signs of aggregation.

Possible Cause: Insufficient hydrophilicity, especially with hydrophobic payloads and high DARs.

Troubleshooting Steps:

  • Increase PEG Linker Length: Consider using a longer PEG linker (e.g., PEG12, PEG24) to enhance the hydrophilicity of the ADC.[7]

  • Optimize DAR: A lower drug-to-antibody ratio may reduce the propensity for aggregation.

  • Formulation Optimization: Explore different buffer conditions and excipients that can help to stabilize the ADC.

  • Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregation levels under different conditions.[12]

Issue 2: The in vivo efficacy of my ADC is poor despite good in vitro potency.

Possible Cause: Rapid clearance of the ADC from circulation, preventing sufficient accumulation in the tumor.

Troubleshooting Steps:

  • Increase PEG Linker Length: A longer PEG linker can extend the plasma half-life of the ADC, leading to increased tumor exposure.[5][10] Studies have shown that increasing PEG chain length can lead to increased plasma and tumor exposures.[10]

  • Pharmacokinetic Studies: Conduct PK studies in relevant animal models to determine the clearance rate and half-life of your ADC constructs with varying PEG lengths.[3]

  • Evaluate Linker Stability: Assess the stability of the linker in plasma to ensure that the payload is not being prematurely cleaved.[13][14]

Issue 3: My ADC with a long PEG linker shows reduced in vitro cytotoxicity.

Possible Cause: Steric hindrance from the long PEG chain may be interfering with target binding or cellular internalization.

Troubleshooting Steps:

  • Systematic Evaluation of Linker Length: Test a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG18, PEG24) to find the optimal balance between pharmacokinetic improvement and retained potency.[5]

  • Branched or Pendant PEG Linkers: Consider using branched or pendant PEG architectures. These can provide a hydrophilic shield without necessarily causing the same degree of steric hindrance at the binding site as a long linear PEG chain.[6][15]

  • Binding Affinity Assays: Perform binding assays to determine if the PEG linker is impacting the antibody's affinity for its target antigen.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEG linker length on ADC properties.

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)

PEG Linker LengthADC ConstructAnimal ModelHalf-life (t1/2)Clearance RateRef
No PEG Anti-CD30 ADCRat~48 hours-[5]
PEG4 Anti-CD30 ADCRat~60 hours-[5]
PEG8 Anti-CD30 ADCRat~72 hoursSlower than PEG4[5][9]
PEG12 Anti-CD30 ADCRat~80 hours-[5]
PEG24 Anti-CD30 ADCRat>80 hours-[5]
mPEG24 RS7-DL11 (MMAE)-Prolonged half-lifeEnhanced animal tolerability[4][16]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthADC ConstructCell LineIC50 / EC50Fold Change vs. No PEGRef
No PEG Affibody-MMAEHER2+~0.1 nM-[1][11]
4 kDa PEG Affibody-MMAEHER2+~0.45 nM4.5-fold reduction[1][11]
10 kDa PEG Affibody-MMAEHER2+~2.2 nM22-fold reduction[1][11]
PEG4 Anti-CD30 ADCCD30+ LymphomaComparable to other PEGsNo significant effect[1]
PEG8 Anti-CD30 ADCCD30+ LymphomaComparable to other PEGsNo significant effect[1]
PEG12 Anti-CD30 ADCCD30+ LymphomaComparable to other PEGsNo significant effect[1]

Experimental Protocols

Protocol 1: ADC Synthesis and Characterization

  • Antibody Modification: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups.

  • Drug-Linker Preparation: Synthesize the PEGylated linker-payload construct with a defined PEG length (e.g., PEG4, PEG8, PEG24) functionalized with a reactive group (e.g., maleimide) for conjugation.

  • Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to form a covalent bond.

  • Purification: Purify the ADC using methods like size-exclusion chromatography (SEC) to remove unconjugated antibody and free drug-linker.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[17]

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture target cancer cell lines in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC constructs with varying PEG linker lengths.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the IC50 or EC50 values by fitting the dose-response data to a sigmoidal curve.[5]

Protocol 3: Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Use healthy mice or rats.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).[3]

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the ADC concentration in plasma using an ELISA that detects the antibody portion of the conjugate.[3]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).[3]

Protocol 4: In Vivo Antitumor Efficacy Study

  • Tumor Model: Implant human tumor xenografts that express the target antigen subcutaneously in immunodeficient mice.[3]

  • Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment groups.

  • ADC Administration: Administer the different ADC constructs intravenously at a predetermined dose and schedule.[3]

  • Tumor Monitoring: Regularly measure tumor volume and body weight.[3]

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing tumor volumes in the treated groups to the control group.[3]

Visualizations

ADC_Stability_Workflow cluster_design ADC Design & Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Optimization ADC_Design ADC Design (Select Antibody, Payload, Linker) PEG_Selection Select PEG Linker Length (e.g., PEG4, PEG8, PEG12, PEG24) ADC_Design->PEG_Selection Synthesis ADC Synthesis & Purification PEG_Selection->Synthesis Characterization Characterization (DAR, Aggregation) Synthesis->Characterization InVitro In Vitro Cytotoxicity Characterization->InVitro InVivo_PK In Vivo Pharmacokinetics Characterization->InVivo_PK Data_Analysis Data Analysis InVitro->Data_Analysis InVivo_Efficacy In Vivo Efficacy InVivo_PK->InVivo_Efficacy InVivo_Efficacy->Data_Analysis Optimization Optimization of PEG Length Data_Analysis->Optimization Optimization->PEG_Selection Iterate PEG_Length_Tradeoffs center Longer_PEG Longer PEG Length Improved_PK Improved PK (Longer Half-life) Longer_PEG->Improved_PK Increases Reduced_Aggregation Reduced Aggregation Longer_PEG->Reduced_Aggregation Decreases Reduced_Potency Reduced In Vitro Potency Longer_PEG->Reduced_Potency May Decrease Shorter_PEG Shorter PEG Length Higher_Potency Higher In Vitro Potency Shorter_PEG->Higher_Potency Maintains Potential_Aggregation Potential Aggregation Shorter_PEG->Potential_Aggregation May Increase Faster_Clearance Faster Clearance Shorter_PEG->Faster_Clearance Leads to

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linkers: Mal-PEG4-NH-Boc vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal linkers for Antibody-Drug Conjugates.

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. The choice of linker profoundly influences an ADC's stability, pharmacokinetics, efficacy, and overall safety profile. This guide provides an in-depth, objective comparison of two prominent maleimide-based linkers: the hydrophilic, PEGylated Mal-PEG4-NH-Boc and the conventional, non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Linkers

This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group for conjugation to thiol moieties on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine (NH-Boc).[1][2] The PEG4 spacer is designed to enhance the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.[] The Boc-protected amine offers a latent functional group that can be deprotected under acidic conditions to potentially modulate the linker's properties or for further chemical modification.[1]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable, heterobifunctional crosslinker.[][5] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody and a maleimide group that forms a stable thioether bond with a thiol group on the payload.[][] The rigid cyclohexane (B81311) ring in its structure provides stability.[] As a non-cleavable linker, drug release from an SMCC-based ADC primarily occurs through the complete degradation of the antibody backbone within the lysosome of the target cell.[]

Performance Comparison: this compound vs. SMCC

The selection between a PEGylated linker like this compound and a conventional linker such as SMCC involves a trade-off between hydrophilicity, stability, and drug release mechanisms. The following tables summarize the key performance differences based on available experimental data.

Table 1: Physicochemical and Stability Characteristics
PropertyThis compoundSMCCRationale & References
Solubility HighLow to ModerateThe hydrophilic PEG4 spacer in this compound significantly increases the water solubility of the ADC, which can be advantageous when working with hydrophobic payloads to prevent aggregation.[1][] SMCC is more hydrophobic, which can sometimes lead to challenges with ADC formulation and stability.[]
Plasma Stability Potentially HigherModerate to HighThe thioether bond formed by the maleimide group is generally stable. However, the thiosuccinimide ring in SMCC-conjugated ADCs can be susceptible to a retro-Michael reaction in plasma, leading to premature drug release.[7] The PEG spacer in this compound can provide steric hindrance, potentially shielding the maleimide linkage and improving stability.
Aggregation Tendency LowModerate to HighThe hydrophilic nature of the PEG4 spacer helps to prevent intermolecular hydrophobic interactions between ADC molecules, thereby reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DAR).[] The hydrophobicity of SMCC can contribute to a higher propensity for aggregation.
Drug Release Mechanism Non-cleavable (Antibody degradation)Non-cleavable (Antibody degradation)Both linkers form a stable thioether bond and are considered non-cleavable. The cytotoxic payload is released after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[]
Table 2: In Vitro and In Vivo Performance
ParameterThis compound (or similar PEGylated linkers)SMCCKey Findings & References
In Vitro Cytotoxicity (IC50) Generally potent, may be slightly reduced compared to non-PEGylated counterpartsPotentWhile highly effective, some studies suggest that very long PEG chains can slightly decrease the in vitro potency of an ADC. However, for a short PEG4 linker, the effect is expected to be minimal. The primary advantage of PEGylation lies in the in vivo setting.
In Vivo Efficacy Often enhancedEffectiveThe improved pharmacokinetics and potentially higher tumor accumulation associated with PEGylated linkers frequently translate to superior in vivo anti-tumor efficacy in xenograft models.[8][9][10]
Pharmacokinetics (Half-life) Generally increasedStandardThe hydrophilic PEG spacer reduces clearance and increases the hydrodynamic radius of the ADC, leading to a longer circulation half-life compared to non-PEGylated ADCs.[]
Off-target Toxicity Potentially reducedStandardThe enhanced stability and improved pharmacokinetic profile of PEGylated ADCs can lead to a better therapeutic window with reduced off-target toxicities.[]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC performance. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation

This protocol describes a two-step conjugation process for both this compound and SMCC linkers, assuming a thiol-containing payload for this compound conjugation and a thiol-containing payload for SMCC conjugation to a lysine residue on the antibody.

Part A: Antibody Modification with SMCC

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC Activation: Dissolve SMCC in a dry, water-miscible organic solvent like DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.

Part B: Drug-Linker Conjugation

  • For this compound:

    • Antibody Reduction: If conjugating to native disulfides, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiols and thus the final DAR. Incubate for 1-2 hours at 37°C.[11]

    • Purification: Remove excess TCEP using a desalting column.

    • Conjugation: Dissolve the this compound-drug conjugate in a suitable solvent (e.g., DMSO). Add a 5- to 10-fold molar excess of the drug-linker to the reduced antibody. Incubate for 1-2 hours at room temperature.

    • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • For SMCC-modified Antibody:

    • Payload Preparation: Prepare the thiol-containing payload in a suitable buffer.

    • Conjugation: Add a molar excess of the thiol-containing payload to the SMCC-activated antibody. Incubate for 2-4 hours at room temperature.

Part C: Final Purification and Characterization

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.

  • Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm), the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy, and the percentage of aggregation by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13][14][15]

  • ADC Treatment: Prepare serial dilutions of the ADCs (this compound and SMCC versions), unconjugated antibody, and free drug in complete cell culture medium. Replace the existing medium with 100 µL of the diluted compounds.[16]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[12][13]

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[13][16]

Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model
  • Tumor Implantation: Subcutaneously implant cultured tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[8][9][17][18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, SMCC-ADC, and this compound-ADC).

  • Dosing: Administer the treatments intravenously at a predetermined dose and schedule (e.g., once or twice a week).[17]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.[17]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[9]

Protocol 4: In Vitro Plasma Stability Assay

Method A: ELISA-based quantification of intact ADC [19]

  • Incubation: Incubate the ADCs at a final concentration of 100 µg/mL in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ELISA: Use a sandwich ELISA to quantify the concentration of intact ADC. An antibody against the ADC's monoclonal antibody is used for capture, and a secondary antibody that recognizes the cytotoxic drug is used for detection. A decrease in the signal over time indicates drug deconjugation.

Method B: LC-MS-based quantification of DAR [20][21][22][23][24]

  • Incubation: Incubate the ADCs in plasma as described above.

  • Immunoaffinity Capture: At each time point, isolate the ADC from the plasma using protein A/G magnetic beads.

  • LC-MS Analysis: Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates drug loss. The supernatant can also be analyzed to quantify the amount of free payload.[23]

Visualizations

Chemical Structures

G cluster_smcc SMCC Linker cluster_mal_peg4_nh_boc This compound Linker smcc_struct smcc_struct mal_peg4_nh_boc_struct mal_peg4_nh_boc_struct

Caption: Chemical structures of SMCC and this compound linkers.

ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_smcc SMCC Conjugation cluster_mal_peg4 This compound Conjugation Ab_lysine Antibody (Lysine) SMCC_activated_Ab SMCC-Activated Antibody Ab_lysine->SMCC_activated_Ab NHS Ester Reaction SMCC_linker SMCC Linker SMCC_linker->SMCC_activated_Ab SMCC_ADC SMCC-ADC SMCC_activated_Ab->SMCC_ADC Maleimide Reaction Thiol_payload_smcc Thiol-Payload Thiol_payload_smcc->SMCC_ADC Ab_cysteine Reduced Antibody (Cysteine) Mal_PEG4_ADC This compound-ADC Ab_cysteine->Mal_PEG4_ADC Maleimide Reaction Mal_PEG4_linker This compound-Payload Mal_PEG4_linker->Mal_PEG4_ADC

Caption: Comparative workflows for ADC conjugation with SMCC and this compound linkers.

ADC Mechanism of Action and Stability Assessment

ADC_Mechanism_and_Stability cluster_moa ADC Mechanism of Action cluster_stability Linker Stability Assessment ADC ADC in Circulation Target_Cell Target Cancer Cell ADC->Target_Cell Binding to Antigen ADC_in_Plasma ADC Incubated in Plasma Internalization Internalization (Endocytosis) Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Deconjugation Premature Deconjugation (e.g., Retro-Michael Reaction for SMCC) ADC_in_Plasma->Deconjugation Stable_ADC Stable ADC ADC_in_Plasma->Stable_ADC Free_Payload Free Payload Deconjugation->Free_Payload

Caption: General mechanism of action for non-cleavable ADCs and a conceptual diagram of linker stability assessment.

Conclusion

The choice between this compound and SMCC linkers is a critical decision in ADC design that should be guided by the specific properties of the antibody and payload, as well as the desired therapeutic profile.

SMCC represents a well-established, robust non-cleavable linker that has been successfully implemented in clinically approved ADCs. Its straightforward conjugation chemistry and predictable drug release mechanism make it a reliable choice for many applications.

This compound , on the other hand, offers the potential for an improved therapeutic index through the benefits of PEGylation. The enhanced hydrophilicity can mitigate aggregation issues, particularly with hydrophobic payloads, and often leads to superior pharmacokinetic properties and in vivo efficacy. The latent amine functionality, after Boc deprotection, also presents opportunities for further chemical modifications to fine-tune the linker's characteristics.

For drug development programs aiming to optimize ADC performance, especially when dealing with challenging payloads or seeking to enhance in vivo stability and efficacy, the exploration of PEGylated linkers like this compound is a highly recommended strategy. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to make an informed decision and to develop a safe and effective Antibody-Drug Conjugate.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design feature in the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their mechanisms of action, performance data, and the experimental protocols used to evaluate them.

The linker in an ADC is the chemical bridge between the monoclonal antibody (mAb) and the cytotoxic payload. Its properties profoundly influence the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic index. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific therapeutic application.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable and non-cleavable linkers employ fundamentally different strategies for releasing the cytotoxic payload into target cancer cells.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This targeted release can be initiated by:

  • Enzymes: Proteases such as cathepsins, which are often overexpressed in tumor cells, can recognize and cleave specific peptide sequences within the linker.[1]

  • pH: The lower pH of endosomes and lysosomes (pH 4.5-6.2) compared to the bloodstream (pH 7.4) can trigger the hydrolysis of acid-labile linkers like hydrazones.[1][2]

  • Redox environment: The higher concentration of reducing agents like glutathione (B108866) inside cells compared to the plasma can cleave disulfide bonds within the linker.[1][2]

This controlled release of the payload, often in its unmodified and highly potent form, can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[3][4]

Non-cleavable linkers , in contrast, do not have a specific trigger for cleavage. Instead, the release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][6] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3] This complex is typically less membrane-permeable, which significantly reduces the bystander effect.[3]

Mechanism of Payload Release cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC Binds to Antigen ADC Binds to Antigen Internalization (Endocytosis) Internalization (Endocytosis) ADC Binds to Antigen->Internalization (Endocytosis) Trafficking to Lysosome Trafficking to Lysosome Internalization (Endocytosis)->Trafficking to Lysosome Linker Cleavage\n(Enzymes, pH, Redox) Linker Cleavage (Enzymes, pH, Redox) Trafficking to Lysosome->Linker Cleavage\n(Enzymes, pH, Redox) Payload Release\n(Unmodified) Payload Release (Unmodified) Linker Cleavage\n(Enzymes, pH, Redox)->Payload Release\n(Unmodified) Cytotoxicity & Bystander Effect Cytotoxicity & Bystander Effect Payload Release\n(Unmodified)->Cytotoxicity & Bystander Effect ADC Binds to Antigen_nc ADC Binds to Antigen Internalization (Endocytosis)_nc Internalization (Endocytosis)_nc ADC Binds to Antigen_nc->Internalization (Endocytosis)_nc Internalization (Endocytosis) Trafficking to Lysosome_nc Trafficking to Lysosome_nc Internalization (Endocytosis)_nc->Trafficking to Lysosome_nc Trafficking to Lysosome Antibody Degradation Antibody Degradation Trafficking to Lysosome_nc->Antibody Degradation Payload Release\n(Linker-Amino Acid Adduct) Payload Release (Linker-Amino Acid Adduct) Antibody Degradation->Payload Release\n(Linker-Amino Acid Adduct) Cytotoxicity Cytotoxicity Payload Release\n(Linker-Amino Acid Adduct)->Cytotoxicity

Diagram 1: Mechanisms of payload release for cleavable and non-cleavable linkers.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and non-cleavable linker has a profound impact on the ADC's performance, including its stability, efficacy, and toxicity profile.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against cancer cell lines.

ADC ComponentLinker TypePayloadCell LineIC50 (ng/mL)
TrastuzumabCleavable (vc)MMAESK-BR-3 (HER2+)1-10
TrastuzumabNon-cleavable (SMCC)DM1SK-BR-3 (HER2+)0.1-1.0
BrentuximabCleavable (vc)MMAEKarpas 299 (CD30+)1-10
GemtuzumabCleavable (hydrazone)CalicheamicinHL-60 (CD33+)0.01-0.1

This table presents a compilation of data from various sources and is intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

In Vivo Efficacy

In vivo studies in xenograft models provide crucial information on the anti-tumor activity of ADCs.

ADC ModelLinker TypeAnimal ModelTumor ModelKey Efficacy Finding
Anti-CD79b-MMAETandem-Cleavage (glucuronide-Val-Cit)MouseXenograftImproved tumor growth inhibition compared to mono-cleavage linker.
Anti-HER2-ExatecanExo-linker (cleavable)MouseNCI-N87 XenograftSimilar tumor inhibition to T-DXd.[7]
Trastuzumab-MMAECleavable (vc)MouseNCI-N87 XenograftDemonstrated significant tumor growth inhibition.[8]
Trastuzumab-DM1 (Kadcyla)Non-cleavable (SMCC)MouseNCI-N87 XenograftShowed potent anti-tumor activity.[8]

In vivo efficacy is dependent on numerous factors including the target antigen, tumor model, and dosing regimen.

Pharmacokinetics

Pharmacokinetic (PK) parameters determine the exposure of the ADC and its payload in the body over time.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)
Total Antibody (from ADC)Cleavable (vc-MMAE)~ 3-5 daysLower
Total Antibody (from ADC)Non-cleavable (SMCC-DM1)~ 4-6 daysLower
Conjugated ADCCleavable (SPP-DM1)ShorterFaster
Conjugated ADCNon-cleavable (MCC-DM1)LongerSlower

PK parameters are highly dependent on the specific ADC and the animal model used. Generally, non-cleavable linkers lead to a more stable ADC in circulation.[3][5]

Bystander Effect

The bystander effect, the killing of antigen-negative cells by a diffusable payload, is a key differentiator between linker types.

ADCLinker TypePayload PermeabilityBystander Effect
Trastuzumab-vc-MMAECleavableHighPotent
Trastuzumab-emtansine (T-DM1)Non-cleavableLowNegligible[9][10]
DS-8201a (T-DXd)CleavableHighPotent

The bystander effect is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Cytotoxicity Assay Workflow Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation\n(72-120h) Incubation (72-120h) ADC Treatment->Incubation\n(72-120h) MTT Addition MTT Addition Incubation\n(72-120h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Diagram 2: Workflow for an in vitro cytotoxicity assay.
In Vitro Bystander Effect Assay (Co-culture Assay)

This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement:

    • Plate Reader: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

    • Flow Cytometry: Harvest cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of dead cells within the GFP-positive population.

  • Data Analysis: Normalize the viability of the Ag- cells in the treated co-cultures to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Logical Relationship of the Bystander Effect cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Cleavable ADC Cleavable ADC Payload Release (Permeable) Payload Release (Permeable) Cleavable ADC->Payload Release (Permeable) Payload Diffusion Payload Diffusion Payload Release (Permeable)->Payload Diffusion Killing of Ag- Cells Killing of Ag- Cells Payload Diffusion->Killing of Ag- Cells High Bystander Effect High Bystander Effect Killing of Ag- Cells->High Bystander Effect Non-Cleavable ADC Non-Cleavable ADC Payload Release (Impermeable Adduct) Payload Release (Impermeable Adduct) Non-Cleavable ADC->Payload Release (Impermeable Adduct) No Payload Diffusion No Payload Diffusion Payload Release (Impermeable Adduct)->No Payload Diffusion No Killing of Ag- Cells No Killing of Ag- Cells No Payload Diffusion->No Killing of Ag- Cells Low/No Bystander Effect Low/No Bystander Effect No Killing of Ag- Cells->Low/No Bystander Effect

Diagram 3: Linker type determines the potential for a bystander effect.
In Vivo Pharmacokinetics Study in Mice

This study determines the concentration of the ADC and its components in the blood and tissues over time.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • ADC formulation

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the mice.

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).

  • Plasma Preparation: Process the blood to obtain plasma by centrifugation.

  • Tissue Harvesting: At terminal time points, euthanize the mice and harvest tumors and other relevant tissues.

  • Sample Analysis:

    • Total Antibody: Quantify using an ELISA.

    • Conjugated ADC: Quantify using an ELISA that detects both the antibody and the payload.

    • Free Payload: Quantify using LC-MS/MS after protein precipitation.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) for each analyte.

Conclusion

The decision between a cleavable and non-cleavable linker is a multifaceted one that depends on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly valuable for treating heterogeneous tumors.[3] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers generally provide greater stability and a more favorable safety profile, but their efficacy is more reliant on high and homogeneous target antigen expression and efficient internalization and lysosomal processing.[5][6] Rigorous preclinical evaluation using the standardized protocols outlined in this guide is essential for selecting the optimal linker strategy to maximize the therapeutic potential of a novel ADC.

References

A Comparative Guide to the Mass Spectrometric Characterization of Mal-PEG4-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Maleimide-PEG4-NH-Boc (Mal-PEG4-NH-Boc) conjugates using mass spectrometry. It offers a comparative analysis with alternative bioconjugation linkers, supported by predicted fragmentation data and detailed experimental protocols. This document is intended to assist researchers in selecting appropriate analytical methods and interpreting the resulting data for these critical reagents in bioconjugation and drug development.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features a maleimide (B117702) group for covalent linkage to thiol-containing molecules (such as cysteine residues in proteins) and a Boc-protected amine for subsequent conjugation or modification after deprotection. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Accurate characterization of this linker and its conjugates is crucial for ensuring the quality, stability, and performance of the final bioconjugate.

Mass Spectrometric Characterization of this compound

Electrospray ionization (ESI) mass spectrometry is a powerful technique for the characterization of this compound. The expected molecular weight of this compound (C₁₉H₃₂N₂O₈) is 416.45 g/mol . High-resolution mass spectrometry can confirm the elemental composition and purity of the reagent.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure through fragmentation analysis. The fragmentation of this compound is predicted to occur at its chemically labile bonds.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ is expected to follow characteristic pathways for its functional groups:

  • Loss of the Boc group: A prominent neutral loss of isobutylene (B52900) (56 Da) from the tert-butoxycarbonyl (Boc) protecting group is a well-documented fragmentation pathway for Boc-protected amines.[1][2][3] Another related loss is that of tert-butanol.

  • Cleavage of the PEG chain: Fragmentation along the polyethylene glycol (PEG) linker typically results in the neutral loss of ethylene (B1197577) glycol units (44 Da).

  • Cleavage at the amide bond: The amide linkage can also be a site of fragmentation.

The following table summarizes the predicted key fragments for this compound.

Predicted Fragment Description Predicted m/z
[M+H]⁺Protonated parent molecule417.22
[M+H - 56]⁺Loss of isobutylene from the Boc group361.16
[M+H - 100]⁺Loss of the entire Boc group (C₅H₉O₂)317.18
[M+H - C₂H₄O]⁺ and subsequent lossesCleavage of the PEG chain373.19 and subsequent losses of 44.03 Da

Comparison with Alternative Linkers

The choice of linker is critical for the stability and function of a bioconjugate. The following table compares this compound with other common crosslinkers.

Linker Type Reactive Groups Bond Formed Key Advantages Key Disadvantages
This compound Maleimide, Boc-protected AmineThioether, Amide (after deprotection)Versatile for sequential conjugation; PEG spacer improves solubility.The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[4][5]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Maleimide, NHS esterThioether, AmideWidely used and well-characterized.The thioether bond has similar stability concerns as other maleimides; NHS ester is prone to hydrolysis.
DBCO-PEG-NHS Ester (Click Chemistry) Dibenzocyclooctyne, NHS esterTriazole, AmideForms a highly stable triazole ring via copper-free click chemistry; bioorthogonal.DBCO moiety is larger and more hydrophobic than maleimide.
Next-Generation Maleimides (e.g., with self-hydrolyzing succinimide (B58015) ring) Maleimide derivative, other functional groupStabilized ThioetherDesigned to form a more stable bond by preventing the retro-Michael reaction, leading to greater stability in plasma.[6][7]May be less readily available and more expensive.

Experimental Protocols

Mass Spectrometry Analysis of this compound

Objective: To confirm the identity and purity of this compound and to characterize its fragmentation pattern.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Mass spectrometer with ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Mass Spectrometry:

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-1000.

    • Perform tandem MS (MS/MS) on the protonated parent ion ([M+H]⁺, predicted at m/z 417.22).

    • Use collision-induced dissociation (CID) with a normalized collision energy in the range of 10-40 eV to induce fragmentation.

  • Data Analysis:

    • Process the full scan spectrum to determine the accurate mass of the parent ion and compare it to the theoretical mass.

    • Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis prep1 Dissolve this compound in Acetonitrile (1 mg/mL) prep2 Dilute to 10 µg/mL in 50:50 ACN:H2O + 0.1% FA prep1->prep2 ms1 Direct Infusion via ESI Source prep2->ms1 ms2 Acquire Full Scan MS (Positive Ion Mode) ms1->ms2 ms3 Select [M+H]⁺ for MS/MS ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 da1 Confirm Accurate Mass of Parent Ion ms4->da1 da2 Identify Fragment Ions da1->da2 da3 Elucidate Fragmentation Pathway da2->da3

Fig. 1: Experimental workflow for MS analysis.

fragmentation_pathway cluster_frags parent [M+H]⁺ m/z 417.22 frag1 [M+H - 56]⁺ m/z 361.16 parent->frag1 - C₄H₈ (Isobutylene) frag2 [M+H - 100]⁺ m/z 317.18 parent->frag2 - C₅H₉O₂ (Boc group) frag3 [M+H - 44]⁺ m/z 373.19 parent->frag3 - C₂H₄O (Ethylene Glycol unit)

Fig. 2: Predicted fragmentation of this compound.

References

A Researcher's Guide to Determining Drug-to-Antibody Ratio for Mal-PEG4-NH-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the primary analytical methods used to characterize ADCs synthesized with the Mal-PEG4-NH-Boc linker, a common maleimide-containing linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable DAR determination strategy.

The this compound linker facilitates the conjugation of a cytotoxic payload to an antibody via a stable thioether bond formed between the maleimide (B117702) group and a free thiol on the antibody, typically from a reduced interchain cysteine. The PEG4 spacer enhances solubility and can influence the overall hydrophobicity of the ADC. An accurate assessment of the number of drug molecules conjugated to each antibody is paramount for ensuring ADC efficacy, safety, and batch-to-batch consistency.

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The primary methods for analyzing this compound ADCs are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. The addition of each hydrophobic drug-linker increases retention time.[1][2]Preserves the native structure of the ADC, providing information on the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[3] Considered a gold standard for cysteine-conjugated ADCs.[1]High salt concentrations in the mobile phase can be corrosive to equipment and may not be directly compatible with MS.[4][5] May not resolve species with very similar hydrophobicities.Routine quality control, monitoring of conjugation reactions, and characterization of the distribution of drug-loaded species for cysteine-conjugated ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions, often after reduction of the ADC into its light and heavy chains.[1][6]High resolution and compatibility with MS.[7] Can provide information on the drug distribution on light and heavy chains.[1]Denaturing conditions mean the intact ADC structure is not analyzed. Requires sample preparation (reduction). May not be suitable for all ADC formats.Orthogonal characterization to HIC, analysis of reduced ADC fragments, and methods requiring MS coupling.
Mass Spectrometry (MS) / LC-MS Determines the precise molecular weight of the different ADC species. The mass difference between the unconjugated antibody and the drug-loaded species allows for the calculation of the DAR.[8]Provides highly accurate mass measurements for unambiguous identification of DAR species. Can be coupled with HIC or RP-HPLC for online characterization.[7]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[9] Data analysis, particularly deconvolution of spectra, can be complex.In-depth characterization, identification of unexpected modifications, and confirmation of results from other methods.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol provides a general framework for the DAR analysis of a this compound ADC. Optimization of parameters such as gradient slope and organic modifier concentration may be required for specific ADCs.

  • Column: A HIC column suitable for monoclonal antibodies, such as a Butyl-NPR column.

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.[4]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[4]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4). The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100, where 'n' is the number of conjugated drugs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for Reduced ADC

This protocol is designed for the analysis of the light and heavy chains of the ADC after reduction.

  • Sample Reduction: To 100 µg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37 °C for 30 minutes.

  • Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[10]

  • Gradient: A linear gradient, for example from 20% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 60-80 °C.[11]

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of drugs per chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general approach for intact ADC analysis by LC-MS.

  • Chromatography: An RP-HPLC or SEC method compatible with MS can be used. For native MS, a size-exclusion column with an ammonium acetate (B1210297) mobile phase is often employed. For denaturing MS, an RP-HPLC method similar to the one described above but with a formic acid modifier instead of TFA is common.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Data Acquisition: Acquire data in the appropriate m/z range for the expected charge state envelope of the ADC.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species. Software packages are available for automated deconvolution and DAR calculation.[12][13] The DAR for each species is determined by the mass difference from the unconjugated antibody, and the average DAR is calculated from the relative abundance of each species.

Workflow for DAR Determination

DAR_Determination_Workflow cluster_sample ADC Sample cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result ADC This compound ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LCMS RPHPLC_Prep DTT ADC->RPHPLC_Prep Reduction HIC_Analysis Peak Integration & Weighted Average DAR HIC->HIC_Analysis RPHPLC Reversed-Phase HPLC (Reduced) RPHPLC_Analysis Peak Integration of Light & Heavy Chains RPHPLC->RPHPLC_Analysis LCMS_Analysis Mass Deconvolution & Relative Abundance LCMS->LCMS_Analysis DAR_Value Average DAR & Distribution HIC_Analysis->DAR_Value RPHPLC_Analysis->DAR_Value LCMS_Analysis->DAR_Value RPHPLC_Prep->RPHPLC

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).

Comparison with Alternative Linkers

The choice of linker technology significantly impacts the properties of the ADC and the strategy for DAR analysis. The this compound linker is a non-cleavable linker.[14] Here, we compare it with cleavable linkers.

Linker TypeExamplesRelease MechanismImpact on DAR Analysis
Non-Cleavable (e.g., Maleimide-based) SMCC, this compoundRelies on the degradation of the antibody backbone in the lysosome to release the drug-linker-amino acid payload.[14][15]DAR analysis focuses on the intact ADC or its reduced subunits. The linker is expected to be stable during analysis. The hydrophobicity added by the drug-linker is the primary basis for separation in HIC and RP-HPLC.
Cleavable Valine-Citrulline (VC), Hydrazone, DisulfideCleaved by specific conditions within the target cell, such as lysosomal proteases (VC), low pH (hydrazone), or a reducing environment (disulfide).[15][16]DAR analysis methods are similar to non-cleavable linkers. However, linker stability during sample preparation and analysis is a critical consideration. For example, acid-labile hydrazone linkers may be sensitive to the acidic mobile phases used in RP-HPLC.[6]

The hydrophilicity of the PEG4 component in the this compound linker can help to mitigate the aggregation that can be caused by hydrophobic payloads.[17] This is an important consideration, as aggregation can complicate chromatographic analysis. Alternative linkers may have different hydrophobicity profiles, which would necessitate the re-optimization of HIC and RP-HPLC methods.[18]

Conclusion

The determination of the drug-to-antibody ratio is a multifaceted process that requires careful selection of analytical methodology. For ADCs constructed with the this compound linker, HIC, RP-HPLC, and LC-MS each provide valuable, and often complementary, information. HIC is well-suited for routine analysis of the distribution of drug-loaded species in a non-denaturing format. RP-HPLC, particularly after reduction, offers an orthogonal view of drug distribution on the antibody subunits and is readily coupled to MS. LC-MS provides the highest level of detail regarding the mass and identity of each species. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to develop a robust analytical strategy for the comprehensive characterization of their ADCs. The choice of an alternative linker technology will primarily influence the stability considerations during analysis and may require adjustments to the separation conditions based on the linker's physicochemical properties.

References

Comparison Guide: Serum Stability of Mal-PEG4-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the serum stability of bioconjugates prepared using maleimide-PEG4-NH-Boc linkers. It details the inherent instabilities of the maleimide-thiol linkage, presents quantitative data comparing it with more stable alternatives, and provides standardized protocols for stability assessment.

Introduction to Mal-PEG4-NH-Boc Conjugates

Maleimide-based linkers are widely used in bioconjugation to couple molecules to proteins, antibodies, and other biomolecules via the sulfhydryl group of cysteine residues. The this compound linker provides a maleimide (B117702) group for thiol conjugation, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization. While versatile, the stability of the resulting thiosuccinimide linkage in a biological milieu like serum is a critical parameter for the efficacy and safety of the final conjugate, particularly for therapeutic applications such as antibody-drug conjugates (ADCs).

The primary components of the conjugate are:

  • Maleimide: Reacts with thiols via a Michael addition to form a covalent thioether bond.

  • PEG4 Linker: A short, hydrophilic spacer.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, which is stable under physiological conditions but can be removed under acidic conditions to reveal a primary amine for further modification[1][2]. Its stability in serum is generally considered high[3].

The main focus of this guide is the stability of the bond formed between the maleimide group and a protein's cysteine residue in the presence of serum.

The Instability of the Maleimide-Thiol Linkage

The covalent bond formed between a maleimide and a thiol, known as a thiosuccinimide linkage, is susceptible to degradation in serum through two competing pathways[4][5].

  • Retro-Michael Reaction (Deconjugation): This is the reverse of the initial conjugation reaction. The thiosuccinimide bond can break, regenerating the maleimide and the free thiol[6][7]. In serum, which contains high concentrations of thiol-containing molecules like albumin and glutathione, the released maleimide-linker can then react with these other thiols. This process, often termed "payload migration," leads to off-target effects and a reduction in the concentration of the desired conjugate[5][8][9].

  • Thiosuccinimide Ring Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether[10][11][12]. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus forming a stable, irreversible linkage[4][13].

For traditional maleimides, the rate of the retro-Michael reaction is often faster than the rate of stabilizing hydrolysis, leading to significant conjugate instability in vivo[10].

cluster_reactants Reactants cluster_conjugate Initial Conjugate cluster_products Degradation Pathways in Serum Protein_SH Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Protein_SH->Thiosuccinimide Michael Addition (Conjugation) Mal_PEG This compound Mal_PEG->Thiosuccinimide Retro_Michael Deconjugation via Retro-Michael Reaction Thiosuccinimide->Retro_Michael Thiol Exchange (e.g., with Albumin) Hydrolysis Stabilization via Ring Hydrolysis Thiosuccinimide->Hydrolysis H₂O

Maleimide-thiol conjugate instability pathways.

Quantitative Data: Maleimide vs. Alternative Chemistries

The instability of conventional maleimide conjugates has driven the development of alternative linker technologies with enhanced serum stability. The table below summarizes representative data comparing these technologies.

Linker TechnologyConjugation Chemistry% Intact Conjugate (in human plasma)Half-Life (t½)Key CharacteristicsReferences
Conventional Maleimide Thiol-Maleimide Michael Addition~50% after 7 days~100-150 hoursProne to retro-Michael reaction and payload migration.[14][15]
Self-Hydrolyzing Maleimide Intramolecularly Catalyzed Hydrolysis>90% after 7 daysHydrolysis t½: ~2-3 hoursRapidly converts to a stable, ring-opened form, preventing deconjugation.[4][12]
Next-Gen Maleimide (NGM) Disulfide Bridging>95% after 7 days> 1 weekRe-bridges native disulfide bonds, creating highly stable and homogeneous conjugates.[14][16][17][18]
Phenyloxadiazole Sulfone Thiol-Sulfone Julia-Kocienski Reaction>90% after 5 days> 1 weekForms a stable thioether bond resistant to exchange reactions.[19][20][21][22]

Note: Values are approximate and can vary based on the specific conjugate, protein, and assay conditions.

Comparison with Alternative Technologies

To overcome the limitations of traditional maleimide linkers, several alternative strategies have been developed.

  • Next-Generation Maleimides (NGMs): These reagents are designed to improve stability.

    • Self-Hydrolyzing Maleimides: These linkers incorporate chemical groups (e.g., a basic amine) adjacent to the maleimide that catalyze the intramolecular hydrolysis of the thiosuccinimide ring[4]. This rapidly transforms the unstable initial adduct into a stable ring-opened product, effectively "locking" the conjugate and preventing the retro-Michael reaction[12].

    • Disulfide Bridging Maleimides: Reagents like dibromomaleimides (DBMs) can react with both thiols from a reduced disulfide bond, re-bridging the connection with a stable linker[17][23]. This maintains the protein's structural integrity and results in highly stable and homogeneous ADCs.

  • Maleimide Alternatives:

    • Julia-Kocienski-like Reagents: Heteroaromatic sulfones, such as methylsulfonyl phenyloxadiazoles, react chemoselectively with cysteine residues to form exceptionally stable thioether linkages[21][24]. Conjugates formed with this chemistry show superior stability in human plasma compared to their maleimide counterparts[19][20].

G cluster_0 Conjugation Technologies cluster_1 Stability Outcome A Conventional Maleimide B Next-Gen Maleimide (NGM) D Unstable (Retro-Michael Reaction) A->D High Propensity C Phenyloxadiazole Sulfone E Stable (Hydrolyzed Ring) B->E Designed for this F Stable (Thioether Bond) C->F Forms Directly

Comparison of conjugation technologies and stability.

Experimental Protocol: Serum Stability Assay

This section outlines a general protocol for assessing the stability of a bioconjugate in serum.

Objective: To quantify the percentage of intact conjugate over time when incubated in serum at physiological temperature.

Materials:

  • Test conjugate (e.g., this compound linked to a protein)

  • Human or mouse serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acidic solution to stop reaction, or loading buffer for SDS-PAGE)

  • Analytical equipment: HPLC, LC-MS, or SDS-PAGE system with densitometry.

Procedure:

  • Preparation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL to 1 mg/mL) in pre-warmed (37°C) serum. Prepare a control sample by diluting the conjugate in PBS.

  • Incubation: Incubate the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately mix the aliquot with a quenching solution to stop any further degradation or thiol exchange. For SDS-PAGE analysis, this can be the SDS-PAGE loading buffer.

  • Storage: Store the quenched samples at -20°C or -80°C until analysis.

  • Analysis:

    • LC-MS/HPLC: Separate the components of each sample. The intact conjugate will have a specific retention time and mass. Quantify the peak area corresponding to the intact conjugate at each time point.

    • SDS-PAGE: Run the samples on a polyacrylamide gel. The intact conjugate will migrate as a distinct band. Quantify the band intensity using densitometry.

  • Calculation: For each time point, calculate the percentage of intact conjugate remaining relative to the amount at time 0. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

cluster_workflow Serum Stability Assay Workflow A 1. Prepare Samples (Conjugate in Serum & PBS) B 2. Incubate at 37°C A->B C 3. Withdraw Aliquots at Time Points B->C D 4. Quench Reaction C->D E 5. Analyze Samples (LC-MS, HPLC, or SDS-PAGE) D->E F 6. Quantify & Plot Data E->F

Workflow for a serum stability assay.

Conclusion

While this compound linkers are effective for bioconjugation, the resulting thiosuccinimide bond is inherently unstable in serum due to the retro-Michael reaction. This can lead to premature payload release and reduced efficacy. For applications requiring high in vivo stability, researchers should consider advanced alternatives such as self-hydrolyzing maleimides, disulfide-bridging next-generation maleimides, or maleimide-alternative chemistries like phenyloxadiazole sulfones. These technologies offer significantly improved serum stability by either rapidly converting the initial adduct to a stable form or by forming a fundamentally more robust covalent bond. Rigorous experimental validation using serum stability assays is crucial for selecting the appropriate linker chemistry for any therapeutic or diagnostic application.

References

The Hydrophilic Advantage: A Comparative Guide to Mal-PEG4-NH-Boc Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker dictates the stability, solubility, and pharmacokinetic profile of the ADC, ultimately influencing its therapeutic window. This guide provides a comprehensive comparison of hydrophilic linkers, specifically focusing on the benefits of Mal-PEG4-NH-Boc, against hydrophobic alternatives, supported by experimental data and detailed protocols.

The conjugation of potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a key strategy to mitigate these issues.[1][2] this compound is a heterobifunctional linker that embodies this approach, featuring a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, a four-unit PEG chain to impart hydrophilicity, and a Boc-protected amine for the attachment of a drug payload.[3]

Enhancing ADC Properties with Hydrophilicity: A Comparative Overview

The incorporation of hydrophilic linkers like this compound offers several distinct advantages over their hydrophobic counterparts, leading to ADCs with improved physicochemical and pharmacological properties.

Improved Solubility and Reduced Aggregation

A primary benefit of hydrophilic linkers is their ability to counteract the hydrophobicity of the cytotoxic drug, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate.[2][4] ADC aggregation is a critical quality attribute to control, as aggregates can lead to immunogenicity and altered pharmacokinetic profiles.[5][6]

Table 1: Comparison of Aggregation in ADCs with Hydrophilic vs. Hydrophobic Linkers

Linker TypeADC ExampleDrug-to-Antibody Ratio (DAR)Aggregation (%)Analytical Method
Hydrophilic (PEG-based) Trastuzumab-PEG-MMAE8< 5%SEC-HPLC[7][8]
Hydrophobic Trastuzumab-MC-MMAE8> 20%SEC-HPLC[7][8]

Data synthesized from representative studies. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.

Enhanced Pharmacokinetics and In Vivo Efficacy

The hydrophilic PEG chain creates a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system.[1][2] This leads to a longer circulation half-life, increased exposure, and greater accumulation in tumor tissues, often translating to enhanced in vivo efficacy.[7][9]

Table 2: Pharmacokinetic and In Vivo Efficacy Comparison of ADCs

Linker TypeADC ExampleHalf-life (t½) in rats (days)Tumor Growth Inhibition (%)Animal Model
Hydrophilic (PEG8) IgG-PEG8-MMAE~5.5Not specified in this studySprague-Dawley rats[1]
Hydrophilic (PEG24) Brentuximab-PEG24-MMAENot specifiedComplete tumor regression[10]Karpas-299 xenograft[10]
Hydrophobic (Val-Cit) Brentuximab-vc-MMAE (Adcetris®)Not specifiedSignificant, but less than PEG24 ADC[10]Karpas-299 xenograft[10]

This table presents a qualitative and quantitative summary from multiple sources to illustrate the general trend.

Enabling Higher Drug-to-Antibody Ratios (DAR)

Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without inducing aggregation.[2] This is particularly advantageous for targets with low expression levels, as a higher DAR can enhance the potency of the ADC.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis and Conjugation using this compound

1. Boc Deprotection of the Linker:

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.[11][12]

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting group.

  • Evaporate the solvent and excess acid under vacuum to obtain the deprotected Mal-PEG4-NH2 linker.

2. Antibody Reduction:

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5-10 fold molar excess to the antibody.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Remove the excess reducing agent using a desalting column.

3. Drug-Linker Conjugation:

  • Dissolve the deprotected Mal-PEG4-NH2 linker and the activated cytotoxic payload in a suitable solvent (e.g., DMSO).

  • Allow the drug and linker to react to form the drug-linker conjugate.

  • Add the drug-linker conjugate to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

  • Incubate the reaction mixture at 4°C for 12-16 hours.

4. ADC Purification:

  • Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC): [13][14]

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different drug-loaded species will elute at different retention times, with higher DAR species being more retained. The average DAR is calculated based on the peak areas of the different species.

2. Assessment of Aggregation by Size-Exclusion Chromatography (SEC-HPLC): [6][8]

  • Column: An SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregation is calculated from the peak area of the aggregate peaks relative to the total peak area.

Visualizing the Advantage: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC ADC with Hydrophilic Linker TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow start Start boc_deprotection Boc Deprotection of This compound start->boc_deprotection antibody_reduction Antibody Reduction (e.g., with TCEP) start->antibody_reduction drug_linker_prep Payload Activation & Linker Attachment boc_deprotection->drug_linker_prep conjugation Conjugation of Drug-Linker to Reduced Antibody antibody_reduction->conjugation drug_linker_prep->conjugation purification ADC Purification (e.g., SEC) conjugation->purification characterization ADC Characterization (HIC, SEC, MS) purification->characterization end Final ADC Product characterization->end

Caption: Experimental workflow for ADC synthesis and characterization.

Hydrophilic_Linker_Benefits cluster_properties Improved Physicochemical Properties cluster_performance Enhanced In Vivo Performance cluster_design Flexible ADC Design HydrophilicLinker Hydrophilic Linker (e.g., this compound) ImprovedSolubility Increased Solubility HydrophilicLinker->ImprovedSolubility ReducedAggregation Reduced Aggregation HydrophilicLinker->ReducedAggregation HigherDAR Higher DAR Possible HydrophilicLinker->HigherDAR LongerHalfLife Longer Half-Life ImprovedSolubility->LongerHalfLife ReducedAggregation->LongerHalfLife IncreasedTumorUptake Increased Tumor Uptake LongerHalfLife->IncreasedTumorUptake HigherEfficacy Higher Efficacy IncreasedTumorUptake->HigherEfficacy WiderTherapeuticWindow Wider Therapeutic Window HigherEfficacy->WiderTherapeuticWindow HigherDAR->WiderTherapeuticWindow

Caption: Benefits of hydrophilic linkers in improving ADC properties.

Conclusion

The strategic incorporation of hydrophilic linkers, such as this compound, represents a significant advancement in ADC technology. By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced stability, reduced aggregation, and superior in vivo performance. The experimental data consistently supports the advantages of hydrophilic linkers over their hydrophobic counterparts, ultimately leading to the potential for a wider therapeutic window and more effective cancer therapies. The continued optimization of linker technology will be a crucial factor in realizing the full therapeutic potential of antibody-drug conjugates.

References

A Researcher's Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The inherent complexity of these biomolecules necessitates a comprehensive suite of analytical techniques to ensure their safety, efficacy, and quality. This guide provides a comparative overview of key analytical methods for ADC characterization, supported by experimental data and detailed protocols.

Critical Quality Attributes of ADCs

The development and manufacturing of ADCs require meticulous monitoring of several critical quality attributes (CQAs) that can significantly impact their therapeutic performance. These include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody is a crucial parameter affecting both potency and pharmacokinetics.[1]

  • Conjugation Site: The specific amino acid residues where the drug-linker is attached can influence ADC stability, efficacy, and manufacturing consistency.

  • Purity: The presence of aggregates, fragments, and other impurities can impact the safety and efficacy of the ADC product.[2]

  • Stability: The ability of the ADC to maintain its structural integrity and biological activity under various stress conditions is essential for its shelf-life and in vivo performance.[3][4]

This guide will delve into the analytical techniques used to assess each of these critical attributes.

Comparison of Analytical Techniques for DAR Determination

The accurate determination of the drug-to-antibody ratio (DAR) is fundamental to ADC development. Several techniques are employed for this purpose, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesTypical Accuracy/Precision
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component and thereby the average DAR.[1][][6]Simple, rapid, and requires minimal sample preparation.[1][]Provides only the average DAR, not the distribution. Can be affected by buffer components and similarities in extinction coefficients.[7]Good for initial estimates, but less accurate than other methods.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity conferred by the conjugated drug-linker. Species with higher DAR are more hydrophobic and elute later.[1]Provides information on both the average DAR and the distribution of different DAR species.[1] Analysis is performed under non-denaturing conditions.[7]Can have lower resolution compared to RPLC. Not directly compatible with mass spectrometry due to the use of non-volatile salts.[8]Good accuracy and precision for relative quantitation of DAR species.
Reversed-Phase Liquid Chromatography (RPLC) Separates ADC components under denaturing conditions based on hydrophobicity. Can be used to analyze light and heavy chains separately.Offers higher resolution than HIC.[7] Compatible with mass spectrometry.Denaturing conditions can disrupt the native structure of the ADC. Not suitable for intact cysteine-linked ADCs.[1]High accuracy and precision.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the mass of the conjugated drug and calculate the DAR.[9][10]Provides highly accurate mass measurements and detailed information on DAR distribution and glycoforms.[8][9] Can be used for both cysteine and lysine-linked ADCs.[7]Requires more complex instrumentation and data analysis.[7] Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[8]Excellent accuracy and precision.[8][11]

Comparison of Analytical Techniques for Purity Analysis

Ensuring the purity of an ADC preparation is critical to its safety and efficacy. The primary impurities of concern are aggregates and fragments.

TechniquePrincipleAdvantagesDisadvantagesTypical Resolution/Sensitivity
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.[2]Robust and widely used for quantifying aggregates and fragments under non-denaturing conditions.[2]Can have limited resolution for species with similar sizes.[12] Non-specific interactions between the ADC and the column matrix can sometimes lead to poor peak shape.[2]Good resolution for separating monomers, dimers, and larger aggregates.[7][13] LOD and LOQ for aggregates are typically in the low µg/mL range.[14]
Capillary Electrophoresis - Sodium Dodecyl Sulfate (B86663) (CE-SDS) Separates proteins under denaturing conditions based on their molecular weight in a gel-filled capillary.Offers high resolution for separating fragments and other size variants.[12][15] Can be performed under both non-reducing and reducing conditions to analyze the intact ADC and its subunits.[16][17][18]Denaturing conditions disrupt the native structure. Not suitable for quantifying non-covalent aggregates.Excellent resolution, capable of separating species with small mass differences.[12][19] High sensitivity for detecting low-level impurities.

Analytical Techniques for Conjugation Site Analysis

Identifying the specific sites of drug conjugation is crucial for understanding structure-activity relationships and ensuring manufacturing consistency.

TechniquePrincipleAdvantagesDisadvantages
Peptide Mapping by LC-MS/MS The ADC is enzymatically digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the drug-conjugated peptides and pinpoint the exact conjugation sites.[20][21]Provides precise information on the location of conjugation at the amino acid level.[20] Can also identify post-translational modifications.Can be a complex and time-consuming workflow. Data analysis can be challenging, especially for highly heterogeneous ADCs.
Middle-Up/Middle-Down Analysis by LC-MS The ADC is digested into larger subunits (e.g., Fab, Fc, light chain, heavy chain) which are then analyzed by mass spectrometry. This approach provides information on the distribution of the drug on these subunits.Provides a balance between the detail of peptide mapping and the simplicity of intact mass analysis. Can help to localize the drug to specific domains of the antibody.Does not provide the single amino acid resolution of peptide mapping.

Analytical Techniques for Stability Assessment

The stability of an ADC is evaluated under various stress conditions to predict its shelf-life and behavior in vivo.

TechniqueApplication in Stability Studies
Size Exclusion Chromatography (SEC) Monitors the formation of aggregates and fragments over time under different stress conditions (e.g., thermal, photolytic).[4][22]
Hydrophobic Interaction Chromatography (HIC) Assesses changes in the DAR profile, which can indicate drug deconjugation or degradation of the linker.
Mass Spectrometry (MS) Provides detailed structural information on degradation products, such as cleaved linkers or modified payloads.[4]
Capillary Electrophoresis (CE) Monitors changes in charge heterogeneity and the formation of fragments.[4]
Differential Scanning Calorimetry (DSC) Measures the thermal stability of the ADC and can detect changes in protein conformation upon conjugation and degradation.[4]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are outlines for key analytical techniques.

Protocol for DAR Analysis by HIC-UV
  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase A.

  • Chromatographic System: Use an HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient Elution: Start with a high concentration of mobile phase A to promote binding to the column. Gradually decrease the salt concentration by increasing the percentage of mobile phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.

Protocol for Purity Analysis by Non-Reduced CE-SDS
  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL.[18] Mix the sample with a sample buffer containing SDS and a non-reducing agent (e.g., iodoacetamide) to prevent disulfide bond scrambling.[16][17][18] Heat the sample to denature the protein.[17][18]

  • CE System: Use a capillary electrophoresis system with a UV or fluorescence detector.

  • Capillary and Gel: Use a bare-fused silica (B1680970) capillary filled with a sieving gel matrix containing SDS.[17]

  • Electrophoresis: Apply a voltage across the capillary to separate the denatured ADC and its fragments based on their molecular weight.

  • Detection: Monitor the migration of the species by UV absorbance (e.g., at 220 nm).

  • Data Analysis: Determine the percentage of the main peak (intact ADC) and any fragment peaks.

Protocol for Conjugation Site Analysis by Peptide Mapping
  • Sample Preparation:

    • Denature, reduce, and alkylate the ADC to unfold the protein and break disulfide bonds.

    • Digest the ADC with a specific protease (e.g., trypsin) to generate peptides.[21]

  • LC-MS/MS System: Use a high-resolution liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Separate the peptides using a reversed-phase C18 column with a gradient of increasing organic solvent.

  • Mass Spectrometry Analysis:

    • Acquire full scan MS data to determine the mass of the peptides.

    • Perform tandem MS (MS/MS) on selected peptide ions to obtain fragmentation spectra.

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides and locate the drug-conjugated residues.[21]

Protocol for Forced Degradation Studies
  • Stress Conditions: Subject the ADC to a range of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C).[23]

    • Photostability: Expose to light according to ICH guidelines.[23]

    • pH Stress: Incubate in acidic and basic solutions.[23]

    • Oxidative Stress: Treat with an oxidizing agent (e.g., hydrogen peroxide).[23]

  • Time Points: Collect samples at various time points during the stress exposure.

  • Analytical Testing: Analyze the stressed samples using a battery of stability-indicating methods (e.g., SEC, HIC, MS, CE) to monitor for degradation.

  • Data Analysis: Compare the results from the stressed samples to a control sample stored under normal conditions to identify and quantify degradation products.

Visualizing ADC Characterization and Relevant Pathways

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in certain cancers. Understanding the HER2 signaling pathway is crucial for elucidating the mechanism of action of these ADCs.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) HER1 HER1 (EGFR) Ligand->HER1 HER3 HER3 Ligand->HER3 HER4 HER4 Ligand->HER4 Dimerization Dimerization HER1->Dimerization HER2 HER2 HER2->Dimerization HER3->Dimerization HER4->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway overview.

General Workflow for ADC Characterization

A systematic workflow is essential for the comprehensive characterization of ADCs, often employing orthogonal methods to ensure data accuracy.

ADC_Characterization_Workflow ADC_Product ADC Product DAR_Analysis DAR Analysis (HIC, MS, UV/Vis) ADC_Product->DAR_Analysis Purity_Analysis Purity Analysis (SEC, CE-SDS) ADC_Product->Purity_Analysis Conjugation_Site Conjugation Site Analysis (Peptide Mapping, Middle-Up MS) ADC_Product->Conjugation_Site Stability_Studies Stability Studies (Forced Degradation) ADC_Product->Stability_Studies Data_Integration Data Integration & Reporting DAR_Analysis->Data_Integration Purity_Analysis->Data_Integration Conjugation_Site->Data_Integration Stability_Studies->Data_Integration

Caption: General workflow for ADC characterization.

Experimental Workflow for Orthogonal Analysis

This diagram illustrates how different analytical techniques can be used in a complementary manner to provide a comprehensive understanding of an ADC.

Orthogonal_Analysis_Workflow cluster_initial Initial Characterization cluster_detailed Detailed Characterization Intact_MS Intact Mass Analysis (MS) - Average DAR - Glycoform Profile HIC_UV Hydrophobic Interaction Chromatography (HIC) - DAR Distribution Intact_MS->HIC_UV Confirm DAR SEC_UV Size Exclusion Chromatography (SEC) - Aggregates & Fragments CE_SDS Capillary Electrophoresis (CE-SDS) - Purity & Heterogeneity SEC_UV->CE_SDS Orthogonal Purity Peptide_Mapping Peptide Mapping (LC-MS/MS) - Conjugation Sites - PTMs HIC_UV->Peptide_Mapping Investigate Heterogeneity

Caption: Orthogonal analysis workflow for ADCs.

References

A Researcher's Comparative Guide to Bioconjugation Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is a cornerstone of innovation. The choice of a crosslinker is a critical decision that dictates the stability, functionality, and ultimate success of a bioconjugate. This guide provides an objective comparison of common crosslinkers, supported by a summary of performance characteristics and detailed experimental protocols to empower your bioconjugation strategies.

Bioconjugation, the chemical joining of two or more molecules where at least one is a biomolecule, is a fundamental process in the development of therapeutics, diagnostics, and research tools. Crosslinkers, the molecular bridges that facilitate this union, are diverse in their chemical reactivity, length, and specificity. This guide will delve into a comparative analysis of some of the most widely used crosslinkers to assist you in navigating the selection process for your specific application.

Comparative Analysis of Common Crosslinkers

The selection of an appropriate crosslinker is contingent on several factors, including the functional groups available on the biomolecules, the desired stability of the linkage, and the reaction conditions required to preserve the activity of the biological components. Below is a summary of key characteristics for three major classes of crosslinkers.

FeatureEDC/NHS ChemistryHomobifunctional NHS Esters (e.g., DSS)Heterobifunctional NHS/Maleimide (B117702) (e.g., SMCC)
Target Functional Groups Carboxyls (-COOH) and Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2) and Sulfhydryls (-SH)
Crosslinker Type Zero-lengthHomobifunctionalHeterobifunctional
Spacer Arm Length 0 ÅVariable (e.g., 11.4 Å for DSS)Variable (e.g., 8.3 Å for SMCC)
Reaction pH (Optimal) Activation: 4.5-6.0; Coupling: 7.2-8.57.0-9.0NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5
Bond Formed AmideAmideAmide and Thioether
Control over Conjugation Can be one or two-stepOne-step, can lead to polymerizationTwo-step, controlled conjugation
Common Applications Immobilizing proteins, creating immunogensIntramolecular crosslinking, protein interaction studiesAntibody-drug conjugates (ADCs), enzyme-antibody conjugates

Performance and Stability Considerations

Performance MetricN-Hydroxysuccinimide (NHS) EsterMaleimide
Primary Target Primary AminesSulfhydryls
Reaction pH 7.0 - 9.06.5 - 7.5
Hydrolytic Stability Susceptible to hydrolysis, especially at higher pH. Half-life is ~4-5 hours at pH 7 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.[1]More stable than NHS esters but can undergo hydrolysis at pH > 7.5. The cyclohexane (B81311) ring in SMCC enhances maleimide stability.[2]
Reaction Speed Rapid reaction with primary amines.Rapid and specific reaction with sulfhydryls.
Common Issues Competition with hydrolysis can lower efficiency.Potential for reaction with other nucleophiles at higher pH.

The drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs) and serves as an important measure of conjugation efficiency.[3][] The choice of crosslinker and the conjugation strategy significantly impacts the resulting DAR and the homogeneity of the final product.[5]

Signaling Pathway Focus: HER2-Targeted Antibody-Drug Conjugates

A prominent application of bioconjugation is in the development of ADCs for targeted cancer therapy. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast cancer and other solid tumors.[6][7][8] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), utilize the specificity of an anti-HER2 monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells.[7][9]

The mechanism of action involves the binding of the ADC to the HER2 receptor on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug and leading to cell death. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the chemotherapy agent.

HER2_Signaling_Pathway HER2-Targeted Antibody-Drug Conjugate (ADC) Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2_receptor HER2 Receptor ADC->HER2_receptor Binding Endosome Endosome HER2_receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis SMCC_Workflow Start Start Protein1_NH2 Protein 1 (with -NH2) Start->Protein1_NH2 SMCC Add SMCC Crosslinker Protein1_NH2->SMCC Incubate1 Incubate (Amine Reaction) SMCC->Incubate1 Purify1 Remove Excess SMCC Incubate1->Purify1 Combine Combine Activated Protein 1 and Protein 2 Purify1->Combine Protein2_SH Protein 2 (with -SH) Protein2_SH->Combine Incubate2 Incubate (Thiol Reaction) Combine->Incubate2 Purify2 Purify Final Conjugate Incubate2->Purify2 End End Purify2->End EDC_NHS_Workflow Start Start Protein1_COOH Protein 1 (with -COOH) Start->Protein1_COOH Activate Add EDC and NHS Protein1_COOH->Activate Incubate1 Incubate (Carboxyl Activation) Activate->Incubate1 Combine Add Protein 2 Incubate1->Combine Protein2_NH2 Protein 2 (with -NH2) Protein2_NH2->Combine Incubate2 Incubate (Amine Coupling) Combine->Incubate2 Quench Quench Reaction Incubate2->Quench Purify Purify Final Conjugate Quench->Purify End End Purify->End Crosslinker_Selection Start Start: Identify available functional groups on biomolecules Q_Func_Groups What are the primary reactive groups? Start->Q_Func_Groups Amine_Carboxyl Primary Amines (-NH2) and Carboxyls (-COOH) Q_Func_Groups->Amine_Carboxyl Amine & Carboxyl Amine_Sulfhydryl Primary Amines (-NH2) and Sulfhydryls (-SH) Q_Func_Groups->Amine_Sulfhydryl Amine & Sulfhydryl Use_EDC_NHS Consider Zero-Length Crosslinker: EDC/NHS Amine_Carboxyl->Use_EDC_NHS Amine_Amine Primary Amines (-NH2) on both molecules Q_Control Is controlled, sequential conjugation needed? Amine_Amine->Q_Control Use_Heterobifunctional Consider Heterobifunctional NHS/Maleimide (e.g., SMCC) Amine_Sulfhydryl->Use_Heterobifunctional Use_Homobifunctional Consider Homobifunctional NHS Ester (e.g., DSS) Q_Control->Use_Homobifunctional No Q_Control->Use_Heterobifunctional Yes Polymerization_Risk Note: Risk of polymerization or self-conjugation Use_Homobifunctional->Polymerization_Risk Q_Func_groups Q_Func_groups Q_Func_groups->Amine_Amine Amine & Amine

References

Evaluating the Pharmacokinetics of ADCs with PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of polyethylene (B3416737) glycol (PEG) linkers in antibody-drug conjugates (ADCs) has emerged as a pivotal strategy to enhance their therapeutic potential. By modulating the physicochemical properties of ADCs, PEG linkers can significantly influence their pharmacokinetics (PK), ultimately impacting efficacy and safety. This guide provides an objective comparison of ADCs with and without PEG linkers, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant processes.

The Impact of PEG Linkers on ADC Pharmacokinetics

PEG linkers are hydrophilic, flexible, and biocompatible polymers that can be incorporated into the linker connecting the antibody to the cytotoxic payload.[1][2] Their primary role is to shield the hydrophobic drug payload, thereby improving the overall properties of the ADC.[2][3] This modification leads to several key pharmacokinetic advantages:

  • Improved Solubility and Stability: Hydrophobic payloads can induce aggregation of ADCs, leading to rapid clearance from circulation. Hydrophilic PEG linkers mitigate this issue, enhancing solubility and stability.[3][4]

  • Prolonged Circulation Half-Life: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, increasing its hydrodynamic radius and reducing renal clearance. This results in a longer circulation half-life (t1/2) and increased plasma exposure (AUC).[1][4]

  • Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can reduce the immunogenic potential of the ADC.[2]

  • Enhanced Tumor Accumulation: The prolonged circulation time allows for greater accumulation of the ADC in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

Data Presentation: A Comparative Analysis

The inclusion and length of a PEG linker significantly impact the pharmacokinetic profile of an ADC. The following tables summarize quantitative data from various studies, comparing key performance metrics.

Table 1: Comparison of Pharmacokinetic Parameters of ADCs with and without PEG Linkers

ADC ConstructLinker TypeHalf-Life (t1/2)Clearance (CL)Area Under the Curve (AUC)Animal ModelReference
Affibody-MMAENon-PEGylated19.6 min--Mouse[2]
Affibody-PEG4k-MMAE4 kDa PEG49.2 min--Mouse[2]
Affibody-PEG10k-MMAE10 kDa PEG219.0 min--Mouse[2]
TrastuzumabNon-PEGylated-0.37 mL/h/kg-Rat[6]
PEG-Trastuzumab40 kDa PEG-Similar to non-PEGylated initially, but increased after 7 days post-subcutaneous doseSimilar to non-PEGylatedRat[1]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, ADC constructs, and animal models.

Table 2: Effect of PEG Linker Length on ADC Clearance in Rats

ADC Construct (DAR 8)PEG SizeClearance (mL/day/kg)
Glucuronide-MMAEPEG2> 40
Glucuronide-MMAEPEG4~30
Glucuronide-MMAEPEG8~15
Glucuronide-MMAEPEG12~15
Glucuronide-MMAEPEG24~15

Data adapted from a study evaluating the impact of PEG side chains on the pharmacokinetics of MMAE-based ADCs.[4][7] As the PEG chain length increases up to PEG8, the clearance rate significantly decreases, after which it plateaus.

Mandatory Visualization

General Structure of a PEGylated Antibody-Drug Conjugate

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an ADC with a PEG linker.

Comparative Experimental Workflow for Evaluating ADC Pharmacokinetics

PK_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Administer ADC to Animal Model (e.g., IV injection in mice) Sampling Serial Blood Collection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing ELISA ELISA for Total Antibody and Conjugated ADC Quantification Processing->ELISA LCMS LC-MS/MS for Free Payload Quantification Processing->LCMS PK_Parameters Calculate Pharmacokinetic Parameters (t1/2, CL, AUC) ELISA->PK_Parameters LCMS->PK_Parameters

Caption: Experimental workflow for ADC pharmacokinetic analysis.

Cleavable vs. Non-Cleavable PEG Linkers

Linker_Types cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (e.g., enzymatic, pH-sensitive) Lysosome_cleavable->Cleavage Payload_Release_cleavable Payload Release (Bystander Effect Possible) Cleavage->Payload_Release_cleavable ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_non_cleavable

Caption: Mechanism of payload release for cleavable vs. non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PEGylated ADC in a murine model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • ADC solution in a sterile, biocompatible buffer (e.g., PBS)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to each mouse via the tail vein.[2][8]

  • Serial Blood Collection: At predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (approximately 20-50 µL) from the saphenous or retro-orbital vein.[2][8]

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.[8]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Quantification of Total Antibody by ELISA

Objective: To quantify the total antibody concentration (both conjugated and unconjugated) in plasma samples.

Materials:

  • 96-well microplate

  • Recombinant target antigen or anti-idiotypic antibody (for capture)

  • HRP-conjugated anti-human IgG Fc antibody (for detection)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody/antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add serially diluted standards and plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the total antibody concentration in the samples.

Quantification of Free Payload by LC-MS/MS

Objective: To quantify the concentration of unconjugated (free) cytotoxic payload in plasma samples.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (a stable isotope-labeled analog of the payload)

  • Protein precipitation solution (e.g., acetonitrile)

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Add cold protein precipitation solution (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in the initial mobile phase.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from other components using a suitable gradient on the C18 column.

    • Detect and quantify the payload using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the payload to the internal standard against the concentration.

    • Determine the concentration of the free payload in the samples from the standard curve.[9]

Conclusion

The incorporation of PEG linkers into ADCs offers a powerful strategy to favorably modulate their pharmacokinetic properties. By increasing solubility, stability, and circulation time, PEGylation can lead to enhanced tumor accumulation and potentially improved therapeutic outcomes. However, the optimal PEG linker length and architecture must be carefully considered for each specific ADC, as these factors can influence not only the pharmacokinetics but also the in vitro potency and potential for immunogenicity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs with optimized pharmacokinetic profiles.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible handling and disposal of specialized chemical reagents like Mal-PEG4-NH-Boc is paramount. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety but also a critical component of regulatory compliance and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research environment.

Understanding the Compound: Key Safety and Reactivity Data

PropertyInformationSource/Comment
Molecular Formula C19H32N2O8BroadPharm[1]
Primary Hazard The maleimide (B117702) group readily reacts with thiols.Based on the known reactivity of maleimide compounds.
Secondary Hazard The Boc-protecting group is acid-labile and can be removed under acidic conditions.General chemical knowledge of Boc-protected amines.
Storage Store at -20°C in a dry place.BroadPharm, Tebubio[1][2]

Core Disposal Protocol: A Step-by-Step Approach

The primary safety concern during the disposal of this compound is the reactivity of the maleimide group. Therefore, deactivation of this group is the recommended first step for the disposal of small quantities. For larger quantities, direct disposal through a certified hazardous waste management service is advised.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length laboratory coat.

Disposal of Small Quantities (Typically < 1 gram):

Step 1: Deactivation of the Maleimide Group

It is best practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: In a chemical fume hood, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.

  • Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.

Step 2: Collection and Labeling of Waste

  • Liquid Waste: The deactivated this compound solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with [name of thiol compound]"). Do not pour it down the drain.

  • Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original container and place it inside a secondary, sealable container.

  • Contaminated Materials: All materials, such as pipette tips, gloves, and absorbent paper, that have come into contact with this compound should be collected in a designated hazardous waste container.

Disposal of Large Quantities:

For larger quantities of this compound, direct disposal via your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor is required. Do not attempt to deactivate large quantities in the lab.

Empty Containers:

Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and treated as hazardous chemical waste. After triple-rinsing and defacing the original label, the container can be disposed of as regular laboratory waste.

G This compound Disposal Workflow start Start: this compound Waste decision_quantity Quantity > 1g? start->decision_quantity deactivate Deactivate Maleimide Group (e.g., with excess thiol) decision_quantity->deactivate No collect_large Dispose Directly as Hazardous Waste decision_quantity->collect_large Yes collect_small Collect as Hazardous Waste (Label Clearly) deactivate->collect_small contact_ehs Contact EHS for Pickup collect_small->contact_ehs collect_large->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Mal-PEG4-NH-Boc, a PEG linker containing a maleimide (B117702) group and a Boc-protected amine group. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known reactivity of the compound's functional groups and general laboratory safety best practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent hazardous situations.

AspectProcedure
Receiving and Inspection Upon receipt, visually inspect the container for any damage or leaks.
Storage Store in a tightly sealed container at -20°C in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Aliquoting Perform in a chemical fume hood. Avoid generating dust. Use appropriate tools (e.g., anti-static spatulas).
Dissolving Dissolve in an appropriate anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
Reaction Quenching Unreacted maleimide groups should be quenched with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) before disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused or expired solid this compound should be disposed of in its original, sealed container.
Liquid Waste Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated Materials All contaminated materials (e.g., pipette tips, gloves, bench paper) should be collected in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.

Experimental Protocol: Quenching of Unreacted Maleimide

To safely dispose of solutions containing unreacted this compound, the reactive maleimide group should be quenched.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable solvent (e.g., the same solvent as your reaction).

  • Quenching Reaction: In a designated waste container within a fume hood, add the quenching solution to the this compound solution to achieve a final concentration of at least a 10-fold molar excess of the thiol compound.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for at least 2 hours to ensure complete quenching of the maleimide.

  • Disposal: The quenched solution is still considered hazardous waste and must be disposed of according to your institution's EHS guidelines.

Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Anhydrous Solvent C->D E Perform Chemical Reaction D->E F Quench Unreacted Maleimide E->F H Collect Solid Waste E->H G Collect Liquid Waste F->G I Dispose as Hazardous Waste G->I H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.